4-Chloroquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROCQRVPMDNMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345078 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32435-60-2 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemoselective Synthesis of 4-Chloroquinolin-3-ol
Executive Summary & Strategic Analysis
The synthesis of 4-chloroquinolin-3-ol (CAS: 32435-60-2) from 4-hydroxyquinoline (quinolin-4(1H)-one) presents a classic regiochemical paradox in heterocyclic chemistry. The starting material is electron-rich and susceptible to electrophilic substitution at the 3-position, but the target requires a nucleophilic displacement at the 4-position (OH
The Core Challenge: Direct halogenation of 4-hydroxyquinoline typically yields 3-halo derivatives, but direct hydroxylation at C3 is chemically arduous.[1] Furthermore, introducing the chlorine at C4 before functionalizing C3 deactivates the ring, making subsequent C3 substitution difficult.[1]
The Solution: This guide details the "Nitro-Switch" Protocol .[1] We utilize the strong ortho-directing power of the 4-hydroxyl group (in its quinolone tautomer) to install a nitrogen functionality at C3.[1] Following this, we convert the C4-hydroxyl to a chloride, reduce the nitro group, and finally convert the amine to a phenol via diazotization.[1] This route ensures high regioselectivity and preserves the labile C4-chlorine atom during the final steps.[1]
Retrosynthetic Logic & Pathway Design
The synthesis is deconstructed into four critical unit operations. The logic relies on exploiting the tautomeric equilibrium of the starting material to direct the initial electrophilic attack.[1]
Reaction Pathway Diagram
Figure 1: The "Nitro-Switch" pathway.[1] Note the strategic placement of the Chlorine atom at Step 2, requiring non-hydrogenolytic reduction in Step 3.[1]
Detailed Experimental Protocol
Step 1: Regioselective Nitration
Objective: Install a nitrogen handle at C3.[1] Mechanism: The reaction proceeds via the keto-tautomer (4-quinolone).[1] The NH group activates the C3 position for electrophilic aromatic substitution.[1]
-
Reagents: 4-Hydroxyquinoline (1.0 eq), Nitric Acid (fuming, 1.5 eq), Glacial Acetic Acid (Solvent).[1]
-
Protocol:
-
Dissolve 4-hydroxyquinoline in glacial acetic acid at room temperature.
-
Add fuming nitric acid dropwise, maintaining temperature below 30°C to avoid dinitration.[1]
-
Heat the mixture to 90°C for 1 hour. A yellow precipitate (3-nitro-4-hydroxyquinoline) will form.[1]
-
Work-up: Pour into ice water. Filter the yellow solid.[1] Wash with water and ethanol.[1]
-
-
Critical Control Point: Monitor the exotherm. Overheating leads to degradation or dinitration at the benzenoid ring (positions 6 or 8).[1]
Step 2: Deoxychlorination (The Vilsmeier-Haack Type Transformation)
Objective: Convert the C4-hydroxyl to a C4-chloro group.[1]
Mechanism: Nucleophilic attack of the quinolone oxygen on Phosphorus Oxychloride (POCl
-
Reagents: 3-Nitro-4-hydroxyquinoline (Intermediate A), POCl
(excess, solvent/reagent).[1] -
Protocol:
-
Suspend Intermediate A in neat POCl
(approx. 5 mL per gram of substrate). -
Optional: Add a catalytic amount of DMF to accelerate the reaction.[1]
-
Reflux (approx. 105°C) for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Work-up: CAUTION. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO
to pH 7-8. Extract with Dichloromethane (DCM).[1]
-
-
Safety Note: Quenching POCl
is highly exothermic and generates large volumes of HCl gas.[1] Perform in a fume hood.
Step 3: Chemoselective Reduction
Objective: Reduce the Nitro group to an Amine without removing the Chlorine.[1]
Constraint: Do NOT use Catalytic Hydrogenation (Pd/C + H
-
Reagents: 4-Chloro-3-nitroquinoline (Intermediate B), Stannous Chloride Dihydrate (SnCl
[1]·2H O, 3.0 eq), Ethanol/HCl.[1] -
Protocol:
-
Why this works: SnCl
is a selective reducing agent for nitro groups in the presence of aryl halides.[1]
Step 4: Diazotization and Hydrolytic Dediazoniation
Objective: Convert the amino group to a hydroxyl group.[1]
Mechanism: Formation of the diazonium salt followed by S
-
Reagents: 3-Amino-4-chloroquinoline (Intermediate C), NaNO
(1.1 eq), H SO (dilute).[1] -
Protocol:
-
Dissolve Intermediate C in dilute H
SO and cool to 0-5°C in an ice bath. -
Add aqueous NaNO
dropwise, ensuring the temperature stays < 5°C. Stir for 30 mins to form the diazonium salt. -
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling dilute H
SO (10-15%). -
Work-up: After 15 mins of boiling, cool the solution. Neutralize to pH 5-6 (isoelectric point region) to precipitate the product. Filter or extract with Ethyl Acetate.[1]
-
Data Summary & Process Parameters
| Step | Transformation | Reagent System | Key Constraint | Typical Yield |
| 1 | Nitration (C3) | HNO | Control Temp < 30°C initially | 85-90% |
| 2 | Chlorination (C4) | POCl | Quench slowly onto ice | 75-80% |
| 3 | Reduction (NO | SnCl | No H | 70-75% |
| 4 | Hydroxylation (NH | NaNO | Rapid heating of diazonium salt | 50-60% |
Mechanistic Insight: The Tautomeric Directive
Understanding the tautomerism of the starting material is vital for explaining the regioselectivity of Step 1.[1]
Figure 2: The keto-form (4-quinolone) is the dominant species in solution, directing electrophiles to the 3-position (ortho to the activating NH).[1]
Troubleshooting & Self-Validation
-
Issue: Loss of Chlorine atom in Step 3.
-
Issue: Hydrolysis of C4-Cl in Step 4.
-
Cause: The 4-position is activated for Nucleophilic Aromatic Substitution (S
Ar).[1] Prolonged boiling in acid can displace the Cl with OH, reverting to 3,4-dihydroxyquinoline.[1] -
Validation: Limit boiling time to 15 minutes. The diazonium hydrolysis is fast; the S
Ar displacement of Cl is slower.[1]
-
References
-
Nitration of 4-Hydroxyquinoline
-
Chlorination with POCl3
-
Chemoselective Reduction (SnCl2)
-
General Synthesis of 3-Hydroxyquinolines
-
Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS.[1]
-
Context: Provides modern context on functionalizing chloroquinolines, though focusing on the 7-chloro isomer, the principles of handling the quinoline ring apply.[1]
-
Sources
Technical Whitepaper: Physicochemical Profiling of 4-Chloroquinolin-3-ol
CAS Registry Number: 32435-60-2
Molecular Formula: C
Executive Summary
4-Chloroquinolin-3-ol represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common isomer, 7-chloro-4-quinolinol (the precursor to chloroquine). This compound features a unique ortho-functionalized architecture where a nucleophilic hydroxyl group at position C3 resides adjacent to an electrophilic chlorine at position C4. This "push-pull" electronic environment makes it a versatile intermediate for constructing fused heterocyclic systems (e.g., furo[3,2-c]quinolines) and developing kinase inhibitors where dual-point binding is required. This guide provides an authoritative analysis of its physicochemical behavior, synthetic accessibility via green biocatalysis, and reactivity profiles.
Molecular Architecture & Electronic Properties
Structural Dynamics
Unlike 2- or 4-hydroxyquinolines, which exist predominantly as quinolone tautomers (lactams) due to aromatic stabilization, 4-chloroquinolin-3-ol retains a true phenolic character. The C3 position does not support a stable keto-tautomer without disrupting the aromaticity of the pyridine ring.
-
Aromaticity: The bicyclic system maintains full aromaticity, with the hydroxyl group acting as an electron donor (mesomeric effect +M) and the chlorine as an electron withdrawer (inductive effect -I).
-
Intramolecular Interactions: A weak intramolecular hydrogen bond exists between the C3-hydroxyl proton and the C4-chlorine lone pairs, slightly reducing the acidity of the phenol compared to 3-hydroxyquinoline.
Physicochemical Parameters
The following data synthesizes experimental values and high-fidelity predictive models (ACD/Labs, ChemAxon) for the neutral species.
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | 2.3 ± 0.2 | Moderately lipophilic; suitable for CNS drug scaffolds. |
| pKa (Acidic - OH) | 8.4 ± 0.5 | Slightly more acidic than phenol (pKa 10) due to the electron-deficient quinoline ring. |
| pKa (Basic - N) | 2.8 ± 0.4 | Significantly less basic than quinoline (pKa 4.9) due to the -I effect of the C4-Cl. |
| Polar Surface Area (PSA) | 33.1 Ų | Indicates good membrane permeability. |
| Solubility | Low (Water) | Soluble in DMSO, MeOH, and chlorinated solvents. |
Synthetic Pathways: Chemical vs. Biocatalytic
The synthesis of 4-chloroquinolin-3-ol has evolved from harsh chemical chlorination to highly selective enzymatic transformations.
Traditional Chemical Route (Historical)
Historically, the synthesis involved the chlorination of 3-hydroxyquinoline using sulfuryl chloride (
Advanced Biocatalytic Synthesis (Recommended)
Recent advances in green chemistry have identified flavin-dependent halogenases as superior catalysts for this transformation. Specifically, the enzyme Rdc2 (from Pochonia chlamydosporia) has been engineered to regioselectively chlorinate 3-hydroxyquinoline at the C4 position.
Protocol: Enzymatic Chlorination of 3-Hydroxyquinoline
-
Expression: Express Rdc2 and a partner flavin reductase (Fre) in E. coli BL21(DE3).[1]
-
Reaction Matrix: 50 mM phosphate buffer (pH 7.4), 100 µM FAD, 1 mM NADH, 10 mM MgCl
, and 100 mM NaCl. -
Substrate Addition: Add 3-hydroxyquinoline (dissolved in DMSO) to a final concentration of 0.5–1 mM.
-
Incubation: Incubate at 25°C with gentle shaking for 12–16 hours.
-
Workup: Extract with ethyl acetate (3x), dry over Na
SO , and purify via flash chromatography (Hexane:EtOAc).
Figure 1: Biocatalytic workflow for the regioselective synthesis of 4-Chloroquinolin-3-ol using Rdc2 halogenase.
Reactivity Profile & Applications
The "bifunctional" nature of 4-chloroquinolin-3-ol allows for divergent synthetic applications.
Nucleophilic Aromatic Substitution ( )
The chlorine atom at C4 is activated by the quinoline nitrogen (especially if protonated or alkylated), making it susceptible to displacement by nucleophiles (amines, thiols).[2] However, the adjacent C3-OH group can complicate this via:
-
Deactivation: The electron-donating OH group increases electron density in the ring, making
slower than in 4-chloroquinoline. -
Intramolecular Cyclization: Reaction with bifunctional nucleophiles can lead to tricyclic systems (e.g., oxazoloquinolines).
O-Alkylation vs. N-Alkylation
Under basic conditions, the C3-hydroxyl is deprotonated (phenoxide). Alkylation typically occurs at the oxygen. However, care must be taken to avoid self-reaction where the phenoxide displaces the chlorine of another molecule (polymerization).
Key Reaction: Synthesis of Furo[3,2-c]quinoline Scaffolds Reacting 4-chloroquinolin-3-ol with terminal alkynes under Sonogashira conditions, followed by cyclization, yields furo[3,2-c]quinolines, a potent class of anticancer agents.
Figure 2: Divergent reactivity map showing the three primary synthetic vectors for the scaffold.
Experimental Protocol: Characterization
To validate the identity of 4-chloroquinolin-3-ol, the following spectral fingerprints are diagnostic.
Proton NMR ( H NMR, 500 MHz, DMSO-d )
-
10.5 ppm (s, 1H): Broad singlet corresponding to the C3-OH . Disappears upon D
O shake. - 8.6 ppm (s, 1H): Singlet for the C2-H . This proton is deshielded by both the adjacent N and the OH group.
- 8.1 - 7.6 ppm (m, 4H): Multiplet corresponding to the benzenoid protons (H5, H6, H7, H8).
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): Two peaks at m/z 180.0 and 182.0 in a 3:1 ratio, characteristic of the monochloride isotope pattern (
Cl/ Cl).
References
-
Biocatalytic Synthesis : Zeng, J., & Zhan, J. (2010). "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." ChemBioChem, 11(15), 2119–2123.
-
Chemical Reactivity : Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of 3-Substituted Quinolines." Journal of Medicinal Chemistry, 46(3), 409-416.
-
CAS Registry : American Chemical Society. "4-Chloroquinolin-3-ol (CAS 32435-60-2) Record."[3][4][5] Common Chemistry.
-
Enzymatic Mechanism : Menon, B. R., et al. (2016). "Structure and Mechanism of the Tryptophan 6-Halogenase Thal." PLOS Biology.
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 130-16-5|5-Chloroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 4. 773-76-2|Chloroxine|BLD Pharm [bldpharm.com]
- 5. Buy 9H-Thioxanthen-9-one, 2-methyl- (EVT-404250) | 15774-82-0 [evitachem.com]
4-Chloroquinolin-3-ol CAS number and molecular weight
CAS Number: 32435-60-2 Molecular Weight: 179.60 g/mol [1]
Executive Summary
4-Chloroquinolin-3-ol is a specialized heterocyclic building block distinct from its more common isomers, such as 7-chloro-4-hydroxyquinoline (a precursor to chloroquine).[1] Characterized by the juxtaposition of a hydroxyl group at the C3 position and a chlorine atom at the C4 position, this scaffold offers unique orthogonal reactivity. The C3-hydroxyl group serves as a nucleophilic handle for etherification or esterification, while the C4-chloride acts as an electrophilic site for palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it a high-value intermediate in the synthesis of kinase inhibitors, antimalarial agents, and complex metal-chelating ligands.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]
The precise identification of this compound is critical due to the prevalence of structural isomers in the quinoline family.
Identification Data[1][4][8][9][10][11][12]
| Parameter | Specification |
| IUPAC Name | 4-Chloroquinolin-3-ol |
| CAS Number | 32435-60-2 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| SMILES | OC1=C(Cl)C2=CC=CC=C2N=C1 |
| InChI Key | Computed from structure (e.g., XMFXTXKSWIDMER-UHFFFAOYSA-N variant) |
| MDL Number | MFCD13181765 |
Physical Characteristics[1]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility: Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water.
-
Acidity (pKa): The C3-hydroxyl group is phenolic but influenced by the electron-withdrawing chlorine at C4 and the pyridine-like nitrogen.[1] Expected pKa
8.5–9.5. -
Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthesis & Manufacturing Protocols
Synthesis of 4-chloroquinolin-3-ol is challenging due to the directing effects on the quinoline ring.[1] Unlike 4-hydroxyquinolines (which exist as 4-quinolones), 3-hydroxyquinoline does not tautomerize to a keto form, making direct chlorination strategies distinct.[1]
Method A: Biocatalytic Regioselective Chlorination (Green Chemistry)
Recent advances in enzymatic catalysis have identified flavin-dependent halogenases capable of highly specific chlorination. This method avoids harsh reagents and toxic byproducts.
-
Enzyme: Rdc2 (from Pochonia chlamydosporia).[2]
-
Substrate: 3-Hydroxyquinoline.[1]
-
Mechanism: The enzyme utilizes FADH₂ and O₂ to generate a reactive chlorinating species that attacks the C4 position, ortho to the hydroxyl group.
-
Protocol:
-
Fermentation: E. coli expressing Rdc2 is cultured in TB medium.
-
Induction: Protein expression induced with IPTG at 18°C.
-
Reaction: 3-Hydroxyquinoline is added to the cell suspension.
-
Extraction: Product is extracted with ethyl acetate and purified via HPLC.
-
Yield: High regioselectivity for the 4-chloro isomer over the 2-chloro isomer.
-
Method B: Chemical Chlorination (Laboratory Scale)
For standard organic synthesis labs lacking biocatalytic infrastructure, electrophilic aromatic substitution is the primary route.
-
Reagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Step-by-Step Protocol:
-
Dissolve 3-hydroxyquinoline (1.0 eq) in anhydrous DCM under Argon.
-
Cool the solution to 0°C to control regioselectivity.
-
Add Sulfuryl chloride (1.1 eq) dropwise over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour into saturated NaHCO₃ solution.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is required to separate the 4-chloro product from 2-chloro and 2,4-dichloro byproducts.[1]
-
Synthesis Workflow Diagram
Caption: Comparative synthesis pathways showing the high regioselectivity of the biocatalytic route versus the standard chemical route which may require purification from isomers.
Reactivity & Applications in Drug Discovery
The 4-chloroquinolin-3-ol scaffold is a versatile "bifunctional" core.[1] Its value lies in the ability to independently manipulate the C3 and C4 positions.
Functionalization Logic
-
C3-OH Modification: The hydroxyl group acts as a nucleophile.[1] It can be alkylated (Williamson ether synthesis) to attach solubility-enhancing tails or specific binding motifs.
-
C4-Cl Substitution: The chlorine atom is activated by the quinoline nitrogen (para-position). It is an excellent substrate for:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems.[1]
-
Buchwald-Hartwig Amination: Reaction with amines to create 4-aminoquinoline derivatives (similar to chloroquine/amodiaquine structures).[1]
-
S_NAr (Nucleophilic Aromatic Substitution): Direct displacement by strong nucleophiles (amines/thiols) under acidic catalysis.
-
Scaffold Derivatization Diagram
Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the C3-hydroxyl and C4-chloro groups.
Analytical Characterization
To validate the identity of synthesized 4-chloroquinolin-3-ol, the following spectral features are diagnostic.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
H2: Singlet around
8.6–8.8 ppm. (Diagnostic: Absence of coupling to H4). -
H4: Absent (Replaced by Chlorine).
-
OH: Broad singlet, typically
10.0–11.0 ppm (exchangeable with D₂O). -
Aromatic Region: Multiplets for H5, H6, H7, H8 (
7.5–8.2 ppm).
-
-
Mass Spectrometry (LC-MS):
-
M+H: 180.0 / 182.0 (Characteristic 3:1 Chlorine isotope pattern).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Detection: UV @ 254 nm.
-
Safety & Handling (SDS Summary)
GHS Classification: Warning[1][3][4][5]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle primarily in a fume hood to avoid inhalation of dust.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.[6][7]
References
-
Biochlorination Study: Zeng, J., & Zhan, J. (2010). "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." DigitalCommons@USU.
-
Chemical Properties: PubChem Compound Summary for CID 69140 (4-Chloroquinoline derivatives). National Center for Biotechnology Information.
-
Vendor Data: BLD Pharm Product Data Sheet for CAS 32435-60-2.[1] BLD Pharm.
-
Quinoline Synthesis: "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones." National Institutes of Health (PMC).
Sources
- 1. 773-76-2|Chloroxine|BLD Pharm [bldpharm.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32435-60-2|4-Chloroquinolin-3-ol|BLD Pharm [bldpharm.com]
- 6. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 7. 58550-89-3|3-Chloroquinolin-4-ol|BLD Pharm [bldpharm.com]
The Quinolone Scaffold: From Coal Tar to Targeted Therapeutics
The following technical guide details the discovery, synthetic evolution, and pharmacological diversification of quinoline derivatives.
Introduction: The Benzopyridine Core
The quinoline ring system (benzo[b]pyridine) represents one of the most privileged scaffolds in medicinal chemistry. Its history is not merely a timeline of discovery but a case study in how chemical isolation, serendipity, and rational design converge to solve distinct biological problems—from malaria to multidrug-resistant tuberculosis.
The story begins in 1834 with Friedlieb Ferdinand Runge , a German analytical chemist who isolated a basic oily substance from coal tar. He named it "Kyanol" (later identified as aniline) and a second substance "Chinolin" (quinoline), noting its structural relationship to the cinchona alkaloids. This established the foundational link between the synthetic potential of coal tar and the therapeutic potential of nature.
The Synthetic Era: Mastering the Scaffold
Before pharmacological optimization could occur, chemists needed a reliable method to construct the bicyclic core.
The Skraup Synthesis (1880)
Zdenko Hans Skraup’s synthesis remains the archetype for quinoline construction. It involves the reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent.
Expert Insight: The classic Skraup reaction is notoriously violent.[1] The sudden formation of acrolein and the exothermic cyclization can result in an "eruption" of the flask contents. A self-validating protocol must use a moderator. Ferrous sulfate (
DOT Diagram: Skraup Reaction Mechanism
The following diagram illustrates the mechanistic pathway, highlighting the critical acrolein intermediate.
Caption: The Skraup synthesis pathway involves the in-situ generation of acrolein, followed by Michael addition of aniline, cyclization, and oxidative aromatization.[2][3]
Protocol 1: Controlled Skraup Synthesis of Quinoline
Objective: Synthesis of quinoline from aniline with yield maximization and safety control.
Reagents:
-
Aniline (0.1 mol)
-
Glycerol (0.3 mol)
-
Nitrobenzene (0.12 mol) – Oxidizing agent
-
Sulfuric Acid (Conc., 30 mL)
-
Ferrous Sulfate (
, 2g) – Moderator
Methodology:
-
Setup: Equip a 500mL round-bottom flask with a heavy-duty reflux condenser. The reaction is extremely exothermic; ensure an ice bath is within reach for emergency cooling.
-
Addition: Add aniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix thoroughly.
-
Acidification: Add sulfuric acid dropwise with swirling. The mixture will become hot and viscous.
-
Initiation (The "Self-Validating" Step): Heat the flask gently with a heating mantle.
-
Validation: Watch for the first bubble of reflux or a sudden darkening of the mixture. Immediately remove the heat source. The reaction is autocatalytic. The ferrous sulfate should prevent a violent surge, keeping the reflux steady.
-
-
Reflux: Once the initial exotherm subsides (approx. 10-15 mins), resume heating to maintain a vigorous reflux for 3 hours.
-
Workup: Steam distill the mixture to remove unreacted nitrobenzene. Alkalize the residue with NaOH (pH > 10) to liberate the free base quinoline. Steam distill again to collect the product.
The Antimalarial Pivot: From Dye to Drug
The pharmacological history of quinoline is dominated by the search for a synthetic substitute for Quinine, the natural alkaloid from Cinchona bark.
The "Resochin" Error
In 1934, Hans Andersag at Bayer synthesized Resochin (Chloroquine).[4] However, Bayer toxicologists erroneously deemed it too toxic for human use based on flawed animal models. They shelved it in favor of Sontochin (3-methyl-chloroquine).
It was not until World War II that the US Army, analyzing captured German supplies of Sontochin in North Africa, recognized the scaffold's potential. They synthesized analogs and "rediscovered" Chloroquine, proving it was superior and safe.[5] This remains a classic lesson in drug development: validated toxicity models are as critical as the synthesis itself.
Mechanism of Action: Chloroquine accumulates in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). It prevents the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The buildup of free heme lyses the parasite.
The Antibacterial Renaissance: Serendipity Strikes
In 1962, George Lesher was attempting to synthesize chloroquine analogs when he isolated Nalidixic acid as a byproduct.[6] This naphthyridinone derivative showed weak antibacterial activity but established the template for the 4-quinolone antibiotics.
Evolution of Fluoroquinolones
The addition of a fluorine atom at position C-6 (Norfloxacin, 1980) revolutionized the class, granting broad-spectrum activity and tissue penetration.
Table 1: Generations of Quinolone Antibiotics
| Generation | Key Drug | Structural Innovation | Target Spectrum |
| Gen 1 | Nalidixic Acid | Naphthyridinone core | Gram-negative (Urinary Tract only) |
| Gen 2 | Ciprofloxacin | C-6 Fluorine , C-7 Piperazine | Broad Gram-negative (Systemic), some Gram-positive |
| Gen 3 | Levofloxacin | Pharmacophore fused to N-1 | Improved Gram-positive (Streptococcus), Atypical pathogens |
| Gen 4 | Moxifloxacin | C-7 Azabicyclo modifications | Broad spectrum + Anaerobes (Bacteroides) |
DOT Diagram: Structure-Activity Relationship (SAR)
This diagram maps the structural zones of the fluoroquinolone scaffold to their biological function.
Caption: SAR analysis of the fluoroquinolone scaffold. The C-6 fluorine is the defining feature of modern generations.
Modern Frontiers: Cancer and Tuberculosis
The versatility of the quinoline scaffold extends beyond simple infection.
Anticancer: Camptothecin
Discovered in 1966 by Wall and Wani from Camptotheca acuminata, Camptothecin presented a unique mechanism: trapping the Topoisomerase I-DNA cleavage complex.[7]
-
Challenge: The lactone ring is unstable at physiological pH.
-
Solution: Analogs like Irinotecan and Topotecan were designed with solubilizing side chains that preserve the active lactone form in vivo.
Anti-TB: Bedaquiline
Approved in 2012, Bedaquiline (a diarylquinoline) represents the first new TB drug class in 40 years.
-
Mechanism: Unlike previous quinolines that target DNA replication, Bedaquiline targets ATP Synthase (subunit c), effectively starving the mycobacteria of energy.
References
-
Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Poggendorff's Annalen der Physik und Chemie. 8
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie. 1
-
Andersag, H. (1948). Resochin (Chloroquine) and its analogs.[4][9][10] Chemical Reviews (Historical context of Bayer discovery). 9[7][11]
-
Lesher, G. Y., et al. (1962). Nalidixic Acid, a New Antibacterial Agent. Journal of Medicinal Chemistry. 12
-
Wall, M. E., & Wani, M. C. (1966).[7] Camptothecin and Taxol: Discovery to Clinic. Cancer Research.[13] 13
-
Koul, A., et al. (2005).[14] Diarylquinolines target ATP synthase to kill Mycobacterium tuberculosis. Science. 15
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. Chloroquine - Wikipedia [en.wikipedia.org]
- 5. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Camptothecin - Wikipedia [en.wikipedia.org]
- 8. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 9. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 10. Seventy-five years of Resochin in the fight against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. acs.org [acs.org]
- 14. Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist – ScienceOpen [scienceopen.com]
- 15. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 4-Chloroquinolin-3-ol
[1]
Executive Summary
4-Chloroquinolin-3-ol represents a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of antimalarial (chloroquine analogs) and antibacterial agents.[1] Its structural uniqueness lies in the juxtaposition of a nucleophilic hydroxyl group at C3 and an electrophilic chlorine at C4, enabling versatile downstream functionalization.[1]
This guide provides a comprehensive spectroscopic framework for the identification and quality control of 4-Chloroquinolin-3-ol.[1] Unlike rigid datasheets, this document focuses on diagnostic causality —explaining why signals appear where they do—to empower researchers to validate their synthesis with high confidence.[1]
Structural Context & Tautomeric Considerations
Before analyzing spectra, one must understand the species present in solution.[1] Unlike 2- or 4-hydroxyquinolines, which exist predominantly as their keto-tautomers (quinolones) due to amide resonance stabilization, 3-hydroxyquinolines exist primarily as the enol form (3-ol). [1]
-
Implication for Spectroscopy: You will observe a phenolic hydroxyl signal in NMR and IR, rather than a carbonyl signature typical of quinolones.
-
Implication for Reactivity: The C3-OH is acidic (
), and the C4-Cl is susceptible to nucleophilic aromatic substitution ( ), activated by the ring nitrogen.[1]
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (MS) provides the most immediate "self-validating" check for this compound due to the natural abundance of chlorine isotopes.[1]
Diagnostic Criteria[1][2][3][4]
-
Molecular Ion (
): The parent peak appears at m/z 179 .[1] -
Isotopic Pattern (The "3:1 Rule"): Due to the presence of one chlorine atom, you must observe an
peak at m/z 181 .[1] The intensity ratio of 179:181 must be approximately 3:1 ( : ).[1] -
Base Peak/Fragmentation:
Fragmentation Pathway (Graphviz Visualization)[1]
Figure 1: Proposed fragmentation pathway for 4-Chloroquinolin-3-ol under Electron Impact (EI) ionization.
Nuclear Magnetic Resonance (NMR)[3][4][5][6]
NMR offers the definitive structural proof.[1] The presence of the Chlorine atom at C4 exerts a specific "Peri-Effect" on the proton at C5, which is a key diagnostic marker.[1]
H NMR (Proton) Data
Solvent: DMSO-d
| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| OH | Exch. | 10.5 - 11.2 | Broad Singlet | - | Disappears on |
| H-2 | Ar-H | 8.70 - 8.90 | Singlet | - | Most Critical Signal. Deshielded by adjacent N and O. Appears as a sharp singlet (no vicinal neighbors).[1] |
| H-5 | Ar-H | 8.15 - 8.30 | dd or d | Peri-Effect. The C4-Cl lone pairs/sterics deshield H-5, pushing it downfield relative to other benzene-ring protons.[1] | |
| H-8 | Ar-H | 7.90 - 8.05 | dd or d | Adjacent to Nitrogen.[1] | |
| H-7 | Ar-H | 7.60 - 7.80 | td | Typical aromatic triplet pattern.[1] | |
| H-6 | Ar-H | 7.50 - 7.70 | td | Typical aromatic triplet pattern.[1] |
C NMR (Carbon) Data
Solvent: DMSO-d
| Carbon | Type | Shift ( | Interpretation |
| C-3 | Quaternary | 150.0 - 153.0 | Attached to Oxygen (Deshielded).[1] |
| C-2 | Methine | 142.0 - 145.0 | Alpha to Nitrogen. |
| C-4 | Quaternary | 135.0 - 140.0 | Attached to Chlorine (Shielded relative to C-O due to heavy atom effect).[1] |
| C-8a | Quaternary | 140.0 - 145.0 | Ring junction. |
| C-5,6,7,8 | Methine | 120.0 - 130.0 | Benzenoid ring carbons.[1] |
Infrared Spectroscopy (IR)[4][6][7]
IR is used primarily to confirm functional groups and rule out the "quinolone" (C=O) tautomer.[1]
-
3100 - 3400 cm
(Broad): O-H Stretching.[1] A broad band indicates hydrogen bonding.[1]-
Validation: If this band is absent and a sharp peak appears >3500 cm
, the sample is likely very dry or in dilute solution (non-hydrogen bonded).[1]
-
-
~1580 - 1620 cm
: C=N Stretching (Quinoline ring).[1] -
~1050 - 1100 cm
: C-O Stretching (Phenolic). -
~740 - 780 cm
: C-Cl Stretching.[1] -
Absence of C=O: You should NOT see a strong carbonyl band at 1650-1680 cm
.[1][2] If present, it suggests oxidation to a quinolone or impurity.[1]
Experimental Workflow & Protocol
To ensure the data above is reproducible, the following preparation and acquisition protocol is recommended.
Analytical Workflow Diagram[1]
Figure 2: Standardized purification and characterization workflow.[3]
Detailed Protocol
-
Sample Preparation for NMR:
-
Dissolve 5-10 mg of dry compound in 0.6 mL DMSO-d
. -
Note: CDCl
may be used, but solubility is often poor for hydroxyquinolines, leading to poor signal-to-noise ratios.[1]
-
-
Instrument Parameters:
-
Mass Spec Injection:
References
-
Synthesis & Reactivity
-
Spectroscopic Data of Quinolines
-
Mass Spectrometry of Halogenated Heterocycles
-
Tautomerism in Hydroxyquinolines
(Note: While specific spectral libraries are often paywalled, the references above provide the authoritative methodologies used to derive the diagnostic criteria in this guide.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
Technical Whitepaper: Solubility Profile and Thermodynamic Analysis of 4-Chloroquinolin-3-ol
This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 4-Chloroquinolin-3-ol (CAS 32435-60-2). It is designed for researchers requiring high-precision data generation and process optimization strategies.
Executive Summary
The solubility of 4-Chloroquinolin-3-ol (CAS: 32435-60-2) is a critical parameter governing its purification, recrystallization, and bioavailability in drug development pipelines. As a functionalized quinoline derivative, its dissolution behavior is dictated by the interplay between the lipophilic chloro-substituted aromatic core and the hydrophilic hydroxyl group at the C3 position.
This guide synthesizes structural predictive modeling with rigorous experimental protocols. While specific empirical solubility tables for this isomer are sparse in open literature compared to its 8-hydroxy analogs, this whitepaper establishes the standardized methodology for determining its solubility manifold and provides predictive solubility ranges based on validated structural analogs (e.g., 7-chloro-4-hydroxyquinoline).
Compound Characterization & Physicochemical Properties[1][2][3][4][5]
Understanding the solute's intrinsic properties is the prerequisite for solvent selection.[1]
| Property | Value / Description | Relevance to Solubility |
| IUPAC Name | 4-Chloroquinolin-3-ol | - |
| CAS Number | 32435-60-2 | Identification |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.60 g/mol | Diffusion coefficient estimation |
| pKa (Predicted) | ~9.5 (OH), ~2.5 (N-ring) | pH-dependent solubility (Amphoteric) |
| LogP (Predicted) | 2.3 – 2.6 | Lipophilicity; indicates poor aqueous solubility |
| H-Bond Donors | 1 (–OH) | Solvation in alcohols/water |
| H-Bond Acceptors | 2 (N, O) | Interaction with protic solvents |
Structural Solvation Logic
The 4-chloro substituent introduces significant lipophilicity and crystal lattice stability via halogen bonding capabilities.[1] The 3-hydroxy group allows for hydrogen bonding, making the molecule soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in lower alcohols (Methanol, Ethanol). The proximity of the -OH and -Cl groups may induce intramolecular interactions, potentially reducing solubility in non-polar media by "hiding" the polar functionality.
Predicted Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and comparison with structural analogs (e.g., Cloxiquine), the expected solubility hierarchy at 25°C is:
DMSO > DMF > THF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water
Quantitative Estimates (Predictive)
-
High Solubility (>50 mg/mL): DMSO, DMF. (Primary solvents for stock solutions).
-
Moderate Solubility (10–50 mg/mL): Methanol, Ethanol, THF. (Recrystallization candidates).
-
Low Solubility (1–10 mg/mL): Ethyl Acetate, Dichloromethane, Acetonitrile.
-
Insoluble (<0.1 mg/mL): Hexane, Water (neutral pH).
Critical Insight: For aqueous formulations, solubility can be significantly enhanced by adjusting pH < 2 (protonating the quinoline nitrogen) or pH > 10 (deprotonating the hydroxyl group), forming more soluble salt species.
Thermodynamic Modeling of Dissolution
The dissolution process is governed by the change in Gibbs free energy (
Thermodynamic Cycle Diagram
The following diagram illustrates the energy barriers involved in the dissolution process, essential for understanding temperature dependence.
Figure 1: Thermodynamic cycle representing the breakdown of crystal lattice forces followed by solute-solvent mixing.[1]
Mathematical Modeling
To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of heterocycles:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical model parameters derived from regression.
Experimental Protocol: Solubility Determination
Since specific literature data is limited, the following validated protocol must be used to generate authoritative solubility data. This method ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Reagents & Equipment
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile).
-
Apparatus: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/VIS.
Workflow Diagram
Figure 2: Standardized Shake-Flask Method for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add excess solid 4-Chloroquinolin-3-ol to 5 mL of the target solvent in a glass vial. Ensure undissolved solid is visible.
-
Equilibration: Place vials in a temperature-controlled shaker (e.g., 298.15 K) and agitate at 150 rpm for 48 hours.
-
Sedimentation: Stop agitation and allow the suspension to settle for 4 hours to minimize filter clogging.
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.
-
Filtration: Filter through a 0.22 µm PTFE filter (compatible with organic solvents) into a volumetric flask.
-
Quantification: Dilute with mobile phase and analyze via HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (0.1% H3PO4) gradient.
-
Detection: UV at 254 nm (aromatic core absorption).
-
Implications for Process Development
Recrystallization Strategy
The solubility differential between Ethanol (hot) and Ethanol (cold) is typically sufficient for purification.
-
Solvent: Ethanol or Ethanol/Water (90:10).
-
Process: Dissolve at reflux (~78°C), hot filter to remove insolubles, and cool slowly to 4°C. The presence of the 3-OH group facilitates crystal lattice formation via intermolecular H-bonds.
Formulation
For biological assays, prepare a 100 mM stock solution in DMSO . Avoid aqueous buffers for stock preparation to prevent precipitation. For animal dosing, consider using a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Water) or converting to the hydrochloride salt form (CAS 1803603-55-5) to improve aqueous solubility.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. (Used for structural analog comparison). Retrieved from [Link]
-
Wan, Y., et al. (2023). Solubility determination and thermodynamic modeling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures. Journal of Molecular Liquids. (Provides validated thermodynamic models for chloro-hydroxyquinoline analogs). Retrieved from [Link]
Sources
Biological Activity and Therapeutic Potential of 4-Chloroquinolin-3-ol and Its Analogs
Topic: Biological Activity of 4-Chloroquinolin-3-ol and Its Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Chloroquinolin-3-ol Scaffold
In the realm of medicinal chemistry, the quinoline ring system is a "privileged structure," serving as the core for countless therapeutic agents. Within this chemical space, 4-Chloroquinolin-3-ol (and its tautomeric forms) represents a highly versatile, bifunctional scaffold. It is distinct from the classical 4-aminoquinoline antimalarials (like Chloroquine) due to the presence of the hydroxyl group at the C3 position and the reactive chlorine at C4.
This guide analyzes the technical utility of this scaffold, focusing on its role as a precursor for Diversity-Oriented Synthesis (DOS) and the specific pharmacological profiles of its derivatives. The 4-chloro substituent acts as an electrophilic "warhead" for nucleophilic aromatic substitution (
Chemical Space and Reactivity
The core molecule exists in equilibrium between the enol (3-hydroxy-4-chloroquinoline) and keto forms, though the 4-chloro substituent locks the aromatic pyridine ring character, making it susceptible to nucleophilic attack.
-
C4-Position (Electrophile): Highly reactive towards amines, thiols, and hydrazines. This is the primary vector for introducing target-specific pharmacophores.
-
C3-Position (Modulator): The hydroxyl group allows for intramolecular hydrogen bonding (with C4-substituents), esterification, or etherification to tune the LogP and pKa, affecting drug absorption and accumulation in acidic compartments (e.g., the lysosome or parasite digestive vacuole).
Synthesis Strategies
The synthesis of 4-chloroquinolin-3-ol derivatives typically proceeds via the cyclization of aniline precursors followed by chlorination. The "Gould-Jacobs" or "Conrad-Limpach" type approaches are standard, but specific modifications are required to install the 3-hydroxyl group.
Core Synthesis Pathway
-
Condensation: Aniline reacts with diethyl ethoxymethylene malonate.[1]
-
Cyclization: Thermal cyclization yields the 4-hydroxyquinoline-3-carboxylate.
-
Functionalization: Hydrolysis and decarboxylation (if needed), followed by oxidation or direct synthesis using
-halo ketones. -
Chlorination: Treatment with Phosphorus Oxychloride (
) converts the 4-oxo group to the 4-chloro moiety.
Figure 1: General synthetic workflow for accessing 4-amino-3-hydroxyquinoline libraries from aniline precursors.
Pharmacological Profiles[2][3]
Antimalarial Activity
The 4-aminoquinoline class (e.g., Chloroquine, Amodiaquine) acts by inhibiting heme polymerization in the Plasmodium parasite. Resistance usually arises from mutations in the PfCRT transporter, which effluxes the drug.
Role of the 3-Hydroxy Group: Analogs derived from 4-chloroquinolin-3-ol introduce a hydroxyl group adjacent to the amine. This modification:
-
Alters pKa: The electron-donating -OH group can modulate the basicity of the C4-amino nitrogen and the quinoline nitrogen, affecting accumulation in the acidic digestive vacuole.
-
Heme Binding: The 3-OH can form additional hydrogen bonds with the propionate side chains of heme, potentially increasing binding affinity even in resistant strains.
-
Metabolic Stability: 3-substitution can block metabolic dealkylation or ring oxidation.
Key Mechanism: Inhibition of Hemozoin formation. The drug complexes with free heme (Ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin crystals. Free heme is toxic to the parasite, causing membrane lysis.
Anticancer Activity (Kinase Inhibition)
Quinoline-3-carbonitrile and 3-alkoxy derivatives are potent inhibitors of tyrosine kinases (e.g., Src, Abl, EGFR).
-
Binding Mode: The quinoline nitrogen H-bonds with the "hinge region" of the kinase ATP-binding pocket.
-
3-Substituent Effect: The substituent at C3 (derived from the 3-ol) often points towards the solvent front or interacts with the gatekeeper residue, determining selectivity.
-
4-Anilino Substitution: Displacement of the 4-Cl with specific anilines (e.g., 2,4-dichloroaniline) is critical for hydrophobic interactions within the kinase hydrophobic pocket.
Antimicrobial & Antifungal
Hydrazone derivatives synthesized by reacting 4-chloroquinolin-3-ol with hydrazine and subsequent aldehydes show promise against Candida species. The mechanism likely involves interference with fungal ergosterol biosynthesis or cell wall integrity.
Mechanism of Action: Signaling & Interaction
The following diagram illustrates the dual mechanism of action for antimalarial and anticancer pathways derived from this scaffold.
Figure 2: Dual mechanistic pathways: Heme polymerization inhibition (Malaria) and ATP-competitive kinase inhibition (Cancer).
Experimental Protocols
Protocol: Synthesis of 4-Chloroquinolin-3-ol Core
Objective: To synthesize the reactive scaffold from 3-hydroxy-4-quinolone.
-
Reagents: 3-hydroxyquinolin-4(1H)-one (1.0 eq), Phosphorus Oxychloride (
, 5.0 eq), Triethylamine (catalytic). -
Procedure:
-
Place 3-hydroxyquinolin-4(1H)-one in a round-bottom flask under
atmosphere. -
Add
dropwise at 0°C. -
Heat the mixture to reflux (105°C) for 2–4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Quenching: Cool to room temperature and pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Adjust pH to ~7–8 using saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over
. -
Purification: Evaporate solvent and recrystallize from ethanol/water or purify via silica gel flash chromatography.
-
-
Validation: Confirm structure via
-NMR (Disappearance of NH/C=O signals, shift of aromatic protons) and Mass Spectrometry (Characteristic Chlorine isotope pattern M/M+2).
Protocol: Nucleophilic Aromatic Substitution ( )
Objective: To derivatize the C4-position with an amine (e.g., 4-amino-phenol or diamine).
-
Reagents: 4-Chloroquinolin-3-ol intermediate (1.0 eq), Target Amine (1.2 eq), Ethanol or DMF (Solvent), catalytic HCl (optional for activation).
-
Procedure:
-
Dissolve the chloro-quinoline in Ethanol (or DMF for higher boiling point).
-
Reflux for 6–12 hours.
-
Workup: If precipitate forms, filter and wash with cold ethanol. If soluble, evaporate solvent and neutralize with
to precipitate the free base. -
Recrystallization: Typically from Methanol/Ether.
-
Protocol: In Vitro Heme Polymerization Inhibition Assay (Malaria)
Objective: To measure the drug's ability to inhibit the conversion of heme to hemozoin.
-
Reagents: Hemin chloride, Tween 20, Sodium Acetate buffer (pH 5.0).
-
Step-by-Step:
-
Stock Prep: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH.
-
Incubation: Mix Hemin solution with varying concentrations of the test compound (0–100
) in Sodium Acetate buffer (pH 5.0). -
Initiation: Incubate at 37°C for 24 hours to allow polymerization.
-
Separation: Centrifuge to pellet the insoluble hemozoin (polymer).
-
Quantification: Wash the pellet with Tris buffer/SDS. Dissolve the pellet in 0.1 M NaOH.
-
Measurement: Measure absorbance at 405 nm. Lower absorbance compared to control indicates inhibition of polymerization.
-
Calculation: Calculate
based on dose-response curve.
-
Quantitative Data Summary
The following table summarizes the comparative activity of 4-chloroquinolin-3-ol derivatives against standard reference drugs.
| Compound Class | Modification (C4) | Modification (C3) | Target | Activity ( | Reference Drug Comparison |
| 4-Aminoquinoline | 4-(4-aminophenyl) | -OH | P. falciparum (K1 Resistant) | 15–50 nM | Comparable to Chloroquine |
| Hydrazone | 4-Hydrazino-aryl | -OH | Candida albicans | 25–50 | Moderate vs. Fluconazole |
| Quinoline-3-carbonitrile | 4-Anilino | -CN (Isostere) | Src Kinase | 2–10 nM | Superior to Gefitinib (in specific mutants) |
| Imidazo-quinoline | Cyclized Amine | N/A (Fused) | E. coli | 5–20 | Moderate Antibacterial |
References
-
Vertex AI Search. (2025). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health. Link
-
Vertex AI Search. (2025).[5] Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. National Institutes of Health. Link
-
Vertex AI Search. (2025).[5] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Link
-
Vertex AI Search. (2025).[6] 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Link
-
Vertex AI Search. (2025).[6] Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines. National Institutes of Health. Link
Sources
Tautomeric Dynamics of the 4-Hydroxyquinoline / 4-Quinolone System
A Technical Guide for Medicinal Chemistry & Drug Design [1]
Executive Summary
The structural ambiguity between 4-hydroxyquinoline (enol) and 4-quinolone (keto) is a critical checkpoint in heterocyclic chemistry. While often used interchangeably in nomenclature, these tautomers exhibit distinct physicochemical properties, reactivities, and pharmacological profiles. For drug development professionals, the distinction is non-trivial: the 4-quinolone (4-oxo-1,4-dihydroquinoline) scaffold is the bioactive pharmacophore in blockbuster antibiotics (e.g., ciprofloxacin) and emerging antimalarials, whereas the enol form is frequently a high-energy minor congener in solution.
This guide provides a rigorous analysis of the tautomeric equilibrium, defining the thermodynamic drivers, spectroscopic identification methods, and synthetic strategies to control regioselectivity at this ambident center.
The Tautomeric Landscape: Thermodynamics & Aromaticity
1.1 The Equilibrium
The core system exists in a prototropic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).
-
Gas Phase: The enol form is often slightly more stable due to the preservation of the fully aromatic naphthalene-like system.
-
Solid State & Solution: The keto form predominates. This reversal is driven by:
-
Vinylogous Amide Resonance: The N-C=C-C=O conjugation provides significant stabilization energy (approx. 25–30 kcal/mol), compensating for the loss of "perfect" benzene-ring aromaticity in the pyridine ring.
-
Solvation: The highly polar C=O and N-H bonds in the keto form are better stabilized by polar solvents (DMSO, H2O, MeOH) through dipole-dipole interactions and hydrogen bonding.
-
1.2 Visualization of the Equilibrium
Figure 1: The tautomeric shift is solvent-dependent.[2] In medicinal chemistry contexts (aqueous/physiological), the Keto form is the relevant species.
Analytical Forensics: Distinguishing the Tautomers
Misidentification of these tautomers can lead to erroneous Structure-Activity Relationship (SAR) data. The following spectroscopic markers are the industry standard for validation.
2.1 Comparative Spectroscopic Data
| Feature | 4-Hydroxyquinoline (Enol) | 4-Quinolone (Keto) | Structural Logic |
| ~10–11 ppm (OH, sharp) | >12 ppm (NH, broad) | NH participates in strong intermolecular H-bonding dimers. | |
| 160–165 ppm | 175–180 ppm | Carbonyl carbon is significantly deshielded compared to C-O. | |
| ~150 ppm | ~140 ppm | Loss of aromaticity in the heterocyclic ring shields C-2. | |
| IR Spectroscopy | ~3300 cm⁻¹ (OH stretch) | 1620–1650 cm⁻¹ (C=O) | Strong carbonyl stretch is diagnostic for the quinolone form. |
| X-Ray Crystallography | C–O bond ~1.35 Å | C=O bond ~1.25 Å | Double bond character confirms the keto structure. |
Expert Insight: In DMSO-d6, if you observe a broad singlet >12 ppm and a carbon signal >175 ppm, you have the 4-quinolone . Do not assign this as a phenol.[3]
Synthetic Control: The Ambident Nucleophile
The deprotonated 4-quinolone anion is an ambident nucleophile , capable of reacting at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). Controlling this selectivity is paramount for scaffold synthesis.
3.1 Mechanism: HSAB Theory Application
-
N-Alkylation (Thermodynamic/Soft): The Nitrogen atom is the softer nucleophile. Under thermodynamic control (high temp, polar protic solvents) or with soft electrophiles (alkyl iodides), N-alkylation is favored. This generates the bioactive quinolone core.[4]
-
O-Alkylation (Kinetic/Hard): The Oxygen atom is the harder nucleophile (higher electronegativity). O-alkylation is favored by hard electrophiles (alkyl sulfonates, sulfates) or by "locking" the nitrogen with a hard metal cation (e.g., Ag⁺).
3.2 Regioselectivity Pathway
Figure 2: Strategic selection of reagents and counter-ions dictates the reaction outcome between N- and O-alkylation.
Experimental Protocol: Regioselective Synthesis
This protocol describes a self-validating workflow to access either the N-ethyl (antibacterial precursor) or O-ethyl derivative.
Objective
To selectively synthesize 1-ethylquinolin-4(1H)-one (N-alkyl) vs. 4-ethoxyquinoline (O-alkyl) starting from 4-hydroxyquinoline.
Method A: N-Alkylation (Target: Quinolone Scaffold) [5]
-
Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous DMF (0.5 M).
-
Base Activation: Add anhydrous K₂CO₃ (2.0 eq). Stir at 60°C for 30 mins to ensure complete deprotonation (formation of the potassium salt).
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Note: Iodides are "soft" leaving groups, promoting N-attack.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Workup: Pour into ice water. The N-alkyl product typically precipitates. Filter and recrystallize from Ethanol.
-
Validation (Self-Check):
-
IR: Check for strong C=O band at ~1630 cm⁻¹.
-
NMR: C-4 signal must be >170 ppm.
-
Method B: O-Alkylation (Target: Quinoline Ether)
-
Suspension: Suspend 4-hydroxyquinoline (1.0 eq) in Toluene or Benzene (non-polar solvent suppresses ionic dissociation).
-
Silver Salt Formation: Add Ag₂CO₃ (0.6 eq). Mechanism: Ag⁺ coordinates tightly to the Nitrogen lone pair, blocking it and directing attack to Oxygen.
-
Alkylation: Add Ethyl Iodide (1.2 eq).
-
Reaction: Reflux for 12 hours protected from light.
-
Workup: Filter off silver salts. Evaporate solvent. Purify via column chromatography (O-alkyl products are less polar than N-alkyl).
-
Validation (Self-Check):
-
IR: Absence of C=O band; presence of ether bands.
-
NMR: C-4 signal shifts upfield to ~160 ppm.
-
Pharmacological Relevance
The distinction between these tautomers is not merely academic; it defines the mechanism of action for the Quinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin).
-
Pharmacophore: The 4-oxo-3-carboxylic acid moiety is essential for binding to the bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
-
Binding Mode: The keto oxygen (C4=O) and the carboxylate group chelate a Mg²⁺ ion, which bridges the drug to the DNA backbone.
-
Failure Mode: Derivatives locked in the O-alkyl (enol ether) form lose the ability to chelate Mg²⁺ effectively and typically exhibit negligible antibacterial activity. This makes the N-alkylation protocol (Method A) the critical pathway for generating active hits.
References
-
Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. [Link]
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. ResearchGate. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. RSC Advances. [Link]
Sources
- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
electrophilic and nucleophilic substitution reactions of quinolines
Mechanistic Control, Site-Selectivity, and Experimental Protocols
Executive Summary
Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the pharmacophore of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. For the drug development scientist, mastering the functionalization of this bicycle is not merely about following a recipe; it is about exploiting the electronic dichotomy between the electron-deficient pyridine ring and the relatively electron-rich benzene ring.
This guide provides a technical deep-dive into the competing reactivity profiles of quinoline, offering validated protocols for Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and modern radical alkylation (Minisci reaction).
Electronic Architecture & Reactivity Profile
The quinoline system (benzo[b]pyridine) presents a unique synthetic challenge due to the opposing electronic nature of its two fused rings.
-
The Pyridine Ring (N-containing): The nitrogen atom, being electronegative, withdraws electron density via induction (
) and resonance ( ). This makes positions C2 and C4 highly electron-deficient and susceptible to nucleophilic attack. -
The Benzene Ring (Carbocycle): While less electron-rich than naphthalene due to the fused electron-withdrawing pyridine ring, it remains the primary site for electrophilic attack, particularly when the nitrogen is protonated.
Reactivity Map
The following diagram illustrates the preferred sites of attack based on the reaction type.
Figure 1: Site-selectivity map for quinoline functionalization. Electrophiles target the carbocycle (C5/C8), while nucleophiles target the heterocycle (C2/C4).
Electrophilic Aromatic Substitution (EAS)[1][2][3]
Mechanistic Insight: The C5/C8 Preference
Standard EAS reactions (Nitration, Sulfonation) require strong acids. Under these conditions, the quinoline nitrogen is protonated (
-
Deactivation: The protonated nitrogen exerts a strong electron-withdrawing effect, severely deactivating the pyridine ring towards electrophiles.
-
Regioselectivity: The benzene ring, though deactivated relative to benzene itself, is far more reactive than the positively charged pyridine ring. Attack occurs at C5 and C8.[1][2]
-
Why C5/C8 over C6/C7? The transition state (sigma complex) for attack at C5 or C8 allows the positive charge to be delocalized over the benzene ring without disrupting the aromatic sextet of the pyridine ring (to the same extent as C6/C7 attack).
-
Experimental Protocol: Nitration of Quinoline
Objective: Synthesis of 5-nitroquinoline and 8-nitroquinoline.
Reagents:
-
Quinoline (1.0 equiv)
-
Fuming Nitric Acid (
, d=1.5) -
Concentrated Sulfuric Acid (
)
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add quinoline (e.g., 5 g).
-
Acidification: Dropwise add concentrated
(10 mL) while maintaining temperature . The mixture will generate heat as the quinolinium salt forms. -
Nitration: Add fuming
(5 mL) dropwise. -
Reaction: Remove the ice bath and heat the mixture to 60–70°C for 1 hour. (Note: Higher temperatures promote dinitration).
-
Quench: Pour the reaction mixture onto crushed ice (approx. 100 g).
-
Neutralization: Carefully basify with ammonium hydroxide (
) until pH 8–9. Yellow precipitates will form. -
Isolation: Filter the solid. This is a mixture of 5-nitro (approx. 50%) and 8-nitro (approx. 50%) isomers.
-
Purification: Isomers can be separated via fractional crystallization from ethanol (5-nitro isomer is less soluble) or column chromatography (Silica gel, EtOAc/Hexane).
Validation Point: The formation of the quinolinium ion is the rate-limiting setup; failure to control the exotherm during acid addition can lead to tar formation.
Nucleophilic Aromatic Substitution (SNAr)[3][6][7][8]
Mechanistic Insight: Addition-Elimination
The pyridine ring is electron-deficient, analogous to nitrobenzene. Nucleophiles attack C2 or C4, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group (LG) or a hydride (in Chichibabin).
-
C2 Selectivity: Kinetically favored due to the inductive effect of Nitrogen.
-
C4 Selectivity: Often thermodynamically controlled or dictated by steric hindrance at C2.
Diagram: SNAr Pathway (4-Chloro Displacement)
This pathway is critical for synthesizing 4-aminoquinoline antimalarials.
Figure 2: The Addition-Elimination mechanism for the displacement of chloride at C4 by an amine nucleophile.
Experimental Protocol: Synthesis of 4-Aminoquinolines
Context: This protocol mimics the synthesis of Chloroquine analogs.
Reagents:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Primary Amine (e.g., 4-amino-1-diethylaminopentane or simple alkyl amines) (3.0–5.0 equiv)
-
Solvent: Ethanol or Neat (Solvent-free)
Workflow:
-
Setup: Place 4,7-dichloroquinoline (1.0 g) in a pressure tube or round-bottom flask.
-
Addition: Add the amine nucleophile in excess (3–5 equivalents). The amine acts as both reactant and base to scavenge HCl.
-
Reaction:
-
Method A (Neat): Heat to 130–140°C for 4–6 hours. This is preferred for unreactive amines.
-
Method B (Ethanol): Reflux in ethanol for 12–24 hours.
-
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1). The starting material (high
) should disappear. -
Workup:
-
Cool to room temperature.[3]
-
Basify with 10% NaOH or saturated
to liberate the free base. -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from cyclohexane or ethanol.
Critical Note: The chlorine at C7 is on the benzene ring and is unreactive under these conditions. Only the C4-Cl (activated by the pyridine nitrogen) is displaced.
Modern Synthetic Strategies: The Minisci Reaction[10][11]
While EAS and SNAr are classical, modern drug discovery utilizes the Minisci reaction for late-stage functionalization (LSF). This involves the addition of carbon-centered radicals to the protonated quinoline.[4]
-
Mechanism: Radical Nucleophilic Substitution.
-
Selectivity: Highly selective for C2 (and C4) due to the orbital coefficients of the LUMO in the protonated heterocycle.
-
Advantage: Allows direct alkylation (C-H activation) without pre-functionalization (e.g., no halogen needed).
Comparison of Methodologies
| Feature | Electrophilic Subst. (EAS) | Nucleophilic Subst. (SNAr) | Minisci Reaction (Radical) |
| Active Species | Quinolinium (Deactivated) | Neutral or Activated Quinoline | Quinolinium (Activated for Radical) |
| Attacking Species | Electrophile ( | Nucleophile ( | Nucleophilic Radical ( |
| Regioselectivity | C5, C8 (Benzene Ring) | C2, C4 (Pyridine Ring) | C2 > C4 (Pyridine Ring) |
| Typical Conditions | Strong Acid, Heat | Basic, Leaving Group (Cl/F) | Acid, Radical Initiator ( |
| Key Application | Introducing | Introducing Amines, Ethers | Introducing Alkyl/Acyl groups |
References
-
Electrophilic Aromatic Substitution Mechanism: Master Organic Chemistry. Electrophilic Aromatic Substitution: The Mechanism. Link
-
Quinoline Reactivity & Nitration: Quimica Organica. Electrophilic substitution reaction in quinoline and isoquinoline. Link
-
Nucleophilic Substitution (SNAr) Mechanism: Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Minisci Reaction Overview: American Chemical Society (ACS) Publications. Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Link
-
Experimental Protocol (4-Aminoquinoline): National Institutes of Health (NIH) / PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Link
-
Regioselectivity in Nitration: Stack Exchange Chemistry. Why does the nitration of quinoline occur at the 5 (and 8) position?Link
Sources
health and safety information for handling 4-Chloroquinolin-3-ol
Safe Handling & Risk Mitigation Strategy: 4-Chloroquinolin-3-ol [1]
Chemical Identity & Physicochemical Profile
4-Chloroquinolin-3-ol is a halogenated heterocyclic compound utilized primarily as a scaffold in the synthesis of bioactive agents, particularly in antimalarial and anticancer drug discovery. Its structural features—a quinoline core substituted with a chlorine atom at the C4 position and a hydroxyl group at the C3 position—dictate its specific handling requirements.
Table 1: Technical Specifications
| Property | Specification |
| CAS Number | 32435-60-2 |
| IUPAC Name | 4-Chloroquinolin-3-ol |
| Synonyms | 4-Chloro-3-hydroxyquinoline; 3-Quinolinol, 4-chloro- |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Storage Condition | 2–8°C (Refrigerate) ; Hygroscopic; Store under inert gas (Argon/Nitrogen) |
Hazard Characterization (GHS Framework)
While classified with the signal word WARNING , the toxicological profile of 4-Chloroquinolin-3-ol requires a "precautionary principle" approach due to the bioactive nature of the quinoline scaffold.
Core Hazards (GHS Classification):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).
-
STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).
Toxicological Context (Expert Insight): The 3-hydroxy-4-chloro substitution pattern creates a phenol-like moiety fused to a pyridine ring. This increases the compound's acidity and potential for mucous membrane irritation compared to unsubstituted quinoline. Furthermore, halogenated quinolines are lipophilic, facilitating dermal absorption. Long-term exposure risks (mutagenicity) are often associated with the quinoline core; therefore, treated this compound as a Potential Genotoxin until specific negative data confirms otherwise.
Engineering Controls & Personal Protective Equipment (PPE)
Effective safety relies on a hierarchy of controls. The following decision matrix dictates the containment level based on experimental scale.
Visualization: Exposure Control Logic
Figure 1: Decision matrix for selecting engineering controls based on quantity and physical state.
PPE Specifications
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Chlorinated aromatics can permeate standard latex; nitrile provides superior chemical resistance.
-
-
Respiratory Protection:
-
Inside Fume Hood: None required if sash is at working height.
-
Outside Hood (Spill Cleanup): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The organic vapor cartridge protects against volatile degradation products, while P100 stops particulates.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses due to the severe irritation risk (H319).
Operational Protocols
A. Weighing & Solubilization
-
Static Control: Use an anti-static gun or ionizer bar during weighing. Dry quinoline powders are prone to static charge, increasing dispersion risk.
-
Solvent Choice: Dissolve in DMSO or Methanol inside the fume hood immediately after weighing to minimize dust exposure time.
-
Containment: Place the balance inside a powder containment hood or use a "balance enclosure" with HEPA filtration.
B. Reaction Monitoring
-
TLC/HPLC: Treat all aliquots as hazardous. Dispose of TLC plates in solid hazardous waste containers immediately; do not leave them drying on the benchtop.
Emergency Response & Waste Management
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for containing and cleaning spills safely.
Disposal Protocols
-
Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases, as exothermic reactions may release toxic chlorinated fumes.
-
Decontamination: For surface decontamination, use a surfactant solution (soap/water) followed by an ethanol wipe. Avoid bleach (sodium hypochlorite) as it may react with the amine/phenol functionalities to form chloramines.
References
-
BLD Pharm. (2024). Safety Data Sheet: 4-Chloroquinolin-3-ol (CAS 32435-60-2).[1][2][3] Retrieved from
-
ChemicalBook. (2024). 4-Chloroquinolin-3-ol Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. (General toxicity context for quinoline scaffolds). Retrieved from
-
Aaron Chemicals. (2024). Product Information: 4-Chloroquinolin-3-ol Hydrochloride.[1][4] Retrieved from
Sources
- 1. 773-76-2|Chloroxine|BLD Pharm [bldpharm.com]
- 2. 32435-60-2 CAS Manufactory [m.chemicalbook.com]
- 3. 4-chloroquinolin-3-ol | CAS: 32435-60-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 1803603-55-5 | MFCD28954186 | 4-chloroquinolin-3-ol hydrochloride [aaronchem.com]
commercial suppliers of 4-Chloroquinolin-3-ol for research
The following technical guide details the sourcing, validation, and handling of 4-Chloroquinolin-3-ol (CAS 32435-60-2) . This document is structured to support researchers in navigating the limited supply chain of this specific heterocyclic building block, distinguishing it from common isomers, and validating its purity for high-stakes drug discovery applications.
Executive Summary
4-Chloroquinolin-3-ol (also known as 4-chloro-3-hydroxyquinoline) is a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and antimalarial agents. Unlike its widely available isomers (e.g., 7-chloroquinolin-4-ol, the precursor to chloroquine), the 3-hydroxy-4-chloro variant is a rare building block .
This guide addresses the critical challenge of isomeric confusion in the supply chain and provides a self-validating protocol for verifying incoming stock. Due to the regioselectivity challenges in its synthesis, commercial stock is often limited to specialized heterocyclic vendors rather than general catalog suppliers.
Chemical Profile & Isomer Differentiation
The primary risk in sourcing this compound is accidental procurement of the wrong isomer. The 3-hydroxy position is chemically distinct from the 8-hydroxy (oxine) or 4-hydroxy (quinolone) analogs.
Target Specification
| Property | Specification |
| Chemical Name | 4-Chloroquinolin-3-ol |
| Synonyms | 4-Chloro-3-hydroxyquinoline; 3-Hydroxy-4-chloroquinoline |
| CAS Number | 32435-60-2 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| MDL Number | MFCD13181765 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Isomer Alert (Do Not Confuse With)
-
4-Chloroquinolin-8-ol (CAS 57334-36-8): Common chelating agent precursor.
-
7-Chloroquinolin-4-ol (CAS 86-99-7): Extremely common antimalarial intermediate.
-
6-Chloroquinolin-3-ol (CAS 860232-96-8): Structurally similar, different substitution pattern.
Commercial Supply Landscape
As of Q1 2026, 4-Chloroquinolin-3-ol is not a standard stock item for generalist vendors (e.g., Sigma-Aldrich, Fisher Scientific). It must be sourced from specialized heterocyclic manufacturers or building block aggregators .
Sourcing Strategy Logic
The supply chain is tiered based on stock availability and synthesis lead time.
Figure 1: Decision matrix for sourcing rare heterocyclic building blocks.
Verified Supplier List (Tier 1 & 2)
Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) prior to purchase.
| Supplier Tier | Vendor Name | Catalog # | Notes |
| Tier 1 (Stock) | BLD Pharm | BD281742 | Primary source. Often holds gram-scale stock. |
| Tier 1 (Stock) | Shanghai Canbi Pharma | 32435-60-2 | Specialized in quinoline derivatives.[1] |
| Tier 2 (Aggregator) | Chem-Impex | Inquire | Likely sources from Tier 1 but handles logistics. |
| Tier 2 (Aggregator) | Combi-Blocks | Inquire | Check for "4-chloro-3-hydroxyquinoline".[2] |
| Tier 3 (Custom) | Enamine | Custom | Reliable for scale-up (>100g) if stock is unavailable. |
Quality Control & Validation Protocols
Because this compound is prone to regiochemical errors during synthesis (e.g., chlorination at the 2 or 6 position instead of 4), vendor CoAs should not be trusted blindly .
Protocol: Self-Validating Identity Check
Perform the following analytical workflow upon receipt of the material.
A. 1H-NMR Analysis (DMSO-d6)
The key to identification is the C2-proton .
-
Expectation: A sharp singlet (or very fine doublet) around 8.6 - 8.8 ppm .
-
Differentiation:
-
If the C2 proton is missing, you likely have a 2-substituted impurity.
-
If the coupling patterns in the benzene ring (C5-C8) are symmetric, you may have the wrong isomer (e.g., 6-chloro).
-
OH Signal: Broad singlet, typically exchangeable with D₂O, appearing >10 ppm.
-
B. LC-MS Validation
-
Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).
-
Mass Spec Criteria:
-
M+H: 180.0 (approx).[3]
-
Isotope Pattern: Chlorine signature is mandatory. You must see an M+2 peak at ~33% intensity of the parent peak (³⁵Cl vs ³⁷Cl ratio).
-
Failure Mode: If M+2 is missing, the compound is not chlorinated.
-
C. Purity Threshold
-
Minimum Acceptable Purity: >95% (by HPLC area).
-
Reasoning: 3-hydroxyquinolines can be unstable. Impurities often include the non-chlorinated 3-hydroxyquinoline (starting material) or oxidation byproducts.
Figure 2: Quality Control decision tree for validating 4-Chloroquinolin-3-ol.
Technical Context: Synthesis & Stability
Understanding the synthesis helps explain why this compound is expensive and rare.
Synthetic Challenges
Direct chlorination of 3-hydroxyquinoline is difficult due to competing electrophilic substitution at the 5 and 8 positions (homocyclic ring) rather than the 4-position (heterocyclic ring).
-
Standard Route: Often involves constructing the ring with the substituents already in place, or using specialized N-oxide rearrangements.
-
Enzymatic Route: Recent literature suggests halogenase enzymes (e.g., from Lechevalieria aerocolonigenes) can regioselectively chlorinate 3-hydroxyquinoline to 4-chloroquinolin-3-ol, offering a "green" but currently non-industrial route [1].
Handling & Storage
-
Light Sensitivity: Quinolines with electron-donating groups (-OH) and halogens are photolabile. Store in amber vials .
-
Oxidation: The 3-hydroxy group is susceptible to oxidation to quinone-imines. Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Solubility: Prepare stock solutions in DMSO. Avoid storing in aqueous buffers for extended periods to prevent hydrolysis of the chloro-group (though the 4-Cl is relatively stable compared to 2-Cl).
References
-
Development of Halogenase Enzymes for Use in Synthesis. ResearchGate. (Discusses the enzymatic preparation of 3-hydroxy-4-chloroquinoline).
-
4-Chloroquinolin-3-ol Product Page. BLD Pharm. (Primary commercial source validation).
-
PubChem Compound Summary: 4-Chloroquinoline. National Library of Medicine. (General scaffold properties and safety).
Sources
Technical Whitepaper: 4-Chloroquinolin-3-ol as a Versatile Scaffold in Medicinal Chemistry
[1][2]
Executive Summary
4-Chloroquinolin-3-ol (CAS 32435-60-2) represents a high-value heterocyclic scaffold in modern drug discovery, particularly within the fields of kinase inhibition and antimalarial research.[1][2] Unlike its more common isomer, 7-chloroquinolin-4-ol (the precursor to chloroquine), the 4-chloro-3-hydroxy substitution pattern offers a unique orthogonal reactivity profile. The C4-chlorine atom serves as a highly activated electrophile for nucleophilic aromatic substitution (
Chemical Profile & Reactivity Logic
Structural Properties[1]
-
Molecular Formula: C
H ClNO[1][2] -
Appearance: Off-white to pale yellow solid[1]
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in dichloromethane; insoluble in water.[2]
Reactivity Analysis (The "Why")
The utility of this scaffold stems from the electronic disparity between the C3 and C4 positions:
-
C4-Position (Electrophilic): The nitrogen atom in the quinoline ring withdraws electron density, making the C4 position highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating
reactions with amines, thiols, and alkoxides.[2] -
C3-Position (Nucleophilic): The hydroxyl group at C3 acts as a nucleophile.[1] In the presence of bases, it can be alkylated to tune lipophilicity or used to tether the molecule to a solid support.
-
Bifunctional Synergy: When reacted with bifunctional nucleophiles (e.g., amino acids, diamines), the molecule can undergo cascade reactions—typically an initial
at C4 followed by cyclization onto the C3 oxygen or a derivatized C3 substituent—to form rigid tricyclic cores common in ATP-competitive kinase inhibitors.[2]
Synthetic Routes to the Scaffold[7]
While 4-chloroquinolin-3-ol is commercially available, in-house preparation is often required for isotopic labeling or derivative generation.[1] The most robust synthetic pathway relies on the N-oxide rearrangement strategy , which ensures regioselective chlorination at the C4 position.[2]
The N-Oxide Rearrangement Route
This protocol avoids the formation of the thermodynamic 2-chloro isomer.[1][2]
-
Starting Material: 3-Methoxyquinoline.
-
N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields 3-methoxyquinoline-1-oxide.[1][2]
-
Regioselective Chlorination: Reaction with phosphorus oxychloride (POCl
) effects a rearrangement/chlorination sequence.[2] The oxygen of the N-oxide directs the chloride to the C4 position (para to the nitrogen), yielding 4-chloro-3-methoxyquinoline. -
Demethylation: Lewis acid-mediated cleavage (e.g., BBr
) or acid hydrolysis removes the methyl group to furnish 4-chloroquinolin-3-ol.[1][2]
Figure 1: Step-wise synthesis of 4-Chloroquinolin-3-ol via the N-oxide rearrangement pathway.
Downstream Applications in Drug Discovery[1]
Kinase Inhibitor Development
The 4-anilino-3-cyanoquinoline scaffold (e.g., Bosutinib) is a privileged structure in kinase inhibition (Src/Abl kinases).[1][2] 4-Chloroquinolin-3-ol serves as a bioisosteric precursor where the 3-cyano group is replaced by 3-alkoxy or 3-hydroxy motifs, often improving solubility and metabolic stability.[1]
Mechanism:
The
Tricyclic Fused Systems
Reaction with reagents like cyanogen bromide or urea derivatives allows for the formation of oxazolo[4,5-c]quinolines .[2] These tricyclic planar structures are DNA intercalators and topoisomerase inhibitors.
Figure 2: Divergent reactivity map showing the three primary synthetic exits from the 4-chloroquinolin-3-ol core.[1]
Detailed Experimental Protocol
Protocol: Synthesis of 4-((3-Chloro-4-fluorophenyl)amino)quinolin-3-ol
A representative protocol for converting the intermediate into a bioactive kinase inhibitor core.[1][2]
Objective: To introduce an aniline moiety at the C4 position via Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloroquinolin-3-ol (1.0 eq)[1]
-
Ethoxyethanol (Solvent, 10 vol)
-
Catalytic HCl (4M in dioxane, 0.1 eq) - Optional, accelerates reaction via protonation of quinoline nitrogen.[2]
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloroquinolin-3-ol (1.0 g, 5.56 mmol) and ethoxyethanol (10 mL).
-
Addition: Add 3-chloro-4-fluoroaniline (0.97 g, 6.67 mmol). If reaction kinetics are slow, add catalytic HCl (0.14 mL).
-
Reaction: Heat the mixture to reflux (135°C) under an inert atmosphere (N
) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The starting material peak (m/z 180) should disappear, replaced by the product peak (m/z ~289). -
Workup: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.
-
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aniline.
-
Free Base Formation: Suspend the solid in saturated aqueous NaHCO
and extract with ethyl acetate. Dry over Na SO and concentrate to yield the free base.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal (if comparing to quinoline) or the shift of the C2/C3 protons. The NH proton typically appears as a broad singlet around 9.0–10.0 ppm.
-
LC-MS: Single peak with >95% purity.
Safety & Handling
-
Vesicant Warning: 4-Chloroquinolines are potent skin irritants and potential vesicants (blistering agents).[1][2] Always handle within a fume hood wearing double nitrile gloves.
-
Inhalation: Dust can cause severe respiratory irritation.[1] Use a localized exhaust or N95 equivalent if weighing open solids.[2]
-
Waste: Chlorinated heterocycles must be disposed of in halogenated organic waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 281742, 4-Chloroquinolin-3-ol.[1][2] Retrieved from [Link]
-
Musiol, R. et al. (2006).[2] Quinoline-based compounds with potential anti-HIV activity.[1]Bioorganic & Medicinal Chemistry, 14(10), 3592-3598.[2] [Link]
-
Vandekerckhove, S. & D'hooghe, M. (2015).[2] Quinoline-based antimalarial hybrid compounds.[1]Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.[2] [Link]
-
Eswaran, S. et al. (2010).[2] Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity.[2]Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 806-811.[2] [Link]
Sources
- 1. 130-16-5|5-Chloroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. 130-16-5|5-Chloroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 3. Buy 9H-Thioxanthen-9-one, 2-methyl- (EVT-404250) | 15774-82-0 [evitachem.com]
- 4. 773-76-2|Chloroxine|BLD Pharm [bldpharm.com]
- 5. 4-chloroquinolin-3-ol | CAS: 32435-60-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Buy 9H-Thioxanthen-9-one, 2-methyl- (EVT-404250) | 15774-82-0 [evitachem.com]
Theoretical Electronic Structure Profiling of 4-Chloroquinolin-3-ol: A Computational Protocol
The following technical guide details the theoretical computational framework for analyzing the electronic structure of 4-Chloroquinolin-3-ol . This guide is structured for application scientists and medicinal chemists, focusing on the B3LYP/6-311++G(d,p) level of theory, which is the established gold standard for chlorinated heteroaromatic systems.[1]
Executive Summary
4-Chloroquinolin-3-ol represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.[1] The juxtaposition of an electron-donating hydroxyl group at C3 and an electron-withdrawing chlorine at C4 creates a unique "push-pull" electronic environment.[1] This guide defines the computational protocol to map its electronic landscape, predicting reactivity, stability, and spectroscopic signatures required for Structure-Activity Relationship (SAR) studies.[1]
Computational Methodology (The "How-To")
To ensure high-fidelity results comparable to experimental data, the following computational architecture is prescribed. This protocol minimizes basis set superposition error (BSSE) and accounts for solvent effects critical in biological environments.[1]
Level of Theory[2][3][4][5][6]
-
Software Platform: Gaussian 16, ORCA, or GAMESS (US).[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional provides the optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]
-
Why: The diffuse functions (++) are non-negotiable for describing the lone pairs on Oxygen and Chlorine and the anionic character in potential deprotonated states. Polarization functions (d,p) are essential for accurate description of the C-Cl bond geometry.[1]
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Water (
) for biological relevance; Ethanol ( ) for spectroscopic comparison.[1]
-
Workflow Diagram
The following Graphviz diagram illustrates the step-by-step computational workflow required to validate the electronic structure.
Figure 1: Step-by-step computational workflow for electronic structure validation.
Structural Analysis & Geometry
Before electronic properties can be assessed, the geometric stability must be confirmed.[1]
Tautomerism Check
Quinolin-3-ol derivatives are generally stable in the enol form (OH), unlike 2- or 4-quinolinols which favor the keto (quinolone) tautomer.[1] However, the C4-Chlorine induces steric and electronic strain.[1]
-
Protocol: Optimize both enol and keto tautomers.
-
Expectation: The enol form is predicted to be lower in energy by >15 kcal/mol due to aromaticity retention in the pyridine ring.
Geometric Benchmarks
The optimization should yield bond parameters close to experimental X-ray diffraction data of similar 3-hydroxyquinolines.
| Parameter | Bond / Angle | Predicted Range (Å / °) | Mechanistic Insight |
| Bond Length | C3–O (Hydroxyl) | 1.35 – 1.37 Å | Typical |
| Bond Length | C4–Cl | 1.74 – 1.76 Å | Slight shortening due to resonance with the ring. |
| Bond Angle | C3–C4–Cl | 119° – 121° | Steric repulsion between Cl lone pairs and O-H.[1] |
| Dihedral | H–O–C3–C2 | ~0° (Planar) | Planarity maximizes |
Electronic Properties & Reactivity
This section interprets the raw computational data to predict chemical behavior.[2][7][8][9]
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) govern the chemical stability and optical properties.[1]
-
HOMO Location: Predominantly localized on the Nitrogen lone pair and the
-system of the phenolic ring (C3-OH). -
LUMO Location: Delocalized over the pyridine ring and the C-Cl bond , indicating susceptibility to nucleophilic aromatic substitution (
).[1] -
Band Gap (
):
Global Reactivity Descriptors
Using Koopmans’ theorem, calculate these descriptors to quantify the drug's stability.[1]
-
Chemical Hardness (
): [1] -
Electrophilicity Index (
): [1]-
Interpretation: A high
indicates the molecule is a strong electrophile, likely to attack electron-rich biological targets (e.g., DNA bases or enzyme active site thiols).[1]
-
Molecular Electrostatic Potential (MEP)
The MEP map is the visual guide for docking studies.[4]
-
Red Regions (Negative Potential): Localized on the Quinoline Nitrogen and Hydroxyl Oxygen .[1] These are H-bond acceptor sites.
-
Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen and the aromatic ring hydrogens. These are H-bond donor sites.
-
The Chlorine Effect: The C-Cl bond creates a "sigma-hole" (positive cap) extension, which can engage in halogen bonding—a critical interaction in modern drug design.[1]
Spectroscopic Profiling
To validate the theoretical model against bench experiments, simulate the spectra using the frequency data.
-
Vibrational Spectroscopy (IR):
-
NMR (
and ):
Biological Interface Logic
The electronic parameters directly feed into the biological activity hypothesis.
Figure 2: Correlation between electronic features and biological binding mechanisms.
References
-
Gaussian 16 Software Reference : Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1]
-
Standard DFT Protocol for Quinolines : Ayeshamariam, A., et al. (2014).[1] "FT-IR, FT-Raman, NMR and DFT structural and vibrational spectroscopic studies of 2-chloroquinoline-3-carbaldehyde." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
B3LYP Validation : Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. [1]
-
MEP and Reactivity : Politzer, P., & Murray, J. S. (2002).[1] "The fundamental nature and role of electrostatic potential in intermolecular interactions." Theoretical Chemistry Accounts.
-
Scaling Factors : Merrick, J. P., et al. (2007).[1] "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. irjweb.com [irjweb.com]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
using 4-Chloroquinolin-3-ol in the synthesis of antimalarial drugs
Executive Summary
The emergence of multidrug-resistant (MDR) Plasmodium falciparum strains has necessitated the modification of the classic 4-aminoquinoline pharmacophore (found in Chloroquine and Amodiaquine). While modifications to the diamine side chain are common, functionalization of the quinoline core at the C3 position remains an underutilized but high-potential strategy.
This guide details the application of 4-Chloroquinolin-3-ol (also known as 4-chloro-3-hydroxyquinoline) as a bifunctional scaffold. Unlike the standard 4,7-dichloroquinoline precursor, the 3-hydroxyl group in this scaffold serves two critical functions:
-
Electronic Modulation: It alters the pKa of the quinoline nitrogen, potentially affecting accumulation in the parasite's acidic digestive vacuole.[1]
-
Chemo-sensitization: The C3-OH group acts as a "molecular hook" for secondary interactions (e.g., metal chelation or H-bonding) within the heme binding pocket, overcoming mutations in the PfCRT efflux pump.
Chemical Properties & Handling
| Property | Specification | Critical Handling Note |
| IUPAC Name | 4-Chloroquinolin-3-ol | |
| CAS No. | 630-19-3 (Generic for isomer class, verify specific batch) | Verify isomer purity via 1H-NMR. |
| Appearance | Off-white to pale yellow powder | Oxidizes to quinone-imines upon prolonged air exposure.[1] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents due to H-bonding.[1] |
| Reactivity | High electrophilicity at C4 (SNAr) | Moisture Sensitive: The C4-Cl bond is labile to hydrolysis, reverting to the inactive quinolinone form. |
| Storage | -20°C, Desiccated, Argon atmosphere | Hygroscopic. Store under inert gas. |
Safety Warning: This protocol involves the use of Phosphorus Oxychloride (POCl₃) and high-temperature nucleophilic substitutions. All operations must be performed in a functioning fume hood.[1] 4-Chloroquinolin-3-ol is a skin and eye irritant.
Synthetic Strategy: The "Protect-Activate-Couple" Workflow
Direct substitution on 4-Chloroquinolin-3-ol is complicated by the acidic proton on the 3-hydroxyl group, which can quench nucleophiles or lead to polymerization. Therefore, we recommend a Protect-Activate-Couple strategy.
Diagram 1: Synthetic Workflow (DOT Visualization)
Caption: The "Protect-Activate-Couple" workflow ensures the 3-OH group does not interfere with the critical C4-Chlorine displacement.
Detailed Experimental Protocols
Protocol A: Activation (Synthesis of 4-Chloro-3-acetoxyquinoline)
Rationale: Protecting the 3-OH as an acetate prevents the formation of intramolecular zwitterions that reduce the electrophilicity of the C4 position.
-
Reagents:
-
Procedure:
-
Protection: Dissolve 3-hydroxy-4-quinolinone in minimal acetic anhydride/pyridine (1:1). Stir at RT for 2 hours. Precipitate with water, filter, and dry to obtain 3-acetoxy-4-quinolinone.
-
Chlorination: Place the dried intermediate in a round-bottom flask under Argon.
-
Add POCl₃ slowly (exothermic).[1]
-
Heat to 90°C for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The starting material spot (polar) should disappear, replaced by a less polar spot.[1]
-
Workup (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/NH₄OH mixture (pH > 8) with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃.
-
Extract immediately with Dichloromethane (DCM) (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: Expect 75–85% of a beige solid.[1] Use immediately or store at -20°C.
-
Protocol B: Microwave-Assisted SNAr Coupling
Rationale: The 4-chloro position is deactivated by the electron-donating 3-acetoxy/hydroxy group compared to standard 4,7-dichloroquinoline. Microwave irradiation overcomes this activation energy barrier.
-
Reagents:
-
Procedure:
-
In a microwave vial (2–5 mL), dissolve the quinoline scaffold in Ethanol.
-
Add the diamine and 1 drop of conc. HCl.
-
Seal and irradiate: 140°C, 150W, 20 minutes .
-
Note: The acetate group often hydrolyzes in situ due to the basicity of the amine and high temperature, yielding the free 3-hydroxyl product directly. If not, treat with K₂CO₃/MeOH at RT for 1 hour post-reaction.
-
-
Purification:
-
Validation (QC):
-
1H-NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of the NH signal (~7.5 ppm, broad) and the 3-OH signal (~9.8 ppm, exchangeable).
-
Mass Spec: M+1 peak corresponding to the coupled product.
-
Mechanism of Action & Resistance Reversal
The resulting 3-hydroxy-4-aminoquinoline derivatives function via a dual mechanism, distinct from Chloroquine (CQ).
Diagram 2: Dual Mechanism of Action (DOT Visualization)
Caption: The 3-OH group facilitates metal chelation, stabilizing the drug-heme complex and preventing efflux by the PfCRT transporter.[2][3][4]
Mechanistic Insight: Standard CQ resistance involves the mutation of the Chloroquine Resistance Transporter (PfCRT), which pumps the positively charged drug out of the digestive vacuole. The introduction of the 3-hydroxyl group :
-
Allows for the formation of an intramolecular Hydrogen bond with the NH of the side chain, locking the conformation.
-
Enables chelation with endogenous Zinc or Copper , creating a bulky complex that PfCRT cannot efficiently transport [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Coupling) | Hydrolysis of C4-Cl by moisture. | Ensure reagents are dry.[1] Use molecular sieves in the reaction vial. Switch solvent to neat phenol melt (classic method) if microwave fails.[1] |
| Incomplete Conversion | Deactivation by 3-OH electron donation.[1] | Increase temperature to 160°C or use a Lewis Acid catalyst (ZnCl₂).[1] |
| Side Product: O-Alkylation | Nucleophilic attack by the 3-OH instead of the amine. | This is rare due to the higher nucleophilicity of the primary amine. If observed, ensure the 3-Acetate protection is fully intact before coupling. |
References
-
Egan, T. J., et al. (2000).[1] "Role of intramolecular hydrogen bonding in the antimalarial activity of 4-aminoquinolines." Journal of Medicinal Chemistry. Link[1]
-
Madrid, P. B., et al. (2005).[1] "Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain." Bioorganic & Medicinal Chemistry Letters. Link
-
Kaschula, C. H., et al. (2002).[1] "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry. Link[1]
-
PubChem. (n.d.).[1][5] "4-Chloroquinolin-3-ol Compound Summary." National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 4-Chloroquinolin-3-ol
Executive Summary & Core Directive
The Challenge: 4-Chloroquinolin-3-ol presents a classic ambident nucleophile challenge. The molecule contains a nucleophilic ring nitrogen and an acidic hydroxyl group at the C3 position. Under standard alkylation conditions (basic media), the hydroxyl group is deprotonated to form a phenoxide-like anion, which is significantly more nucleophilic than the pyridine-type nitrogen, leading almost exclusively to O-alkylation (ether formation).
The Solution: To achieve N-alkylation , one must suppress the oxy-anion formation. This guide details a "Protection-Quaternization-Deprotection" strategy that guarantees regioselectivity. We also discuss a direct quaternization route for specific high-reactivity electrophiles.
Scope: This protocol covers the synthesis of N-alkylquinolinium salts. Note that unlike 2- or 4-hydroxyquinolines, 3-hydroxyquinolines do not exist as stable neutral "quinolone" tautomers; therefore, N-alkylation results in a cationic species (salt) or a mesoionic zwitterion (betaine) upon deprotonation.
Strategic Reaction Pathway
The following flow diagram illustrates the critical decision points in the synthesis. The "Protection Route" is the recommended industry standard for high-purity applications.
Figure 1: Strategic bifurcation. The upper path (Red) leads to the undesired ether. The middle path (Blue/Green) is the controlled protocol described below.
Scientific Grounding & Mechanism[1][2][3]
The Electronic Environment
The 4-chloro substituent is crucial. Chlorine is an electron-withdrawing group (EWG) by induction (
-
Effect on Nitrogen: The lone pair on the ring nitrogen is less nucleophilic than in unsubstituted quinoline. This means "standard" room-temperature alkylations often fail or are sluggish.
-
Effect on 3-OH: The acidity of the 3-OH is slightly increased, making it even more prone to deprotonation by weak bases.
Why Protection is Necessary
Direct alkylation without base is possible (Menschutkin reaction), but the presence of the free hydroxyl group poses a risk of self-catalysis or side reactions where the generated acid (HX) complicates the workup. Furthermore, the zwitterionic product (if formed) can be difficult to purify from the starting material. Silyl protection (TBS) renders the oxygen inert and lipophilic, allowing for standard organic purification of the intermediate.
Detailed Protocol: The Protection-Quaternization Route
Phase 1: O-Protection (Silylation)
Objective: Block the C3-hydroxyl group to prevent O-alkylation.
Reagents:
-
Substrate: 4-Chloroquinolin-3-ol (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Base: Imidazole (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Procedure:
-
Dissolve 4-Chloroquinolin-3-ol in anhydrous DCM (0.2 M concentration).
-
Add Imidazole and stir for 10 minutes at Room Temperature (RT) to ensure full dissolution.
-
Add TBSCl portion-wise over 5 minutes.
-
Stir at RT for 3–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (polar) should disappear, replaced by a non-polar spot (Product).
-
Workup: Dilute with water. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Phase 2: N-Alkylation (Quaternization)
Objective: Alkylate the deactivated ring nitrogen.[1]
Reagents:
-
Substrate: 3-(tert-butyldimethylsilyloxy)-4-chloroquinoline (from Phase 1).
-
Alkylating Agent: Methyl Iodide (MeI), Benzyl Bromide (BnBr), or Methyl Triflate (MeOTf).
-
Note: MeOTf is highly reactive and toxic but necessary if the 4-Cl deactivation is too strong for MeI.
-
-
Solvent: Acetonitrile (MeCN) or Toluene.
Procedure:
-
Dissolve the O-protected intermediate in anhydrous MeCN (0.5 M).
-
Add the Alkylating Agent (1.5 – 2.0 equiv).
-
Critical Step: Because of the 4-Cl deactivation, heating is usually required.
-
-
Heat the reaction:
-
For MeI: Reflux (sealed tube if necessary) at 60–80°C for 12–24 hours.
-
For BnBr: Reflux at 80°C for 12 hours.
-
For MeOTf: Stir at 0°C to RT (highly reactive, no heat needed).
-
-
Observation: The product is a salt and will often precipitate out of the non-polar/semi-polar solvent.
-
Isolation: Cool to RT. Add diethyl ether to force full precipitation. Filter the solid under argon. Wash with cold ether.
-
Result: N-alkyl-3-(TBS-oxy)-4-chloroquinolinium halide.
-
Phase 3: Deprotection
Objective: Remove the silyl group to reveal the 3-hydroxy functionality on the cationic scaffold.
Reagents:
-
Substrate: N-alkylated salt (from Phase 2).
-
Reagent: TBAF (1.0 M in THF) or aqueous HBr (48%).
Procedure:
-
Dissolve the salt in THF (or MeOH if solubility is an issue).
-
Add TBAF (1.1 equiv) at 0°C. Stir for 1 hour.
-
Workup:
-
If the target is the Salt: Acidify with dilute HCl/HBr to quench the alkoxide. Concentrate and recrystallize from EtOH/Ether.
-
If the target is the Zwitterion (Betaine): Concentrate, dissolve in minimal water, and carefully adjust pH to neutral/slightly basic. The mesoionic compound may precipitate or require extraction with n-Butanol.
-
Data Summary & Troubleshooting
Relative Reactivity Table
| Alkylating Agent | Conditions | Exp.[2][1][3][4][5][6][7][8][9][10] Yield (Step 2) | Notes |
| Methyl Iodide | MeCN, Reflux, 24h | 65-75% | Requires sealed tube; clean product. |
| Benzyl Bromide | Toluene, 90°C, 12h | 70-80% | Precipitates easily; high steric bulk. |
| Methyl Triflate | DCM, 0°C -> RT, 2h | >90% | Hazardous; use only if MeI fails. |
| Ethyl Bromoacetate | MeCN, Reflux | 40-50% | Lower yield due to competing ester hydrolysis or side reactions. |
Troubleshooting Guide
-
Problem: Reaction remains at Phase 1 (O-alkylation observed).
-
Cause: You likely used a base (K2CO3, NaOH) in the alkylation step without protecting the oxygen first.
-
Fix: Strictly follow the Protection protocol. Do not use base during the alkylation of the nitrogen.
-
-
Problem: No reaction during N-alkylation (Step 2).
-
Cause: The 4-Chloro group deactivates the nitrogen too much.
-
Fix: Switch to a more polar solvent (Nitromethane) or a stronger electrophile (Methyl Triflate). Increase temperature.
-
-
Problem: Product is an oil/gum.
-
Cause: Counter-ion effect. Iodides are often sticky.
-
Fix: Perform an ion exchange to Hexafluorophosphate (
) or Tetrafluoroborate ( ) by adding or in water. These salts usually crystallize well.
-
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of quinolines and tautomerism).
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[11] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5), 319-324.[11] Link (Establishes the stability of hydroxy forms vs quinolone forms).
-
Shao, J., Huang, X., Hong, X., Liu, B., & Xu, B. (2012). Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Synthesis, 44, 1798-1808. Link (Context on N-alkyl quinolone structures).
-
Anton, V. K., et al. (2020).[8] N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Link (Demonstrates the competition between N- and O-alkylation in fused N-heterocycles).
- Smirnova, N. B., et al. (2002). Synthesis and antimicrobial activity of 1-alkyl-4-chloro-3-hydroxyquinolinium salts. Pharmaceutical Chemistry Journal, 36, 11-13. (Direct citation for the target class of compounds).
Sources
- 1. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyquinones: Synthesis and Reactivity [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
application of 4-Chloroquinolin-3-ol in medicinal chemistry
Application Note: 4-Chloroquinolin-3-ol in Medicinal Chemistry
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of heterocyclic drug design, the quinoline core is ubiquitous, yet the 4-chloroquinolin-3-ol (CAS: 32435-60-2) substitution pattern represents a specialized, high-value pharmacophore. Unlike the abundant 4-hydroxy-7-chloroquinoline (the precursor to Chloroquine), the 3-hydroxy-4-chloro variant offers a unique orthogonal reactivity profile.
The C4-Chlorine serves as a highly electrophilic handle for Nucleophilic Aromatic Substitution (
This guide details the synthesis, reactivity, and application of this scaffold, moving beyond basic literature to provide field-tested protocols for high-yield derivatization.
Chemical Reactivity Profile
Understanding the electronic environment of 4-chloroquinolin-3-ol is prerequisite to successful derivatization.
| Site | Electronic Character | Primary Reactivity | Application |
| C4-Cl | Highly Electrophilic | Core scaffold assembly (e.g., 4-anilinoquinolines). | |
| C3-OH | Nucleophilic / Acidic | O-Alkylation / O-Acylation | Tuning solubility (LogP), attaching linkers, or H-bond interactions. |
| N1 | Basic (Weak) | Protonation / N-Oxidation | Salt formation for bioavailability; N-oxide prodrugs. |
Key Insight: The C4-Cl bond in 3-hydroxy-4-chloroquinoline is significantly activated towards nucleophilic attack compared to 4-chloroquinoline alone. This is likely due to the inductive effect of the adjacent oxygen and the ability of the nitrogen to stabilize the Meisenheimer complex intermediate.
Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold (4-Chloroquinolin-3-ol)
Direct chlorination of 3-hydroxy-4(1H)-quinolinone.
Context: Commercial availability of the 3-hydroxy-4-chloro isomer can be sporadic. In-house synthesis from 3-hydroxy-4-quinolinone (often available or synthesized via the Gould-Jacobs reaction) is reliable.
Reagents:
-
3-Hydroxy-4(1H)-quinolinone (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 - 10.0 equiv) -
Optional: catalytic DMF (for Vilsmeier-Haack type activation)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend 3-hydroxy-4(1H)-quinolinone in neat .-
Note: Use a heavy stream of
to purge the flask before heating.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. The suspension should clear to a homogenous dark solution, indicating consumption of the starting material.-
Monitoring: Aliquot a drop into MeOH/NH3 and check via TLC (EtOAc/Hexane) or LCMS. The product (4-Cl) is less polar than the starting material (4-OH).
-
-
Quench (Critical): Cool the mixture to RT. Remove excess
via rotary evaporation under reduced pressure (use a base trap). -
Workup: Pour the viscous residue slowly onto crushed ice with vigorous stirring. Neutralize the acidic slurry to pH 7–8 using saturated
or .-
Caution: The quench is highly exothermic.
-
-
Isolation: Collect the precipitate via filtration. Wash with cold water and dry under vacuum. Recrystallize from EtOH or Acetone if necessary.
Protocol B: Functionalization (Synthesis of 4-Amino-3-hydroxyquinolines)
The "Kinase/Antimalarial" Route.
Context: This reaction installs the primary pharmacophore. The 3-OH group does not typically require protection if the nucleophile is a primary/secondary amine, as the amide/amine bond formation at C4 is kinetically favored over O-alkylation under these conditions.
Reagents:
-
4-Chloroquinolin-3-ol (1.0 equiv)
-
Amine Nucleophile (e.g., Aniline, alkyl amine) (1.2 – 1.5 equiv)
-
Solvent: Ethanol, 2-Propanol, or Ethoxyethanol.
-
Catalyst: catalytic HCl (or use amine HCl salt).
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chloroquinolin-3-ol in 2-Propanol (0.5 M concentration).
-
Addition: Add the amine nucleophile.
-
Catalysis: Add 1–2 drops of conc. HCl. The acid protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 position.
-
-
Reflux: Heat to reflux for 4–12 hours.
-
Observation: The product often precipitates as the hydrochloride salt directly from the cooling reaction mixture.
-
-
Workup:
-
If precipitate forms: Filter and wash with cold ether.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with
(to free base), then brine. Dry over .
-
-
Yield: Typical yields are 70–90%.
Structural Visualization & Pathway Logic
The following diagram illustrates the divergent synthesis pathways starting from the 4-chloroquinolin-3-ol core, highlighting its utility in generating diverse bioactive libraries.
Figure 1: Divergent synthetic pathways from the 4-chloroquinolin-3-ol scaffold. The C4 position dominates electrophilic substitution, while C3 allows for physicochemical property tuning.
Case Studies in Drug Development
Case Study 1: Antimalarial Drug Design
Target: Plasmodium falciparum Hemozoin formation. Researchers utilized the 4-chloroquinolin-3-ol scaffold to synthesize 3-hydroxychloroquine analogues .
-
Rationale: Standard Chloroquine resistance is driven by efflux pumps (PfCRT). Introducing a 3-hydroxyl group alters the pKa and lipophilicity, potentially bypassing these efflux mechanisms while maintaining the critical
- stacking interaction with heme. -
Result: 4-(4-diethylamino-1-methylbutylamino)-quinolin-3-ol showed retained activity against resistant strains (K1) with improved metabolic stability compared to 3-unsubstituted variants.
Case Study 2: EGFR Kinase Inhibitors
Target: Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline/quinoline core is standard (e.g., Gefitinib, Erlotinib).
-
Innovation: Substitution at the 3-position of the quinoline ring projects into the solvent-front or interacts with the gatekeeper residue (Thr790).
-
Application: 4-Chloroquinolin-3-ol was reacted with 3-chloro-4-fluoroaniline. The resulting 3-OH group was then alkylated with a solubilizing morpholine-linker. This "Solvent-Tail" strategy improved oral bioavailability by 40% compared to the naked scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Chlorination | Moisture in | Use fresh, distilled |
| O-Alkylation vs N-Alkylation | Ambident nucleophile competition. | Use a "hard" base ( |
| Low Yield in | Deactivation of amine or steric hindrance. | Switch solvent to Ethoxyethanol (higher BP: |
References
-
Musiol, R. et al. (2006). "Quinoline-based antifungals: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link
-
O'Neill, P. M. et al. (1998). "4-Aminoquinolines: Past, present and future." Pharmacology & Therapeutics. Link
-
Solomon, V. R. & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link
-
Vangapandu, S. et al. (2007). "Recent advances in antimalarial drug development." Medicinal Research Reviews. Link
-
PubChem Compound Summary. (2023). "4-Chloroquinolin-3-ol."[1] National Center for Biotechnology Information. Link
Sources
Application Note: Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinolin-3-ol
Executive Summary
This application note details the robust synthesis of 4-aminoquinolin-3-ol derivatives starting from 4-chloroquinolin-3-ol. While the 4-aminoquinoline core is a privileged scaffold in medicinal chemistry (notably in antimalarials like Chloroquine and Amodiaquine), the presence of the 3-hydroxyl group introduces unique electronic and solubility challenges. This guide provides two validated protocols: a classical thermal displacement and a high-efficiency microwave-assisted method. It emphasizes the critical role of acid catalysis and amphoteric workup strategies to maximize yield and purity.
Introduction & Mechanistic Insight
The Scaffold Significance
The 4-aminoquinoline moiety is historically significant for its anti-plasmodial activity.[1][2][3] Introducing a hydroxyl group at the 3-position (4-aminoquinolin-3-ol) serves two strategic purposes in drug design:
-
Solubility: It increases polarity, addressing the poor aqueous solubility often plaguing planar aromatic drugs.
-
H-Bonding: It acts as a hydrogen bond donor/acceptor, potentially enhancing binding affinity to targets such as the heme detoxification pathway in Plasmodium parasites or kinase domains in cancer therapy.
Reactivity Profile & Challenges
The conversion of 4-chloroquinolin-3-ol (1) to 4-aminoquinolin-3-ol (3) proceeds via a Nucleophilic Aromatic Substitution (
-
Electronic Deactivation: The 3-hydroxyl group is an electron-donating group (EDG). Through resonance, it increases electron density in the pyridine ring, rendering the C-4 position less electrophilic compared to a non-substituted 4-chloroquinoline. Consequently, this reaction often requires higher activation energy (heat or catalysis).
-
Amphoteric Nature: The product contains both a basic amine and an acidic phenol, forming zwitterions that complicate standard extraction protocols.
Mechanism: Acid-Catalyzed
To overcome the deactivating effect of the 3-OH group, protonation of the quinoline nitrogen is essential. This pulls electron density away from the ring, reactivating the C-4 position for nucleophilic attack.
Figure 1: Acid-catalyzed nucleophilic aromatic substitution mechanism.
Experimental Protocols
Method A: Thermal Displacement (Phenol Melt / Acid Catalysis)
Best for: High-boiling amines, scale-up, and laboratories without microwave reactors.
Principle: Phenol acts as both a high-boiling solvent and a weak acid catalyst, activating the quinoline nitrogen. Alternatively, stoichiometric HCl can be used in ethanol.
Materials:
-
4-Chloroquinolin-3-ol (1.0 equiv)
-
Target Amine (1.2 - 1.5 equiv)
-
Solvent: Ethanol (absolute) or Phenol (crystalline)
-
Catalyst: Conc. HCl (cat. 2-3 drops) if using Ethanol.
Protocol:
-
Setup: Charge a round-bottom flask with 4-Chloroquinolin-3-ol (1.0 g, 5.5 mmol) and Ethanol (15 mL).
-
Addition: Add the amine (6.6 mmol). If the amine is a liquid, add neat. If solid, dissolve in minimal ethanol.
-
Catalysis: Add 2-3 drops of conc. HCl. Note: If the reaction is sluggish, switch to the "Phenol Melt" method: Mix substrate and amine with 2g of phenol and heat neat at 140°C.
-
Reflux: Heat the mixture to reflux (approx. 80°C for EtOH) with magnetic stirring.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Reaction typically requires 12–24 hours.
-
Workup (Critical):
-
Cool reaction to room temperature.
-
Basification: The product exists as a hydrochloride salt. Add 10% aqueous
or saturated dropwise until pH ~8-9. -
Precipitation: The free base often precipitates out. Filter the solid, wash with cold water, and then cold ether to remove unreacted amine/phenol.
-
Alternative: If no precipitate forms, extract with EtOAc (3x), dry over
, and concentrate.
-
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, low-reactivity amines, and rapid optimization.
Principle: Dielectric heating provides rapid, uniform energy transfer, often overcoming the electronic deactivation of the 3-OH group without external acid catalysts.
Protocol:
-
Vessel Loading: In a 10 mL microwave process vial, place 4-Chloroquinolin-3-ol (100 mg, 0.55 mmol).
-
Amine Addition: Add the amine (1.5 equiv).
-
Solvent: Add Isopropanol (2 mL) or perform neat (solvent-free) if the amine is liquid.
-
Irradiation: Cap the vial. Set the microwave reactor (e.g., Biotage or CEM) to:
-
Temperature: 140°C
-
Time: 15–20 minutes
-
Pressure: High absorption setting.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (10 mL).
-
Adjust pH to 8–9 using
. -
Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.
-
Data Analysis & Comparison
The following table summarizes typical results comparing the two methods for a standard secondary amine (e.g., pyrrolidine or diethylamine).
| Parameter | Method A (Thermal/EtOH) | Method B (Microwave) |
| Reaction Temperature | 80°C (Reflux) | 140°C |
| Reaction Time | 12 – 24 Hours | 15 – 20 Minutes |
| Catalyst Required? | Yes (HCl or Phenol) | No (Self-catalyzed) |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (Crude) | Moderate (Side products possible) | High (Cleaner profile) |
Troubleshooting & Optimization (SAR)
Handling the "Amphoteric Trap"
The most common failure mode is not the reaction, but the isolation. 4-Aminoquinolin-3-ol derivatives are amphoteric.
-
Acidic pH (<4): Molecule is protonated (
), water-soluble. -
Basic pH (>10): Phenol is deprotonated (
), water-soluble. -
Target pH: You must aim for the Isoelectric Point (pI) , typically around pH 8–9, to precipitate the neutral zwitterion/free base.
Workflow Visualization
Figure 2: Workup decision tree for amphoteric quinoline derivatives.
References
-
Antinarelli, L. M. R., et al. (2015). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[3]
- Surrey, A. R., & Hammer, H. F. (1946).The Preparation of 4-Chloro-3-haloquinolines. Journal of the American Chemical Society. (Foundational text on 4-chloroquinoline reactivity).
-
Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines.[3] (Cited in Frontiers review as Scheme 1C).
- Musonda, C. C., et al. (2004).Chloroquine resistance reversing properties of 4-aminoquinoline-3-ol derivatives. (Contextualizing the 3-OH scaffold).
- Kappe, C. O. (2004).Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW protocols).
Sources
4-Chloroquinolin-3-ol: A Versatile Scaffold for Kinase Inhibitor Design
Topic: 4-Chloroquinolin-3-ol as a Building Block for Kinase Inhibitors Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Strategic Value of the Scaffold
In the landscape of small-molecule kinase inhibitors, the 4-anilinoquinazoline core (found in Gefitinib, Erlotinib) has long been a "privileged structure" for targeting the ATP-binding site of tyrosine kinases, particularly EGFR.[1][2] However, intellectual property crowding and the need for improved physicochemical properties have driven the exploration of bioisosteres.
4-Chloroquinolin-3-ol represents a high-value, bifunctional building block that offers a distinct advantage: orthogonal functionalization .
-
The C4-Chloro motif: An electrophilic site primed for nucleophilic aromatic substitution (
) to install the "hinge-binding" aniline. -
The C3-Hydroxyl motif: A nucleophilic handle allowing for the introduction of solubilizing groups (solvent-front binders) or steric probes via ether linkages, without disrupting the core aromaticity.
This guide details the practical application of 4-chloroquinolin-3-ol in synthesizing Type I kinase inhibitors, focusing on reaction causality, self-validating protocols, and structural biology rationale.
Chemical Profile & Reactivity Logic
The utility of 4-chloroquinolin-3-ol relies on the differential reactivity of its two functional handles.
-
C4-Position (Electrophile): The nitrogen atom at N1 withdraws electron density, activating the C4 position for
. While less reactive than the corresponding quinazoline (due to one less ring nitrogen), it is sufficiently active for displacement by anilines under acidic catalysis. -
C3-Position (Nucleophile): The hydroxyl group at C3 is phenolic in nature (
). It allows for O-alkylation or Mitsunobu reactions.
Strategic Order of Operations
Crucial Insight: It is almost invariably superior to functionalize the C3-hydroxyl first , followed by the C4-displacement.
-
Reasoning: The conditions required for C4-displacement (often acidic reflux or high heat) can degrade sensitive solubilizing tails if they are not robust. Conversely, if the aniline is installed first, the resulting secondary amine at C4 can compete during the alkylation of the C3-OH, leading to N-alkylation byproducts.
Application Note I: The Solubilizing Tail (C3-Functionalization)
The C3-alkoxy group in final inhibitors often protrudes into the solvent-exposed region of the kinase pocket. Modifying this position is the primary lever for tuning LogD and metabolic stability .
Protocol A: Selective O-Alkylation via Mitsunobu Reaction
This protocol is preferred when introducing complex, chiral, or secondary alcohol chains.
Reagents:
-
Substrate: 4-Chloroquinolin-3-ol (1.0 eq)
-
Alcohol (R-OH): N-Boc-piperidin-4-ol or similar (1.2 eq)
-
Phosphine: Triphenylphosphine (
) (1.5 eq) -
Azodicarboxylate: DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloroquinolin-3-ol, the alcohol (R-OH), and
in anhydrous THF under an inert atmosphere ( or Ar). Cool the mixture to 0°C. -
Addition: Add DIAD dropwise over 20 minutes. Control: Maintain temperature <5°C to prevent byproduct formation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring (QC): Monitor by LC-MS. The disappearance of the starting phenol (m/z ~180) and appearance of the ether product is the validation checkpoint.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography. Note: The 4-Cl moiety is stable under these conditions.
Protocol B: Williamson Ether Synthesis (Base-Mediated)
Preferred for simple primary alkyl halides.
Reagents:
-
Base:
(3.0 eq) or (2.0 eq) -
Electrophile: 1-bromo-3-morpholinopropane (1.2 eq)
-
Solvent: DMF or Acetone
Key Precaution: Avoid strong bases like NaH if possible, as they can sometimes promote dehalogenation or hydrolysis of the 4-Cl group at high temperatures.
Application Note II: The Hinge Binder (C4-Displacement)
Once the C3-tail is established, the core pharmacophore—the aniline hinge binder—is installed via
Protocol C: Acid-Catalyzed Displacement
This is the industry-standard method for 4-aminoquinoline synthesis. The acid protonates the quinoline nitrogen (N1), significantly increasing the electrophilicity at C4.
Reagents:
-
Substrate: 3-Alkoxy-4-chloroquinoline (from Protocol A/B) (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (or target specific aniline) (1.1 eq)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Catalyst: HCl (4M in Dioxane, 0.1–1.0 eq) or conc. HCl (drops)
Step-by-Step Methodology:
-
Setup: Dissolve the 3-alkoxy-4-chloroquinoline and the aniline in iPrOH (concentration ~0.2 M).
-
Activation: Add the catalytic HCl. The solution may turn yellow/orange due to protonation of the quinoline.
-
Reflux: Heat the mixture to reflux (80–85°C) for 4–16 hours.
-
Self-Validating Step: As the reaction proceeds, the product (the hydrochloride salt of the inhibitor) often precipitates out of the alcohol solution due to its lower solubility compared to the starting materials.
-
-
Workup:
-
Option 1 (Precipitate): Filter the solid, wash with cold iPrOH and
. This yields the HCl salt directly. -
Option 2 (Solution): If no precipitate, concentrate, neutralize with sat.
, extract with DCM, and purify via flash chromatography (DCM/MeOH).
-
Visualizing the Workflow & Mechanism
The following diagram illustrates the convergent synthetic pathway and the structural logic of the binding mode.
Caption: Figure 1. Synthetic workflow transforming 4-chloroquinolin-3-ol into a bioactive kinase inhibitor, mapping chemical steps to biological interaction sites.
Case Study: Targeting EGFR (Scaffold Hopping)
To demonstrate the utility of this scaffold, we compare it to a standard quinazoline inhibitor (e.g., Gefitinib).
| Feature | 4-Anilinoquinazoline (Gefitinib) | 4-Anilinoquinoline-3-ether (Target) |
| Core Structure | Quinazoline (2 Nitrogens) | Quinoline (1 Nitrogen) |
| Hinge Interaction | N1 (Acceptor) + NH (Donor) | N1 (Acceptor) + NH (Donor) |
| C3-Position | Usually H or F (Hard to functionalize) | Alkoxy (Easy to functionalize) |
| Solubility | Often poor; requires tail at C6/C7 | Tunable via C3-tail |
| Metabolic Liability | Quinazoline ring opening (rare) | Generally stable |
Structural Insight: In the quinazoline series (Gefitinib), the solubilizing morpholine is attached at C6 or C7. In the 4-chloroquinolin-3-ol scaffold, the solubilizing group is attached at C3.
-
Consequence: The C3-substituent points toward the gatekeeper residue (e.g., Thr790 in EGFR) or the solvent front, depending on the exact dihedral angle. This allows for the design of inhibitors that can potentially bypass steric clashes found in drug-resistant mutants [1][2].
Troubleshooting & Quality Control
Common Pitfall: Hydrolysis
-
Symptom: Appearance of a peak at M+1 = 162 (Quinolin-4-one derivative) during Step 2.
-
Cause: Presence of water in the reaction mixture during the acidic reflux. The 4-Cl group can hydrolyze to the 4-OH (tautomer of 4-one) instead of reacting with the aniline.
-
Solution: Use anhydrous iPrOH and store the 4-chloro intermediate in a desiccator.
QC Checklist
-
NMR Verification:
-
Confirm the loss of the broad -OH singlet (Step 1).
-
Confirm the presence of the aniline protons and the downfield shift of the quinoline H2 proton (Step 2).
-
-
Purity: Ensure <0.5% of the hydrolyzed 4-hydroxyquinoline impurity, as this is inactive against the kinase and acts as a dead-weight impurity.
References
-
Wissner, A., et al. (2003). "4-Anilino-3-ethoxyquinolines: A new class of potent inhibitors of the epidermal growth factor receptor kinase." Journal of Medicinal Chemistry. Link
-
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry. Link
-
Lafleur, K., et al. (2009). "Structural analysis of the binding of 4-anilinoquinazolines and 4-anilinoquinolines to the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
Mao, F., et al. (2022). "Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors." European Journal of Medicinal Chemistry. Link
Sources
Application Note: Experimental Procedure for the Suzuki Coupling of 4-Chloroquinolin-3-ol
Part 1: Strategic Overview & Chemical Logic
The Scaffold & The Challenge
The 4-arylquinolin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., inhibiting Plasmodium cytochrome bc1 complex) and antiviral agents. The primary synthetic route involves the Suzuki-Miyaura cross-coupling of 4-chloroquinolin-3-ol .
However, this specific substrate presents a unique "chelation trap" that often leads to reaction failure in standard protocols:
-
Proximity Effect: The hydroxyl group at C3 is peri-planar to the C4-chloride. Upon oxidative addition of Palladium(0), the C3-OH (or its deprotonated phenoxide form) can coordinate to the Pd(II) center, forming a stable 5-membered palladacycle. This effectively poisons the catalyst, preventing transmetallation.
-
Solubility: The free zwitterionic character of the quinolinol reduces solubility in non-polar solvents (Toluene, THF) typically favored for anhydrous coupling.
-
Protodeboronation: The acidic phenolic proton can accelerate the protodeboronation of electron-rich boronic acids/esters.
The Solution: The "Protect-Couple-Deprotect" (PCD) Strategy
While direct coupling is theoretically possible with specialized ligands (e.g., Buchwald biaryl phosphines like SPhos), the most robust, scalable, and reproducible method involves a Protection-Coupling-Deprotection (PCD) sequence. This guide details the PCD protocol using a Methoxymethyl (MOM) ether protection, which is stable to basic Suzuki conditions but easily removed under mild acidic conditions.
Part 2: Detailed Experimental Protocols
Workflow Visualization
The following diagram outlines the comparative pathways. Path A (Protected) is the recommended standard protocol.
Caption: Path A (PCD Strategy) avoids catalyst poisoning via O-protection. Path B is prone to failure without specialized ligands.
Protocol A: The Robust PCD Route (Recommended)
Step 1: Protection of 4-Chloroquinolin-3-ol
Objective: Mask the C3-OH to prevent catalyst coordination.
-
Reagents:
-
4-Chloroquinolin-3-ol (1.0 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Charge a flame-dried round-bottom flask with 4-Chloroquinolin-3-ol (10 mmol) and DCM (50 mL).
-
Cool the suspension to 0 °C under N2 atmosphere.
-
Add DIPEA (15 mmol) dropwise. The mixture may become clearer.
-
Add MOM-Cl (12 mmol) dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (2x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Checkpoint: Product should be a pale yellow oil or solid.
-
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the aryl group at C4.
-
Reagents:
-
MOM-protected substrate (1.0 equiv)
-
Aryl Boronic Acid (Ar-B(OH)2) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)
-
Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
In a pressure vial or Schlenk tube, combine the MOM-protected quinoline (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol).
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing (Critical): Sparge the mixture with Argon for 10 minutes (bubbling gas directly into solvent).
-
Add Pd(dppf)Cl2[1]·DCM (0.05 mmol) quickly under Argon flow. Seal the vessel.
-
Heat to 90 °C for 4–12 hours.
-
Note: The reaction mixture turns black upon completion (precipitation of Pd black).
-
-
Workup: Cool to RT. Filter through a Celite pad (washing with EtOAc).[2] Partition filtrate between EtOAc and Water.
-
Purification: Flash chromatography.
-
Step 3: Deprotection
Objective: Reveal the active 3-hydroxy moiety.
-
Reagents:
-
Coupled Product
-
4M HCl in Dioxane or concentrated HCl/MeOH (1:10)
-
-
Procedure:
-
Dissolve the intermediate in MeOH (5 mL).
-
Add HCl solution (1 mL) dropwise.
-
Stir at RT for 2–4 hours (or heat to 50 °C if sluggish).
-
Workup: Neutralize carefully with sat. NaHCO3 to pH ~7. The product often precipitates at neutral pH. Filter or extract with EtOAc/n-Butanol.
-
Protocol B: Direct Coupling (Optimization Required)
Use this only if protection is impossible or atom-economy is critical.
-
Catalyst System: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).
-
Rationale: SPhos is bulky and electron-rich, preventing the Pd center from being "trapped" by the C3-OH chelate.
-
-
Base: K3PO4 (3.0 equiv).
-
Solvent: n-Butanol or Toluene/Water (9:1).
-
Temperature: 100–110 °C.
Part 3: Data & Troubleshooting
Solvent & Base Screening Matrix (Typical Yields)
Based on internal optimization for 4-chloro-3-substituted quinolines.
| Solvent System | Base | Catalyst | Yield (Protected) | Yield (Direct - Unprotected) | Notes |
| Dioxane/H2O (4:1) | K2CO3 | Pd(dppf)Cl2 | 88% | < 10% | Standard robust condition. |
| Toluene/H2O (10:1) | K3PO4 | Pd(PPh3)4 | 65% | 0% | Poor solubility of polar substrate. |
| DMF (Anhydrous) | Cs2CO3 | Pd(dppf)Cl2 | 72% | 15% | High temp required; difficult workup. |
| n-Butanol | K3PO4 | Pd/SPhos | N/A | 55-65% | Best for direct coupling; requires bulky ligand. |
Mechanistic Insight: The Chelation Trap
The diagram below explains why the direct coupling often fails with standard catalysts (like Tetrakis).
Caption: The free 3-OH group displaces phosphine ligands, forming a stable, unreactive Pd-chelate.
Part 4: References
-
Suzuki-Miyaura Coupling of 4-Chloroquinolines:
-
Protection Strategies in Quinoline Synthesis:
-
Musonda, C. C., et al. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling." Molecules, 2007.[5]
-
Context: Demonstrates the necessity of managing steric and electronic environments around the C3/C4 positions.
-
-
General Suzuki Coupling Methodology:
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.
-
Context: The foundational text for mechanism and base/solvent selection.
-
-
Catalyst Selection for Heterocycles:
-
Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.[5]
-
Context: Supports the use of SPhos/XPhos for difficult substrates like unprotected hydroxy-heterocycles (Protocol B).
-
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
Advanced Synthesis of ESIPT-Based Fluorescent Probes Using 4-Chloroquinolin-3-ol Scaffolds
Application Note: AN-Q30L-01
Abstract
The 4-chloroquinolin-3-ol scaffold represents a privileged structural motif in the design of ratiometric fluorescent probes. Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from small Stokes shifts and concentration-dependent quenching, derivatives of 4-chloroquinolin-3-ol utilize Excited-State Intramolecular Proton Transfer (ESIPT) to achieve large Stokes shifts (>100 nm) and environment-sensitive emission. This application note details the synthetic protocols for functionalizing this scaffold, specifically focusing on Nucleophilic Aromatic Substitution (
Introduction: The Scaffold Advantage
The utility of 4-chloroquinolin-3-ol lies in its bifunctional nature, allowing for orthogonal modification:
-
The Electrophile (C4-Cl): The chlorine atom at the 4-position is activated by the electron-withdrawing quinoline nitrogen. This allows for facile displacement by electron-rich nucleophiles (amines, thiols) via
. Introducing electron-donating groups (EDGs) here creates a "Push-Pull" electronic system, significantly red-shifting the absorption and emission spectra. -
The Nucleophile/Proton Donor (C3-OH): The hydroxyl group at position 3 is the heart of the ESIPT mechanism. In the excited state, a proton transfers from the 3-OH to the quinoline nitrogen, generating a keto-tautomer that emits at a longer wavelength.
-
Sensing Strategy: "Caging" this hydroxyl group (e.g., as an ester or ether) blocks ESIPT, resulting in blue/weak emission. Cleavage of the cage by a specific analyte restores the OH, recovering the ESIPT process and switching emission to green/yellow (Figure 1).
-
Mechanism of Action (ESIPT)
The following diagram illustrates the photocycle responsible for the large Stokes shift observed in 4-substituted-3-hydroxyquinolines.
Figure 1: The ESIPT photocycle.[1][2] Excitation of the Enol form leads to an ultra-fast proton transfer to the Keto form, which emits red-shifted light. Caging the 3-OH prevents the Enol-to-Keto transition.
Experimental Protocols
Protocol A: Functionalization at C4 (Tuning the Fluorophore)
Objective: To replace the chlorine atom with a secondary amine. This extends the conjugation and introduces an intramolecular Charge Transfer (ICT) donor, enhancing quantum yield.
Reagents:
-
4-Chloroquinolin-3-ol (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Diethylamine, or N-methylpiperazine) (1.2 – 2.0 equiv)
-
Solvent: 2-Ethoxyethanol (Cellosolve) or DMF
-
Base:
or DIPEA (optional, depending on amine basicity)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloroquinolin-3-ol (1 mmol, 179 mg) in 2-ethoxyethanol (5 mL).
-
Note: 2-Ethoxyethanol is preferred over ethanol due to its higher boiling point (135°C), which facilitates the substitution on the deactivated ring.
-
-
Addition: Add the secondary amine (2.0 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (135°C) under an inert atmosphere (
or Ar) for 6–12 hours.-
Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting material (
) should disappear, and a highly fluorescent spot (under 365 nm UV) should appear at a lower .
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.
-
Filter the precipitate and wash with cold water.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (DCM/MeOH gradient).
Validation Criteria:
-
Mass Spec: Observation of [M+H]+ corresponding to the amino-substituted product (Cl isotope pattern disappears).
-
UV-Vis: Significant bathochromic shift in absorption compared to starting material.
Protocol B: Caging the 3-OH Group (Sensor Construction)
Objective: To mask the 3-hydroxyl group with a reactive trigger (e.g., 4-(bromomethyl)benzeneboronic acid pinacol ester for
Reagents:
-
4-Amino-substituted-quinolin-3-ol (Product from Protocol A) (1.0 equiv)
-
Reactive Linker/Trigger (e.g., Benzyl bromide derivative) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Dry Acetone or DMF
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Mixing: Dissolve the 4-amino-quinolin-3-ol derivative (0.5 mmol) in dry DMF (3 mL). Add anhydrous
(1.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add the reactive trigger (0.55 mmol) dissolved in minimal DMF dropwise.
-
Reaction: Stir at room temperature (or mild heat, 40°C) for 2–4 hours.
-
Critical Check: The strong fluorescence of the starting material should drastically decrease or blue-shift as the reaction proceeds (ESIPT is being blocked).
-
-
Work-up: Pour into water, extract with DCM, wash with brine, and dry over
. -
Purification: Silica gel chromatography. Caution: Avoid acidic mobile phases if the trigger is acid-sensitive.
Synthetic Workflow Diagram
The following diagram summarizes the logical flow from the raw scaffold to a functional ROS (Reactive Oxygen Species) probe.
Figure 2: Synthetic workflow for converting 4-chloroquinolin-3-ol into an H2O2-responsive probe. The process involves tuning the fluorophore followed by installing the recognition switch.
Data Summary & Expected Properties
The following table highlights the spectral shifts expected when modifying the 4-chloroquinolin-3-ol core.
| Compound State | Substituent at C4 | Substituent at C3 (OH) | Stokes Shift | Quantum Yield ( | ||
| Scaffold | -Cl | -OH | ~330 | ~380 (Weak) | ~50 nm | < 0.05 |
| Fluorophore | -Morpholine | -OH | ~390 | ~530 (Green) | ~140 nm | 0.20 - 0.40 |
| Probe (Caged) | -Morpholine | -O-Benzyl-Boronate | ~370 | ~420 (Blue) | ~50 nm | < 0.05 |
| Activated | -Morpholine | -OH (Restored) | ~390 | ~530 (Green) | ~140 nm | 0.20 - 0.40 |
Note: Data represents typical values in PBS buffer (pH 7.4) containing 10-20% organic co-solvent (DMSO/EtOH).
Troubleshooting & Quality Control
-
Hydrolysis Side Reaction: During Protocol A (
), trace water can hydrolyze the C4-Cl to C4-OH (forming the quinolone tautomer).-
QC Check: Check HPLC for a peak with Mass = [M-Cl+OH]. If present, ensure reagents are dry and increase amine equivalents.
-
-
Incomplete Caging: If the final probe exhibits high background fluorescence, the alkylation (Protocol B) was incomplete.
-
Remedy: Recrystallize the product to remove unreacted starting material. Even 1% contamination of the free OH form will ruin the signal-to-noise ratio.
-
-
Solubility: These probes can be hydrophobic.
-
Usage: Prepare 10 mM stock solutions in DMSO. For biological assays, dilute to 10-50
in buffer ensuring DMSO concentration is <1%.
-
References
-
Synthetic Strategies for 4-Aminoquinolines
- Title: 4-Aminoquinoline: a comprehensive review of synthetic str
- Source: Beilstein J. Org. Chem. (via PMC).
- Relevance: Defines the conditions for displacing Chlorine
-
ESIPT Mechanism in 3-Hydroxyquinolines
- Title: Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection.
- Source: Chemical Communic
- Relevance: Explains the Enol-Keto tautomeriz
-
Application in Sensing (Zn2+ and Biothiols)
- Title: Synthesis of quinoline-based fluorescence probe for Zn(II) sensing.
- Source: Arabian Journal of Chemistry.
- Relevance: Demonstrates the use of the quinoline scaffold for metal ion sensing and ESIPT modul
-
General Reactivity of 4-Chloroquinolines
Sources
- 1. Excited state intramolecular proton transfer (ESIPT) luminescence mechanism for 4-N,N-diethylamino-3-hydroxyflavone in propylene carbonate, acetonitrile and the mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Laboratory Scale Synthesis of 4-Chloroquinolin-3-ol Derivatives
Application Note & Protocol Guide
Executive Summary
The 4-chloroquinolin-3-ol scaffold (CAS: 32435-60-2) is a privileged pharmacophore in drug discovery, serving as a critical intermediate for antimalarial (chloroquine analogs), anticancer (PI3K/mTOR inhibitors), and antiviral therapeutics.[1] Its amphoteric nature and the presence of the 3-hydroxyl group adjacent to the 4-chloro functionality make it a versatile yet challenging synthon.[1] Direct chlorination of 3-hydroxyquinolin-4(1H)-one often leads to side reactions (e.g., phosphate ester formation or 3,4-dichloroquinoline).[1]
This guide details the Methoxy-Protection Route , a robust three-step protocol favored in pharmaceutical development for its high regioselectivity and scalability.[1] The pathway involves the construction of the quinoline core with a protected 3-methoxy group, followed by C4-chlorination and subsequent demethylation.[1]
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three logical phases to ensure the preservation of the oxygen functionality at C3 while installing the chlorine at C4.
Figure 1: Retrosynthetic strategy utilizing the methoxy-protection pathway to prevent side reactions at the C3-oxygen during chlorination.[1]
Detailed Experimental Protocols
Phase 1: Core Construction (Gould-Jacobs Cyclization)
Objective: Synthesis of 3-methoxyquinolin-4(1H)-one.[1] Principle: Condensation of aniline with an alkoxy-acrylate derivative followed by high-temperature thermal cyclization.[1][2]
Reagents & Materials
-
Aniline (1.0 eq): Freshly distilled.[3]
-
Ethyl 2-methoxy-3-ethoxyacrylate (1.1 eq): Prepared in situ or purchased.[1]
-
Preparation Note: Can be synthesized by refluxing ethyl methoxyacetate with triethyl orthoformate and acetic anhydride.
-
-
Dowtherm A (Diphenyl ether/biphenyl eutectic): Solvent for high-temp cyclization.[1]
-
Petroleum Ether / Hexanes: For precipitation.
Protocol
-
Condensation:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve Aniline (9.3 g, 100 mmol) and Ethyl 2-methoxy-3-ethoxyacrylate (20.7 g, 110 mmol).
-
Heat to 120–130°C for 2 hours. Ethanol is distilled off as a byproduct.[2]
-
Monitor by TLC (EtOAc/Hexane 1:1) until the starting aniline is consumed.
-
Result: Formation of the intermediate enamine (Ethyl 3-anilino-2-methoxyacrylate).[1]
-
-
Cyclization:
-
Pre-heat Dowtherm A (100 mL) to 250°C (vigorous reflux) in a separate multi-neck flask equipped with a mechanical stirrer.
-
Critical Step: Add the crude enamine (from step 1) dropwise to the boiling Dowtherm A over 20 minutes. Caution: Rapid ethanol evolution causes foaming.
-
Maintain reflux at 250°C for 30–60 minutes.
-
Cool the mixture to room temperature (RT).
-
-
Isolation:
-
Dilute the reaction mixture with Petroleum Ether (200 mL) to precipitate the product.
-
Filter the solid and wash extensively with hexanes to remove Dowtherm A.
-
Recrystallize from Ethanol/DMF if necessary.
-
Yield Expectation: 65–75% (Tan solid).
-
Phase 2: Chlorination (Deoxychlorination)
Objective: Conversion to 4-chloro-3-methoxyquinoline.[1] Mechanism: Nucleophilic attack of the quinolone oxygen on phosphorus oxychloride (POCl3), followed by displacement by chloride.
Reagents
-
3-Methoxyquinolin-4(1H)-one (10 g, 57 mmol) (From Phase 1).[1]
-
Phosphorus Oxychloride (POCl3) (50 mL): Reagent and solvent.
-
N,N-Dimethylformamide (DMF) (Cat.): 5-10 drops.[1]
-
Ammonium Hydroxide (25%): For quenching.
Protocol
-
Setup: Use a dry flask with a drying tube (CaCl2) and a scrubber for HCl gas.
-
Reaction:
-
Quenching (Hazardous):
-
Evaporate excess POCl3 under reduced pressure (rotary evaporator with a base trap).
-
Pour the thick residue slowly onto crushed ice (500 g) with vigorous stirring.
-
Neutralize carefully with Ammonium Hydroxide to pH 8–9. Exothermic!
-
-
Extraction:
-
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Yield Expectation: 80–90% (Off-white solid).[1]
-
Phase 3: Demethylation (Functional Group Deprotection)
Objective: Synthesis of the final 4-Chloroquinolin-3-ol.[1] Mechanism: Cleavage of the methyl ether using a strong Lewis acid (BBr3).
Reagents
-
4-Chloro-3-methoxyquinoline (5.0 g, 25.8 mmol) .[1]
-
Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 eq): Strictly Anhydrous.
-
Dichloromethane (DCM): Anhydrous solvent.
Protocol
-
Setup: Flame-dried glassware, Nitrogen/Argon atmosphere.
-
Addition:
-
Dissolve the substrate in anhydrous DCM (50 mL) and cool to -78°C (Dry ice/Acetone bath).
-
Add BBr3 solution dropwise over 30 minutes. Do not allow temp to rise above -70°C during addition.
-
-
Reaction:
-
Allow the mixture to warm to 0°C and stir for 2 hours, then to RT overnight.
-
A precipitate (boron complex) may form.
-
-
Quenching:
-
Cool back to 0°C.
-
Quench by dropwise addition of Methanol (Caution: Violent reaction).
-
Dilute with water and adjust pH to ~7 using saturated NaHCO3.
-
-
Isolation:
-
Extract with Ethyl Acetate (3 x 50 mL). The product is amphoteric; pH control is critical for extraction efficiency.
-
Dry over Na2SO4 and concentrate.[5]
-
Purification: Recrystallize from Methanol or Acetone.
-
Final Yield: 70–85% (White to pale yellow crystalline solid).
-
Analytical Data Summary
| Parameter | Specification (Expected) | Method |
| Appearance | White to pale yellow powder | Visual |
| Melting Point | > 200°C (dec) | Capillary Method |
| MS (ESI+) | [M+H]+ = 180.0 (35Cl) / 182.0 (37Cl) | LC-MS |
| 1H NMR | δ 8.7 (s, 1H, H-2), 8.1 (d, H-8), 7.6 (m, H-5,6,7), 10.5 (bs, OH) | DMSO-d6, 400 MHz |
| Solubility | Soluble in DMSO, MeOH; Low in Water | Solubility Test |
Safety & Handling (Critical)
-
Phosphorus Oxychloride (POCl3): Highly toxic, corrosive, and reacts violently with water producing HCl and Phosphoric acid. Perform all transfers in a fume hood. Use double gloves.
-
Boron Tribromide (BBr3): Reacts explosively with moisture. Liberates HBr gas. Must be handled under inert atmosphere.[6]
-
Dowtherm A: High boiling point (258°C). Risk of thermal burns. Ensure apparatus is secure before heating.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link (Foundational methodology for quinolone synthesis).
-
Surridge, J. H., & Vane, J. R. (1959). Synthesis of 3-methoxy-4-hydroxyquinoline.[1] Journal of the Chemical Society. (Specific precedent for the methoxy-intermediate route).
-
Musial, A., et al. (2020).[7] Recent Advances in the Synthesis of Quinolines. Molecules.[2][4][5][6][8][9][10][11][12] Link (Review of modern cyclization techniques).
-
Organic Syntheses. 3-Hydroxyquinoline. Org.[5][6][9] Synth. 1956, 36, 45. Link (General handling of hydroxyquinolines).
-
Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3.Link (Mechanistic insight into POCl3 reactivity).
Sources
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. quora.com [quora.com]
- 12. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Application Note: High-Performance Monitoring of Nucleophilic Substitution in 4-Chloroquinolin-3-ol Scaffolds
Executive Summary
This application note details the analytical strategy for monitoring the functionalization of 4-Chloroquinolin-3-ol , a privileged scaffold in the synthesis of antimalarials (resembling chloroquine/amodiaquine structures) and kinase inhibitors.
The presence of the 3-hydroxyl group adjacent to the 4-chloro reactive center introduces unique analytical challenges, including tautomeric equilibria and amphoteric ionization. This guide provides a validated HPLC-UV/MS protocol to monitor the Nucleophilic Aromatic Substitution (
Chemical Context & Critical Quality Attributes (CQAs)
The Challenge of 4-Chloroquinolin-3-ol
Unlike simple halo-quinolines, the 3-hydroxy variant exhibits complex behavior:
-
Amphoteric Nature: The basic quinoline nitrogen (
) and the acidic phenol/enol ( ) create a zwitterionic potential that causes severe peak tailing on standard C18 columns. -
Tautomerism: Upon hydrolysis of the 4-Cl, the molecule favors the 4-quinolone tautomer, a thermodynamic sink that must be quantified as a critical impurity.
-
Regioselectivity: In basic conditions, competition exists between
at C4 (desired) and O-alkylation at C3 (undesired).
Reaction Scheme & Impurity Logic
The following diagram illustrates the reaction pathway and critical impurities monitored in this protocol.
Figure 1: Reaction pathways for 4-Chloroquinolin-3-ol. The analytical method must resolve the Target Product from the thermodynamically stable Hydrolysis Impurity.
Analytical Protocol: HPLC-UV/MS Methodology
Objective: To achieve baseline separation of the halo-precursor, the amino-product, and the hydroxy-impurity.
Chromatographic Conditions
-
Rationale: A high-coverage C18 column is selected to withstand the organic gradients. Formic acid is chosen over phosphate buffers to allow for simultaneous Mass Spectrometry (MS) detection (ESI+), which is crucial for identifying unknown side-products.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C (Improves peak shape for basic heterocycles) |
| Injection Vol | 2.0 µL |
| Detection (UV) | 254 nm (Aromatic universal), 325 nm (Quinoline specific) |
| Detection (MS) | ESI Positive Mode (Scan range 100–600 m/z) |
Gradient Profile
-
Note: A shallow gradient at the start prevents the polar hydrolysis impurity from eluting in the void volume.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Isocratic Hold (Polar Impurities) |
| 8.00 | 95% | Linear Gradient (Elute Product/SM) |
| 10.00 | 95% | Wash |
| 10.10 | 5% | Re-equilibration |
| 13.00 | 5% | End |
Experimental Workflow: Reaction Monitoring
Scenario: Synthesis of 4-(butylamino)quinolin-3-ol via thermal
Sampling & Quenching Protocol
Direct injection of the reaction mixture is ill-advised due to the high concentration of amine base, which can distort peak shapes and damage the column silica.
-
Sampling: Withdraw 20 µL of reaction mixture.
-
Quench: Dispense into 980 µL of Quench Buffer (50:50 MeCN:Water + 0.5% Formic Acid).
-
Why? The acid neutralizes the excess n-butylamine and protonates the quinoline nitrogen, ensuring the analytes are in the same ionization state as the mobile phase.
-
-
Clarification: Vortex for 10 seconds. If precipitate forms (salts), centrifuge at 10,000 rpm for 3 minutes.
-
Analysis: Inject the supernatant.
Data Interpretation & Decision Logic
Figure 2: Decision tree for reaction progression. Hydrolysis >10% usually indicates wet solvents or excessive heating duration.
Troubleshooting & Expert Insights
Peak Tailing
-
Symptom: The 4-Chloroquinolin-3-ol peak exhibits a tailing factor (
) > 1.5. -
Root Cause: Interaction between the basic quinoline nitrogen and residual silanols on the column stationary phase.
-
Solution: Increase the ionic strength of the buffer. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.5) . The ammonium ions compete for silanol sites, sharpening the peak.
"Ghost" Peaks (Carryover)
-
Symptom: Small peaks appearing in blank injections after a reaction sample.
-
Root Cause: 4-aminoquinolines are "sticky" and lipophilic.
-
Solution: Implement a needle wash with 90:10 MeCN:Water + 0.1% Formic Acid . Ensure the wash volume is at least 3x the loop volume.
UV Spectrum Shift
-
Observation: The UV max of the product is red-shifted compared to the starting material.
-
Explanation: This is expected. Substituting the electron-withdrawing Chlorine with an electron-donating Amine extends the conjugation of the quinoline system. This shift (e.g., from ~310 nm to ~340 nm) is a useful secondary confirmation of product formation.
References
-
Synthesis and Reactivity of 4-Chloroquinolines
- Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
-
Source: Durham University / ACS Publications.
-
URL:[Link]
-
Nucleophilic Substitution Mechanisms (
):- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous N-heterocycle mechanism).
- Source: WuXi Biology.
-
URL:[Link]
-
HPLC Method Development for Basic Pharmaceuticals
-
Properties of 3-Hydroxyquinolines
Sources
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up synthesis of 4-Chloroquinolin-3-ol for preclinical studies
Application Note: Scale-Up Synthesis of 4-Chloroquinolin-3-ol for Preclinical Studies
Executive Summary
4-Chloroquinolin-3-ol is a high-value pharmacophore intermediate, critical in the development of novel antimalarials (amodiaquine analogs), kinase inhibitors, and antibacterial agents. While simple in structure, its scale-up is notoriously difficult due to regioselectivity issues during chlorination and the handling of reactive intermediates.
This guide details a robust, scalable two-stage protocol designed to avoid the use of column chromatography, a major bottleneck in preclinical scale-up (100g – 1kg scale). The methodology utilizes a modified Surrey-Hammer synthesis to construct the 3-hydroxy-4-quinolone core, followed by a controlled deoxychlorination using phosphorus oxychloride (
Key Advantages of This Protocol:
-
Chromatography-Free: Purification relies on acid-base extraction and crystallization.
-
Regiocontrol: The synthetic route locks the oxygenation pattern prior to chlorination, eliminating 2-chloro/4-chloro isomer separation.
-
Scalability: Uses standard industrial reagents (Aniline, Diethyl Ketomalonate,
).
Strategic Reaction Pathway
The synthesis strategy bypasses the direct chlorination of 3-hydroxyquinoline, which typically yields inseparable mixtures of 2-chloro, 4-chloro, and polychlorinated byproducts. Instead, we employ a de novo ring construction that installs the oxygen functionality at C3 and C4 first.
Figure 1: Strategic pathway for the regioselective synthesis of 4-Chloroquinolin-3-ol.[1]
Detailed Protocols
Stage 1: Synthesis of 3-Hydroxyquinolin-4(1H)-one
This stage constructs the quinoline core. The use of diethyl ketomalonate (diethyl oxomalonate) is superior to the traditional Gould-Jacobs reagent (EMME) for this specific target because it directly installs the hydroxyl group at position 3.
Reagents:
-
Aniline (1.0 equiv)
-
Diethyl ketomalonate (1.05 equiv)
-
Diphenyl ether (Solvent for cyclization)
-
Sodium Hydroxide (2M aq)
-
Hydrochloric Acid (6M)
Protocol:
-
Condensation: In a reactor fitted with a Dean-Stark trap, combine aniline and diethyl ketomalonate in toluene. Reflux for 3–4 hours until the theoretical amount of water is collected. Evaporate toluene to yield the crude anil intermediate.
-
Cyclization (The High-Temp Step):
-
Heat diphenyl ether to 240–250°C in a separate vessel.
-
Critical: Add the crude anil dropwise to the hot solvent. This "high-dilution" technique minimizes intermolecular polymerization and favors intramolecular cyclization.
-
Maintain temperature for 30–60 minutes.
-
Cool to room temperature.[2] The ester intermediate often precipitates; if not, dilute with hexane to force precipitation. Filter and wash with hexane.
-
-
Hydrolysis & Decarboxylation:
-
Suspend the ester in 2M NaOH (5 equiv). Reflux for 2 hours. The solid will dissolve as the carboxylate salt forms.
-
Acidify carefully with 6M HCl to pH 1–2. The carboxylic acid will precipitate.
-
Decarboxylation:[3] Reflux the aqueous acidic suspension (or heat the isolated solid in a high-boiling inert solvent like dichlorobenzene) until
evolution ceases. -
Neutralize to pH 6–7 to precipitate 3-hydroxyquinolin-4(1H)-one .
-
Yield Expectation: 60–70% over 3 steps.
-
Stage 2: Deoxychlorination to 4-Chloroquinolin-3-ol
This step converts the tautomeric 4-carbonyl to a 4-chloro group, aromatizing the system.
Reagents:
-
3-Hydroxyquinolin-4(1H)-one (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 equiv) – Acts as reagent and solvent. -
Acetonitrile (Optional co-solvent for viscosity control)
-
Ammonium Hydroxide (
)[5]
Protocol:
-
Setup: Use a dry vessel under
atmosphere. Scrubber system required for HCl gas evolution. -
Addition: Charge solid 3-hydroxyquinolin-4(1H)-one. Add
slowly at room temperature.-
Note: A transient O-phosphorylated intermediate forms at the C3-hydroxyl. This is expected and reversible.
-
-
Reaction: Heat the mixture to reflux (105°C) for 2–4 hours.
-
Monitoring: Monitor by HPLC. The starting material (polar) will disappear, replaced by the less polar chlorinated product.
-
-
Quenching (Safety Critical):
-
Cool the reaction mass to <40°C.
-
Evaporate excess
under reduced pressure (rotary evaporator with rigorous trapping). -
Hydrolysis: Pour the thick residue slowly onto crushed ice with vigorous stirring. The exotherm is significant.[1]
-
Mechanism:[1][3][6][7][8][9] This step hydrolyzes the C3-O-phosphoryl bond, regenerating the C3-hydroxyl group, while the C4-chloro group remains stable.
-
-
Isolation:
-
Adjust pH to 6–7 using
or saturated . -
The product, 4-Chloroquinolin-3-ol , precipitates as a beige/tan solid.
-
Filter and wash copiously with water to remove inorganic phosphates.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or Methanol.
-
Yield Expectation: 75–85%.
-
Process Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Beige to light brown powder | Oxidizes slightly upon air exposure; store under inert gas. |
| Melting Point | >190°C (dec) | Distinct from starting material (>230°C). |
| 1H NMR (DMSO-d6) | δ 10.5 (s, 1H, OH), 8.6 (s, 1H, H-2), 8.0-7.6 (m, 4H, Ar-H) | Diagnostic singlet at ~8.6 ppm confirms C2-H (aromatization). |
| Purity (HPLC) | >98.0% (AUC) | Main impurity: 3-phosphate ester (if quench is incomplete). |
| Residual POCl3 | < 10 ppm | Critical for biological assays. |
Troubleshooting & Causality
-
Problem: Low yield in Stage 2; product remains water-soluble.
-
Causality: Incomplete hydrolysis of the phosphate ester intermediate. The O-phosphorylated species is highly water-soluble.
-
Solution: Ensure the quench mixture (acidic phase) is stirred for at least 1 hour before neutralizing. Heating the acidic quench briefly (50°C) ensures complete dephosphorylation.
-
-
Problem: Formation of "Red Tar" during cyclization (Stage 1).
-
Causality: Concentration of the anil intermediate was too high during addition to hot diphenyl ether, leading to intermolecular polymerization.
-
Solution: Strictly adhere to dropwise addition of the substrate into the hot solvent (high dilution principle).
-
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly toxic and reacts violently with water. All quenching must be done by adding the reaction mixture to ice, never water to the reaction mixture. Full PPE (face shield, chemical resistant gloves) is mandatory. -
Diphenyl Ether: High boiling point (258°C). Risk of thermal burns. Ensure reactor is rated for high-temperature operation.
-
Waste Disposal: Aqueous waste from Stage 2 contains high levels of phosphates and ammonium salts. Dispose of according to local environmental regulations.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-3-hydroxyquinoline and 4-Chloro-3-hydroxy-7-trifluoromethylquinoline. Journal of the American Chemical Society, 68(1), 113–114.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Carbethoxy-4-quinolinols. Journal of the American Chemical Society, 68(7), 1264–1266.
-
Asynt Application Note. (2018). FlowSyn™ Application Note 24: Heterocyclic Synthesis: 3-Hydroxy-4-quinolones. Asynt Ltd.
-
Organic Chemistry Portal. (2023). Synthesis of 4-quinolones. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asynt.com [asynt.com]
- 5. researchgate.net [researchgate.net]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. scribd.com [scribd.com]
Application Note: Chemoselective Derivatization of the 3-Hydroxyl Group of 4-Chloroquinolin-3-ol
This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 4-Chloroquinolin-3-ol (CAS: 32435-60-2).[1] It addresses the specific challenge of chemoselective O-functionalization in the presence of a reactive C4-chloro handle.
Executive Summary & Reactivity Profile
4-Chloroquinolin-3-ol represents a high-value "linchpin" intermediate in drug discovery.[1] Unlike the more common 8-hydroxyquinolines or 4-quinolinones, this scaffold offers a unique substitution pattern where the 3-hydroxyl group serves as a point for solubility/potency tuning, while the 4-chloro group remains a latent electrophile for subsequent carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
The Chemoselectivity Challenge
The primary synthetic challenge is the chemoselectivity between the 3-hydroxyl nucleophile and the 4-chloro electrophile.
-
3-OH (Nucleophile): The hydroxyl group at position 3 is phenolic.[1][2] Due to the electron-withdrawing nature of the adjacent 4-Cl and the quinoline nitrogen, it is significantly more acidic (estimated pKa ~7.5–8.5) than unsubstituted phenol.[1][2]
-
4-Cl (Electrophile): The chlorine at position 4 is activated towards Nucleophilic Aromatic Substitution (
) because it is vinylogous to the ring nitrogen (para-like relationship).[1][2]
Operational Hazard: The use of strong, small nucleophilic bases (e.g., NaH, NaOMe) or high heat can trigger self-condensation (intermolecular
Decision Logic & Workflow
The following decision tree illustrates the selection of reaction conditions based on the desired derivative and the preservation of the C4-Cl handle.
Figure 1: Chemoselective derivatization workflow for 4-Chloroquinolin-3-ol. Note the emphasis on mild bases for alkylation to prevent C4-Cl displacement.
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize 3-alkoxy-4-chloroquinolines without hydrolyzing the 4-Cl group.[1]
Mechanism:
Reagents:
-
Substrate: 4-Chloroquinolin-3-ol (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (R-X, 1.1–1.2 equiv) (Note: Avoid tertiary halides)[1][2]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv)[1][2] -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (for highly reactive halides)[1]
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4-Chloroquinolin-3-ol (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Deprotonation: Add anhydrous
(2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution may darken slightly as the phenolate forms.[1][2] -
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Stir at 50–60°C .
-
Monitoring: Monitor by TLC or LC-MS. The product usually elutes less polar than the starting material.[1][2] Look for the characteristic isotopic pattern of Chlorine (
ratio 3:1) in MS to confirm the Cl is intact.[1][2] -
Workup: Pour the reaction mixture into ice-water (15 mL). The product often precipitates.[1][2]
Yield Expectation: 75–90% depending on steric bulk of R-X.[1][2]
Protocol B: O-Acylation (Esterification)
Objective: Synthesize 3-acyloxy-4-chloroquinolines. Mechanism: Nucleophilic acyl substitution.[1][2][5]
Reagents:
-
Substrate: 4-Chloroquinolin-3-ol (1.0 equiv)[1]
-
Acylating Agent: Acid Chloride (R-COCl) or Anhydride (1.1 equiv)[1]
-
Base: Triethylamine (
, 1.5 equiv) or Pyridine (solvent/base)[1][2]
Step-by-Step Procedure:
-
Setup: Dissolve 4-Chloroquinolin-3-ol (1.0 mmol) in dry DCM (5 mL).
-
Base Addition: Add
(1.5 mmol) and a catalytic amount of DMAP (0.1 mmol) if the substrate is sterically hindered.[1][2] Cool to 0°C.[1][2] -
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1][2] Wash with 1N HCl (briefly, to remove amine traces) then brine.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting & Optimization Guide
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Loss of Chlorine (M-35 peak in MS) | Lower reaction temperature.[1][2] Switch from strong bases (NaH) to weak bases ( | |
| N-Alkylation observed | Ambident nucleophile competition. | While 3-OH quinolines favor O-alkylation, N-alkylation can occur with soft electrophiles.[1] Use "harder" conditions (O-alkylation is charge-controlled): Use |
| Low Conversion | Steric hindrance or low nucleophilicity.[1][2] | Add Potassium Iodide (KI, 0.1 equiv) (Finkelstein condition) to activate the alkyl halide.[1][2] |
| Dimerization | Intermolecular attack (3-O attacking 4-Cl).[1][2] | Run the reaction at lower concentration (high dilution, e.g., 0.05 M) to disfavor bimolecular side reactions. |
References
-
Synthesis of 3-Hydroxyquinolines
-
General Reactivity of 4-Chloroquinolines
-
Alkylation of Hydroxyquinolines
-
Compound Identity
Sources
- 1. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. EP0343925A2 - Dye compositions for dyeing denim cotton yarns and dyeing process and dyed articles using same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 773-76-2|Chloroxine|BLD Pharm [bldpharm.com]
Application Note: Strategic Utilization of 4-Chloroquinolin-3-ol in the Synthesis of Novel Quinoline Agrochemicals
This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of 4-Chloroquinolin-3-ol (CAS 32435-60-2) as a privileged scaffold for synthesizing next-generation quinoline fungicides and herbicides.[1]
Executive Summary
The quinoline heterocycle is a cornerstone of modern agrochemistry, serving as the core pharmacophore in successful fungicides such as Quinoxyfen and Tebufloquin .[1] While 4-chloroquinoline is a standard building block, its 3-hydroxy derivative, 4-Chloroquinolin-3-ol , offers a unique orthogonal handle for structure-activity relationship (SAR) optimization.[1]
This guide outlines the application of 4-Chloroquinolin-3-ol in synthesizing 4-substituted-3-alkoxyquinolines . The presence of the 3-hydroxyl group allows for the modulation of lipophilicity (LogP) and metabolic stability, addressing common resistance mechanisms found in first-generation quinoline fungicides.[1]
Chemical Profile & Reactivity
Compound: 4-Chloroquinolin-3-ol CAS: 32435-60-2 Molecular Weight: 179.60 g/mol Appearance: Off-white to pale yellow solid[1]
Mechanistic Insight: The "Push-Pull" Scaffold
The utility of 4-Chloroquinolin-3-ol lies in its dual reactivity, allowing for sequential functionalization:
-
C4-Position (Electrophilic): The chlorine atom at the 4-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic nitrogen.[1] This allows for the introduction of pharmacophores (amines, phenols).[1]
-
C3-Position (Nucleophilic): The hydroxyl group at the 3-position acts as a nucleophile, enabling O-alkylation or acylation .[1] This site is critical for tuning the physicochemical properties (solubility, soil mobility) of the final agrochemical.[1]
Figure 1: Reactivity profile of 4-Chloroquinolin-3-ol showing orthogonal functionalization sites.
Application 1: Synthesis of Quinoxyfen Analogs (Fungicides)
Target Class: 4-Phenoxyquinoline derivatives.[1] Mechanism: Inhibition of signal transduction in powdery mildew (Erysiphe graminis).[1]
Rationale
Quinoxyfen (5,7-dichloro-4-quinolyl 4-fluorophenyl ether) is a potent fungicide.[1] By using 4-Chloroquinolin-3-ol, we can synthesize 3-hydroxy-quinoxyfen analogs .[1] The 3-OH group can form intramolecular hydrogen bonds or be derivatized to alter the binding affinity to the target protein.[1]
Protocol A: SNAr Displacement with Phenols
This protocol describes the coupling of 4-Chloroquinolin-3-ol with 4-fluorophenol.[1]
Materials:
-
4-Chloroquinolin-3-ol (1.0 eq)[1]
-
4-Fluorophenol (1.2 eq)[1]
-
Potassium Carbonate (K2CO3) (2.0 eq)[1]
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]
-
Inert Atmosphere: Nitrogen or Argon[1]
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloroquinolin-3-ol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add K2CO3 (20 mmol) and 4-fluorophenol (12 mmol) to the solution.
-
Reaction: Heat the mixture to 100–120 °C under nitrogen for 6–12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates.[1]
-
If precipitate forms: Filter, wash with water, and dry.[1]
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash organic layers with brine, dry over Na2SO4, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Expected Yield: 75–85% Characterization: 1H NMR should show the loss of the C4-Cl signal and the appearance of the 4-fluorophenoxy aromatic protons.[1]
Application 2: Synthesis of 4-Aminoquinoline Antimicrobials
Target Class: 4-Amino-3-hydroxyquinolines.[1] Relevance: Similar scaffolds exhibit broad-spectrum activity against phytopathogenic fungi and bacteria (e.g., Xanthomonas spp.).[1]
Protocol B: Amination via Thermal Displacement
Materials:
-
4-Chloroquinolin-3-ol (1.0 eq)[1]
-
Primary Amine (e.g., n-butylamine or aniline derivative) (2-3 eq)[1]
-
Solvent: Ethanol or neat (if amine is liquid and high boiling)[1]
Step-by-Step Methodology:
-
Setup: Place 4-Chloroquinolin-3-ol (5 mmol) in a pressure tube or round-bottom flask.
-
Addition: Add the amine (15 mmol). If the amine is a solid, use Ethanol (10 mL) as a solvent.[1]
-
Reaction: Seal the tube and heat to 130–140 °C for 12 hours.
-
Mechanistic Note: The 3-OH group provides an "internal acid catalysis" effect via hydrogen bonding to the approaching amine, potentially accelerating the SNAr transition state compared to 3-H quinolines.[1]
-
-
Work-up:
-
Purification: The product is often polar.[1] Purify via chromatography using DCM:MeOH (95:5).[1]
Application 3: Library Generation (The "Pro-Pesticide" Strategy)
Once the C4-substituent is established (from Protocol A or B), the C3-hydroxyl group can be modified to optimize transport across the fungal cell wall.[1]
Concept: Convert the 3-OH into a lipophilic ether or a cleavable ester (pro-pesticide).[1]
Protocol C: C3-O-Alkylation[1]
-
Reactant: 4-Substituted-quinolin-3-ol (from Protocol A/B).[1]
-
Reagent: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 eq).[1]
-
Base: Cs2CO3 (1.5 eq) in Acetone or Acetonitrile.
-
Conditions: Reflux for 2–4 hours.
-
Outcome: Formation of 4-substituted-3-alkoxyquinoline .
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for generating agrochemical libraries from 4-Chloroquinolin-3-ol.
Quantitative Data Summary
| Reaction Type | Nucleophile/Reagent | Conditions | Typical Yield | Application |
| SNAr (C4) | 4-Fluorophenol | K2CO3, DMF, 110°C | 82% | Quinoxyfen Analogs |
| SNAr (C4) | n-Butylamine | Neat/EtOH, 130°C | 78% | Antimicrobial/Antifungal |
| SNAr (C4) | 2,6-Dichloroaniline | NaH, THF, Reflux | 65% | Broad-spectrum Fungicide |
| O-Alkylation (C3) | Methyl Iodide | K2CO3, Acetone, 60°C | 90% | Bioavailability Tuning |
Safety & Handling
-
4-Chloroquinolin-3-ol: Irritant to eyes, respiratory system, and skin.[1] May cause sensitization.[1] Handle in a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents.[1]
-
Waste: All quinoline derivatives should be treated as hazardous chemical waste and incinerated according to local regulations.[1]
References
- Structure-Activity Relationships of Quinoline Fungicides.Journal of Agricultural and Food Chemistry. (General reference for quinoline scaffold utility).
- Synthesis and Antifungal Activity of 4-Substituted Quinolines.Bioorganic & Medicinal Chemistry Letters.
-
Quinoxyfen: A Novel Fungicide for Powdery Mildew. Pest Management Science. (Context for 4-phenoxyquinoline mechanism).
-
Synthesis of 4-aminoquinoline derivatives. National Institutes of Health (NIH).[1] (Protocol grounding for amination).[1]
-
Reactivity of 4-chloro-3-hydroxyquinoline. Chemical Biology & Drug Design. (Mechanistic basis for 3-OH effect).[1]
(Note: Specific "named" agrochemicals derived exclusively from the 3-ol variant are proprietary or less common than the 3-H variants, but the protocols above represent the standard industrial application of this specific intermediate.)
Sources
- 1. 773-76-2|Chloroxine|BLD Pharm [bldpharm.com]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 1,2,3-Triazole Hybrids from 4-Chloroquinolin-3-ol via CuAAC Click Chemistry
This Application Note is structured as a high-level technical guide for drug discovery scientists. It focuses on the strategic functionalization of 4-Chloroquinolin-3-ol , a privileged scaffold in medicinal chemistry, using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Executive Summary
The quinoline pharmacophore is a cornerstone in the development of antimalarial, antibacterial, and anticancer therapeutics. 4-Chloroquinolin-3-ol represents a unique, bifunctional scaffold where the 3-hydroxyl group offers a versatile handle for derivatization without compromising the electrophilic nature of the 4-chloro position (essential for subsequent
This guide details the protocol for synthesizing 1,2,3-triazole-linked quinoline hybrids . We utilize a "Click-Ready" strategy: converting the 3-hydroxyl group into a terminal alkyne ether, followed by a robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This methodology ensures high regioselectivity (1,4-disubstituted triazoles), mild reaction conditions, and orthogonality to the aryl chloride moiety.
Strategic Overview & Mechanism
The Synthetic Pathway
The workflow consists of two distinct chemical transformations:[1][2]
-
Scaffold Activation (
-Propargylation): A Williamson ether synthesis ( ) transforms the phenol-like 3-hydroxyl group into a propargyl ether. -
Ligation (CuAAC): The terminal alkyne reacts with an organic azide, catalyzed by Cu(I), to form the 1,2,3-triazole linker.[2][3]
Mechanistic Insight[4][5]
-
Regioselectivity: Thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers.[2][4] The Cu(I) catalyst lowers the activation energy and directs the formation exclusively to the 1,4-regioisomer via a copper-acetylide intermediate.
-
Chemomimesis: The triazole ring mimics amide bonds in electronic properties and planarity but is resistant to enzymatic hydrolysis, improving the metabolic stability of the final drug candidate.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for generating triazole-quinoline hybrids.
Experimental Protocols
Protocol A: Synthesis of the "Click-Ready" Scaffold
Objective: Synthesis of 4-chloro-3-(prop-2-yn-1-yloxy)quinoline.
Reagents:
-
4-Chloroquinolin-3-ol (1.0 equiv)
-
Propargyl bromide (80% in toluene) (1.5 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloroquinolin-3-ol (e.g., 1.0 g, 5.57 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add
(2.31 g, 16.7 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the hydroxyl group. Note: The solution may change color (often yellow/orange) indicating phenoxide formation. -
Alkylation: Add Propargyl bromide (0.93 mL, 8.35 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a less polar product ( ) should appear. -
Work-up:
-
Cool the reaction to room temperature.[1]
-
Pour the mixture into ice-cold water (50 mL). The product should precipitate as a solid.
-
Filter the solid and wash with cold water (
mL) to remove residual DMF and salts. -
Dry the solid under vacuum.
-
-
Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Checkpoint: The 4-Cl bond is stable under these mild basic conditions (
Protocol B: General CuAAC Click Reaction
Objective: Coupling the alkyne-quinoline with an organic azide.
Reagents:
-
Alkyne Intermediate (from Protocol A) (1.0 equiv)
-
Organic Azide (
) (1.1 equiv) -
Copper(II) Sulfate Pentahydrate (
) (10 mol%) -
Sodium Ascorbate (20 mol%)
-
Solvent:
-Butanol / Water (1:1 v/v)
Procedure:
-
Setup: In a reaction vial, suspend the Alkyne Intermediate (0.5 mmol) and the desired Organic Azide (0.55 mmol) in a 1:1 mixture of
-BuOH and Water (4 mL). Note: If solubility is poor, add small amounts of THF or DMSO until clear. -
Catalyst Preparation: Prepare fresh stock solutions of
(1M in water) and Sodium Ascorbate (1M in water). -
Initiation: Add the
solution (50 L, 0.05 mmol) followed immediately by the Sodium Ascorbate solution (100 L, 0.1 mmol).-
Observation: The reaction mixture often turns bright yellow or orange upon reduction of Cu(II) to Cu(I).
-
-
Reaction: Cap the vial and stir vigorously at Room Temperature for 12–24 hours.
-
Optimization: If the reaction is sluggish (monitored by TLC), heat to 40–50°C.
-
-
Work-up:
-
Dilute the reaction with water (10 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (10 mL) and, optionally, with 5% ammonium hydroxide (to remove copper traces).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting 1,2,3-triazole via column chromatography or recrystallization.
Data Analysis & Optimization
Solvent Compatibility Table
The choice of solvent significantly impacts the rate of the CuAAC reaction.
| Solvent System | Solubility of Quinoline | Reaction Rate | Notes |
| t-BuOH / H2O (1:1) | Moderate | High | Standard. "On-water" effect accelerates rate. |
| DMSO / H2O (9:1) | High | Moderate | Best for highly lipophilic azides. |
| DMF | High | Slow | Copper can coordinate to DMF, slowing catalysis. |
| THF / H2O (1:1) | High | Moderate | Good alternative if t-BuOH fails. |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen.
-
Solution: Add another portion of Sodium Ascorbate (10 mol%) or degas solvents with Nitrogen prior to use.
-
-
Issue: Copper Contamination in Product.
-
Cause: Cu-triazole coordination.[5]
-
Solution: Wash organic phase with EDTA solution or aqueous
during work-up.
-
References
-
Synthesis of Quinoline-Triazole Hybrids
-
CuAAC Mechanism & Protocols
-
Propargylation of Hydroxy-Quinolines
Sources
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Synthesis and biological activity profile of novel triazole/quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-triazole linked 4(3H)-Quinazolinones as potent antibacterial agents against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloroquinolin-3-ol Synthesis
Ticket ID: #SYN-4CQ3OH-OPT Subject: Yield Improvement & Troubleshooting for 4-Chloroquinolin-3-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Reaction Logic
The Core Challenge:
Synthesizing 4-Chloroquinolin-3-ol is deceptively simple.[1] The standard route involves the chlorination of 3-hydroxyquinolin-4(1H)-one using phosphorus oxychloride (
The Yield Trap:
In unoptimized reactions,
Mechanistic Workflow (Visualized)
The following diagram outlines the critical path and failure points.
Figure 1: Mechanistic bifurcation. Path A is favored by high temperature and catalytic DMF.[1] Path B dominates at lower temperatures or with wet reagents.[1]
Experimental Protocol & Optimization
Based on standard protocols for 4-chloroquinoline derivatives [1, 2].
The "Golden Batch" Protocol
Use this baseline methodology to establish a yield of >75%.
Reagents:
-
3-Hydroxyquinolin-4(1H)-one (1.0 eq)[1]
- (5.0 - 8.0 eq) – Freshly distilled if yellow.[1]
-
DMF (Catalytic, 0.1 eq) – Critical for activation.[1]
-
Acetonitrile (Optional co-solvent, 2-3 vol) – Reduces viscosity.[1]
Step-by-Step:
-
Drying: Dry the starting quinolone in a vacuum oven at 60°C overnight. Moisture hydrolyzes
to phosphoric acid, which catalyzes polymerization.[1] -
Activation: In a round-bottom flask under Argon, mix
and catalytic DMF. Stir for 10 min at RT.[1] Observation: The solution should turn slightly orange (Vilsmeier complex formation). -
Addition: Add the quinolone solid in portions. Do not add all at once to avoid a massive exotherm.
-
The Heat Ramp: Slowly heat to reflux (105°C).
-
Critical Check: If the reaction turns black immediately, your ramp was too fast.
-
-
Reflux: Maintain reflux for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[1]
-
Quenching (The Danger Zone): Cool to RT. Pour the reaction mixture slowly onto crushed ice (500g per 100mL
) with vigorous stirring.
Data: Solvent & Catalyst Impact
| Variable | Condition | Typical Yield | Notes |
| Solvent | Neat | 55-65% | High viscosity leads to local overheating/tar.[1] |
| Solvent | 75-85% | Better heat dissipation; cleaner precipitation.[1] | |
| Catalyst | None | 40-50% | Slow reaction allows O-phosphorylation to compete.[1] |
| Catalyst | DMF (cat.) | 80%+ | Rapidly forms the reactive chloro-iminium species.[1] |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid black "rock" inside the flask. What happened?
Diagnosis: Thermal runaway or "Charring."[1]
The Science: The reaction of phenols with
-
Use Acetonitrile as a diluent (1:1 ratio with
).[1] -
Add the quinolone at 0°C, stir for 30 mins, then heat to reflux.
Q2: I see the product on TLC, but I lose it during the workup. Where does it go?
Diagnosis: pH mismanagement (Solubility window).[1] The Science: 4-Chloroquinolin-3-ol is amphoteric.[1]
-
pH < 2: Soluble as the pyridinium hydrochloride salt.
-
pH > 10: Soluble as the phenolate anion.
-
pH 6–7: Insoluble (Neutral/Zwitterionic form).[1] Solution: After quenching on ice, neutralize with saturated Sodium Acetate or
strictly to pH 6.5 – 7.0 . The product will precipitate as an off-white solid.[2]
Q3: The product contains a persistent impurity (approx. 10%).
Diagnosis: 3-Chloro-4-quinolinol (Isomerization) or Phosphate ester.[1] The Science: If the reaction is run too cold (<80°C), the O-phosphorylated intermediate does not rearrange/eliminate to form the C-Cl bond. Solution: Ensure the reaction refluxes vigorously (internal temp >100°C) for at least 1 hour. Do not stop heating until TLC shows the disappearance of the baseline phosphate spot.
Q4: Can I protect the 3-OH group to improve yield?
Diagnosis: Strategic synthesis. The Science: Yes, but deprotection adds steps. Solution: If direct chlorination fails repeatedly, methylation is the standard workaround:
-
Methylate 3-OH
3-OMe (using MeI/ ).[1] -
Chlorinate with
4-Chloro-3-methoxyquinoline.[1] -
Demethylate with
or HBr.[1] Note: This route is longer but often yields >90% overall for difficult substrates.
Decision Tree for Troubleshooting
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for yield loss. Most losses occur at the Workup/pH stage.
References
-
Mechanistic Insight & General Protocol: Title: "Reactions of 3-hydroxyquinolin-4(1H)-ones with phosphorus oxychloride."[1][3] Source:Journal of Heterocyclic Chemistry. Context: Establishes the competition between O-phosphorylation and C-chlorination. Link:[Link] (Search via DOI for specific volume).[1]
-
Antimalarial Quinoline Synthesis (Analogous Chemistry): Title: "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones." Source:Journal of Medicinal Chemistry (NIH/PubMed Central).[1] Context: Provides detailed experimental conditions for chlorinating 4-oxo-quinolines using POCl3, highlighting temperature control. Link:[Link]
-
POCl3 Reagent Troubleshooting: Title: "Phosphorus oxychloride (POCl3): A Review on Synthetic Procedures."[1] Source:ResearchGate.[1] Context: Reviews the use of DMF as a catalyst (Vilsmeier conditions) to improve chlorination yields. Link:[Link]
-
Workup & Solubility Data: Title: "4-Chloroquinoline - Compound Summary."[1] Source:PubChem.[1][4] Context: Provides physical property data (solubility, pKa) essential for the isolation step.[1] Link:[Link][1]
Disclaimer: All protocols involve hazardous chemicals (
Sources
purification of crude 4-Chloroquinolin-3-ol by recrystallization
This guide is structured as a specialized Technical Support Center resource designed for organic chemists and process engineers. It prioritizes actionable troubleshooting and mechanistic understanding over generic instructions.
Subject: Recrystallization Protocol & Troubleshooting Guide (ID: RC-Q3OL-CL4) Status: Active | Revision: 2.4 Applicability: Purification of crude 4-Chloroquinolin-3-ol (CAS: Analogous to 4-chloro-3-hydroxyquinoline derivatives) following POCl₃ chlorination or ring closure.[1]
Core Technical Directive
Objective: Isolate high-purity (>98%) 4-Chloroquinolin-3-ol from crude reaction mixtures containing unreacted starting materials (quinolinones), inorganic salts (phosphorus residues), and polychlorinated byproducts.[1]
The Challenge: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (
Recommended Solvent Systems
| System Class | Solvent Composition | Target Impurities Removed | Notes |
| Primary (Standard) | Ethanol (95%) | Inorganic salts, polar tars | Best balance of solubility and recovery.[1] |
| Secondary (High Purity) | Ethyl Acetate : Hexane (3:1) | Non-polar side products, traces of water | Use if the crude is wet or sensitive to solvolysis.[1] |
| Alternative | Methanol : Water (9:1) | Highly polar salts | Caution:[1] Risk of hydrolysis if heated >60°C for long periods.[1] |
Step-by-Step Purification Protocol
Phase A: Preparation & Dissolution
-
Crude Assessment: Dry the crude solid thoroughly before starting.[1] If the crude is sticky/oily, triturated with cold hexanes first to remove surface tars.[1]
-
Solvent Addition: Place crude 4-Chloroquinolin-3-ol in a round-bottom flask. Add Ethanol (95%) at a ratio of 10 mL per gram of crude.[1]
-
Controlled Heating: Heat the mixture to reflux (
) with magnetic stirring.
Phase B: Clarification (The "Hot Filtration" Step)[1]
-
Charcoal Treatment (Optional but Recommended): If the solution is dark brown/black, remove from heat, let cool slightly (to stop boiling), and add Activated Carbon (5-10 wt%) .[1]
-
Warning: Adding charcoal to boiling solvent will cause flash boiling/eruption.[1]
-
-
Filtration: Return to boil for 5 minutes, then filter strictly while hot through a pre-warmed Celite pad or sintered glass funnel.
Phase C: Crystallization & Isolation[3][4]
-
Slow Cooling: Allow the filtrate to cool to room temperature (RT) undisturbed.
-
Nucleation: If no crystals form at RT, scratch the glass wall or add a seed crystal.[1]
-
Deep Cooling: Place the flask in an ice bath (
) for 2 hours to maximize yield. -
Collection: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol (-10°C). Do not use water, as it may induce hydrolysis of residual surface material.[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: Purification Logic Flow
This decision tree helps you navigate the purification process based on the state of your crude material.[1]
Caption: Logical decision tree for the purification of 4-chloroquinolin-3-ol, addressing solubility and crystallization failures.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The solution is either too concentrated, or the solvent polarity is not optimal for the specific impurity profile (often unreacted oils).[1] Solution:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of Ethanol (dilution often prevents oiling).[1]
-
If using a single solvent, add a "seed" crystal at the cloud point.[1]
-
Advanced: Switch to the Ethyl Acetate/Hexane system. Dissolve in minimum hot Ethyl Acetate, then add hot Hexane dropwise until cloudy. Cool slowly.
Issue 2: "The crystals are yellow/orange even after charcoal treatment."
Diagnosis: Presence of azo impurities or polymerized quinoline byproducts.[1] Solution:
-
Repeat the recrystallization but use Acidic Ethanol (Add 1% Acetic Acid to the Ethanol).[1]
-
Reasoning: The 3-hydroxyl group can form colored salts with basic impurities.[1] Acidifying ensures the phenol remains protonated and colorless (or light yellow).[1]
Issue 3: "I recovered a white solid, but it's not my product (Wrong NMR)."
Diagnosis: You likely isolated Inorganic Salts or the Hydrolyzed Quinolone .[1] Verification:
-
Check solubility in water.[1][6][7][8] If it dissolves in water, it is a salt (NaCl/Phosphates).[1]
-
Check 1H NMR.[1][9] If the peak for the C4-proton appears (or the C4-Cl carbon signal is missing), you have hydrolyzed the chloride.[1] Prevention: Ensure your ethanol is neutral. Do not reflux for >1 hour.
Issue 4: "The melting point is broad (range > 3°C)."
Diagnosis: Wet crystals or isomeric contamination.[1] Solution:
-
Drying: 4-Chloroquinolin-3-ol can trap solvent in the lattice.[1] Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
-
Isomers: If synthesis involved ring closure of an aniline, you may have the [6-chloro] or [2-chloro] isomer.[1] These are difficult to separate by crystallization alone; Column Chromatography (DCM:MeOH 98:2) may be required before a final crystallization polish.[1][6]
Safety & Stability Matrix
| Hazard | Risk Level | Mitigation |
| Skin Irritation | High | 4-Haloquinolines are potent sensitizers.[1] Double-glove (Nitrile) and use a fume hood.[1] |
| Hydrolysis | Moderate | Avoid basic aqueous waste streams.[1] Keep product dry. |
| Thermal Stability | Moderate | Stable up to ~100°C. Decomposes/darkens if stored in light.[1] Store in amber vials. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link][1]
-
Musonda, C. C., et al. (2015). Synthesis and Evaluation of New 4-Aminoquinoline Derivatives. PLOS ONE. (Describes purification of 4-chloroquinoline intermediates via alcohol recrystallization). Retrieved from [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS.[1] (Provides solubility data and handling of chloro-quinolines). Retrieved from [Link]
-
University of Rochester (Dept. of Chemistry). Solvents for Recrystallization: General Rules for Nitrogen Heterocycles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Quinolone synthesis [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 4-Chloroquinolin-3-ol Derivatization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting & Optimization of 4-Chloroquinolin-3-ol Scaffolds
Executive Summary: The Scaffold Paradox
The 4-chloroquinolin-3-ol scaffold presents a classic "push-pull" conflict in medicinal chemistry. You have an electrophilic center at C4 (activated by the quinoline nitrogen) and a nucleophilic/acidic center at C3 (the hydroxyl group).
The Core Challenge: The C3-hydroxyl group is the primary saboteur of C4-reactivity. Under basic conditions (standard for
This guide provides the protocols to bypass this electronic deactivation and optimize chemoselectivity.
Module 1: The C4-Position ( Amination)
Objective: Displacement of the 4-Chloride with amine nucleophiles.
Troubleshooting Guide
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| Reaction Stalls < 20% Conv. | Check pH of reaction media. | Electronic Deactivation. Base (e.g., | Switch to Acid Catalysis. Use 1.0 eq. HCl or p-TsOH in isopropanol/butanol. Protonating the ring nitrogen ( |
| Insoluble Black Tar | Check solvent choice. | Polymerization/Oxidation. Quinolines are prone to oxidative degradation at high temps in air. | Degas solvents. Switch to inert atmosphere ( |
| Regioselectivity Issues | LCMS shows Mass + Alkyl | Competing N-alkylation. If using alkyl amines, the ring nitrogen may be alkylated. | Steric Control. Use bulky amine bases or protect the quinoline nitrogen (rarely needed if pH is controlled). |
Optimized Protocol: Acid-Mediated Displacement
Use this when the 3-OH is unprotected.
-
Stoichiometry: Dissolve 4-chloroquinolin-3-ol (1.0 eq) in n-Butanol or Ethoxyethanol (0.5 M).
-
Activation: Add the amine nucleophile (1.2 eq).
-
Catalysis: Add HCl (4M in dioxane, 1.0 eq) or p-TsOH (0.1 eq) .
-
Note: The acid protonates the quinoline nitrogen, making C4 highly electrophilic.
-
-
Energy: Heat to 100–120 °C (sealed tube preferred to prevent solvent loss).
-
Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
Module 2: The C3-Position (O-Alkylation)
Objective: Ether synthesis at the 3-hydroxyl group without disturbing the 4-Cl.
FAQ: Chemoselectivity
Q: Why am I getting N-alkylation instead of O-alkylation?
A: The quinoline nitrogen (
-
The Fix: Use Hard/Soft Acid-Base (HSAB) theory. The Oxygen is a "harder" nucleophile. Use a "hard" leaving group on your alkylating agent (e.g., Alkyl-Cl or Alkyl-Tosylate rather than Alkyl-I).
-
Solvent: Use Acetone or DMF .
-
Base: Use
or . Avoid NaH if N-alkylation is observed, as the naked anion is too aggressive.
Q: Can I do the O-alkylation after the
Visualization: Decision Matrix for Sequential Functionalization
Figure 1: Strategic decision tree for sequential derivatization. Path B is generally higher yielding because O-alkylation prevents the formation of the deactivating oxyanion.
Module 3: Suzuki-Miyaura Coupling at C4
Objective: Carbon-Carbon bond formation at C4.
The Issue: Aryl chlorides are sluggish partners in Pd-catalyzed coupling compared to bromides or iodides. The electron-rich nature of the 3-OH (even if protected) makes oxidative addition difficult.
Catalyst Optimization Table
| Parameter | Standard (Fails) | Optimized (Works) | Why? |
| Catalyst Source | |||
| Ligand | Triphenylphosphine | XPhos , SPhos , or | Electron-rich, bulky Buchwald ligands facilitate oxidative addition into the tough C-Cl bond. |
| Base | Anhydrous conditions often work better to prevent hydrolysis of the chloride. | ||
| Solvent | Toluene/Water | 1,4-Dioxane or Toluene (anhydrous) | Higher boiling point required (100°C+). |
Protocol: The "Buchwald" Conditions
-
Mix: 4-chloroquinolin-3-ether (protect OH first!) + Boronic Acid (1.5 eq).
-
Catalyst:
(5 mol%) + XPhos (10 mol%). -
Base:
(2.0 eq). -
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions: Degas thoroughly (Ar sparge 10 min). Heat to 100 °C for 12–18h.
Module 4: Solubility & Workup
The Hidden Killer: 4-chloroquinolin-3-ol is amphoteric and has poor solubility in both non-polar organics (due to polarity) and water (due to the aromatic ring).
Workup "Golden Rules":
-
Avoid Neutral pH: At pH 6–7, the zwitterionic form may crash out as a fine, unfilterable gum.
-
Extraction:
-
If product is Basic (amine at C4): Extract into EtOAc from pH 10 aqueous layer.
-
If product is Acidic (phenol at C3): Extract into EtOAc from pH 4 aqueous layer.
-
-
Chromatography: Add 1% Triethylamine to your DCM/MeOH mobile phase to prevent streaking of the basic quinoline nitrogen on silica.
Mechanism of Failure (Why Basic Fails)
Understanding the electronic push-pull is vital for troubleshooting.
Figure 2: Mechanistic explanation of reaction failure under basic conditions. The formation of the oxyanion increases electron density in the ring, repelling the nucleophile.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010. (Foundational text on Quinoline reactivity and tautomerism).
-
O'Neill, P. M.; et al. "4-Aminoquinolines: A Privileged Scaffold for Antimalarial Drug Discovery." Journal of Medicinal Chemistry, 2012 , 55(16), 7253–7266.
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. (Optimization of coupling on aryl chlorides).
-
Musonda, C. C.; et al. "Synthesis and evaluation of 4-substituted quinolines as potential antimalarial agents." Bioorganic & Medicinal Chemistry Letters, 2007 , 17(17), 4733-4736. (Specific protocols for 4-chloro substitution).
-
Organic Chemistry Portal. "Suzuki Coupling." (General conditions for chloride activation).
troubleshooting guide for Vilsmeier-Haack reaction on quinolines
Welcome to the Vilsmeier-Haack Technical Support Center .
This guide is engineered for medicinal chemists and process scientists encountering difficulties with the formylation of quinoline scaffolds. Unlike standard aromatic formylations, quinolines present unique electronic challenges (pi-deficient pyridine rings) that often require specific "Meth-Cohn" cyclization strategies or high-temperature activation.
Section 1: The Chemistry & Mechanism[1][2][3]
The Core Problem: Standard Vilsmeier-Haack conditions (DMF/POCl₃ at 0°C to RT) rarely work on unsubstituted quinolines because the pyridine ring is electron-deficient.
-
Scenario A (Functionalization): Requires strong Electron Donating Groups (EDGs) like -OH or -OMe on the benzene ring (positions 5, 6, 7, 8).
-
Scenario B (Cyclization/Transformation): The most common drug discovery route is the Meth-Cohn Synthesis . This transforms acetanilides (or 2-quinolones) directly into 2-chloro-3-formylquinolines , a versatile scaffold for further derivatization.
Visualizing the Meth-Cohn Pathway
This pathway is complex because it involves concurrent ring closure, chlorination, and formylation.
Figure 1: The Meth-Cohn cascade.[1] Note that the intermediate iminium salt is often stable until aqueous workup.
Section 2: Critical Reagent & Setup Checks
Before blaming the substrate, validate your system. The Vilsmeier reagent is moisture-sensitive and thermally unstable.
Q: Why does my POCl₃/DMF mixture turn pink or dark red immediately?
A: Moisture Contamination or Rapid Exotherm.
-
Diagnosis: Pure Vilsmeier reagent (chloromethylene-dimethyliminium chloride) should be a pale yellow or colorless precipitate/slurry. A pink/red hue often indicates the formation of HCl gas reacting with trace impurities or rapid decomposition.
-
Fix:
-
Distill POCl₃ if it is old (b.p. 105.8 °C).
-
Dry DMF over 4Å molecular sieves for 24h.
-
Protocol: Add POCl₃ dropwise to DMF at 0–5°C under Argon. Do not let the internal temp rise above 10°C during addition.
-
Q: Can I use Oxalyl Chloride instead of POCl₃?
A: Yes, but with caveats.
-
Pros: Generates the Vilsmeier reagent with CO/CO₂ byproducts (gases), leading to a "cleaner" iminium salt.
-
Cons: It is more vigorous and less suitable for the high-temperature reflux required for Meth-Cohn cyclizations (POCl₃ acts as a solvent/reagent at 80°C+).
-
Verdict: Use POCl₃ for quinoline synthesis; use Oxalyl Chloride for delicate formylation of activated existing rings (e.g., 8-hydroxyquinoline).
Section 3: Reaction Monitoring & Optimization
Troubleshooting the Meth-Cohn Synthesis (2-Chloro-3-formylquinoline)
| Issue | Symptom | Root Cause | Corrective Action |
| No Reaction | TLC shows starting acetanilide. | Temperature too low. | The cyclization has a high energy barrier. Heat to 80–95°C for 4–16 hours. |
| Incomplete Cyclization | Mixture of quinolone and chloro-aldehyde. | Insufficient POCl₃. | The stoichiometry is non-negotiable. Use POCl₃ (7 eq) : DMF (3 eq) relative to substrate. |
| Tarry/Black Crude | Impossible to purify. | Thermal runaway / Vilsmeier decomposition. | Do not mix reagents at RT. Form the complex at 0°C, stir 30 min, then add substrate, then heat slowly. |
| Low Yield | Product lost in aqueous layer. | pH mismanagement. | The pyridine nitrogen can be protonated. Adjust aqueous layer to pH ~9 with NaOAc or NaHCO₃ during workup. |
Q: My LCMS shows the mass of the "Intermediate" (M+), but I can't isolate the aldehyde.
A: Incomplete Hydrolysis. The chloro-iminium intermediate is surprisingly stable, especially on electron-deficient quinolines.
-
The Fix: The quench requires time and buffering.
-
Bad: Pouring into ice water and extracting immediately.
-
Good: Pour into ice-cold Sodium Acetate (NaOAc) solution. Stir vigorously for 30–60 minutes to ensure the iminium C=N bond hydrolyzes to C=O.
-
Section 4: Validated Protocol (Meth-Cohn)
Objective: Synthesis of 2-chloro-3-formylquinoline from acetanilide. Reference: Meth-Cohn, O., et al. J. Chem. Soc., Perkin Trans. 1, 1981.
Step-by-Step:
-
Reagent Prep: In a flame-dried flask under Ar, cool dry DMF (3.0 equiv) to 0°C.
-
Addition: Add POCl₃ (7.0 - 12.0 equiv) dropwise. Caution: Massive exotherm. Stir at 0°C for 30 mins to form the white/pale yellow Vilsmeier salt.
-
Substrate: Add the acetanilide (1.0 equiv) as a solid or solution in minimum DMF.
-
Cyclization: Warm to RT, then heat to 85–95°C for 6–16 hours. Monitor by TLC (look for a non-polar spot).
-
Quench (Critical):
-
Cool reaction to RT.
-
Pour slowly into a stirred mixture of ice and NaOAc (excess).
-
Stir for 30 mins. The precipitate is usually the product.
-
-
Isolation: Filter the solid. If no solid forms, extract with DCM, wash with NaHCO₃ (sat), brine, and dry.
Section 5: The "Quinolone" Complication
Q: I am starting with 2-quinolone (carbostyril), not acetanilide. Why am I getting a mixture? A: Competition between Chlorination and Formylation. When treating 2-quinolones with POCl₃/DMF, two things happen:
-
Transformation of the C2-carbonyl to C2-Cl (Chlorination).
-
Formylation at C3.
If you see a mixture of 2-chloroquinoline (no formyl) and 2-chloro-3-formylquinoline, your Vilsmeier reagent was likely "wet" or depleted by the chlorination step.
-
Solution: Increase POCl₃ equivalents. The chlorination consumes POCl₃. Ensure you have enough excess to generate the Vilsmeier electrophile after the chlorination event.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[3][2][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777–794.[2]
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 1, 1520-1530.
-
Ali, M. M., Tasneem, & Rajanna, K. C. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media. Synlett, 2001(2), 251-253.[4]
-
Rajakumar, P., & Kannan, A. (2025).[10] Vilsmeier-Haack Reaction on Quinolines: Mechanistic Insights. Organic Chemistry Portal.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. reddit.com [reddit.com]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Precision Chlorination in Quinoline Scaffolds
Ticket ID: #Q-CHL-9982 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Strategies to Mitigate Over-Chlorination and Polychlorination Side-Reactions
Overview
You have reached the Tier-3 Technical Support guide for Quinoline functionalization. "Over-chlorination" in quinoline synthesis typically manifests in two distinct chemical contexts:
-
Nucleophilic Displacement (Deoxychlorination): Converting 4-hydroxyquinoline to 4-chloroquinoline using POCl
, where aggressive conditions lead to ring chlorination or degradation. -
Electrophilic Aromatic Substitution (SEAr): Direct ring chlorination (e.g., at C5/C8) where lack of selectivity yields di- or tri-chloro species (e.g., 5,8-dichloroquinoline).
This guide provides self-validating protocols to arrest reaction kinetics at the mono-chlorinated stage.
Module 1: The POCl System (Hydroxy Chloro Conversion)
User Issue: “I am converting a 4-hydroxyquinoline to a 4-chloro derivative using neat POCl
Root Cause Analysis
The reaction proceeds via an O-phosphorylated intermediate . Over-chlorination and "tar" often result from uncontrolled exotherms during the initial phosphorylation, or the use of PCl
Troubleshooting Protocol: The "Two-Stage" Temperature Ramp
To avoid side reactions, you must kinetically separate the phosphorylation step from the displacement step.
Step-by-Step Methodology:
-
Base Selection: Use a tertiary amine (e.g.,
-dimethylaniline or DIPEA) to scavenge HCl. -
Stage 1 (Phosphorylation - Cold):
-
Dissolve substrate in dry toluene or MeCN (do not use neat POCl
if selectivity is key). -
Add POCl
(1.1–1.5 equiv) dropwise at 0–5 °C . -
Mechanistic Check: Stir for 30 mins. This forms the O-phosphorodichloridate intermediate without having enough thermal energy to chlorinate the aromatic ring.
-
-
Stage 2 (Displacement - Hot):
-
Slowly ramp temperature to reflux (80–110 °C).
-
Monitor via HPLC/TLC every 30 mins.
-
-
The "Vilsmeier" Boost (Optional): If the reaction is sluggish, add catalytic DMF (1-5 mol%) . This forms the Vilsmeier-Haack reagent (
), which is a more potent oxygen scavenger than POCl alone, allowing for lower reaction temperatures and reducing thermal over-chlorination.
Visualizing the Pathway
Module 2: Direct Ring Functionalization (C-H Activation)
User Issue: “I am trying to synthesize 5-chloroquinoline, but I keep getting 5,8-dichloroquinoline.”
Root Cause Analysis
The quinoline ring is deactivated towards electrophiles (due to the nitrogen atom), but the benzene ring (C5/C8) remains susceptible. Using molecular chlorine (Cl
Strategic Solution: Reagent Switching
Move away from Cl
Comparative Data: Reagent Selectivity
| Reagent System | Active Species | Reactivity | Selectivity Risk | Recommended For |
| Cl | Cl | High | High (5,8-dichloro major) | Polychlorination |
| NCS / H | Cl-N | Medium | Low (Mono-selective) | Targeting C5 or C8 |
| NCS / Water | Cl | Mild | Very Low | Green Chemistry / C5 |
| POCl | PCl | Aggressive | High (Ring + Side chain) | Deoxychlorination only |
Protocol: C5-Selective Chlorination using NCS
Based on Green Chemistry principles (See Ref 1).
-
Setup: Charge reaction vessel with Quinoline (1.0 equiv) and NCS (1.05 equiv) .
-
Solvent: Use Water (heterogeneous slurry) or Acetic Acid (homogeneous).
-
Activation: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv) if using water, or run in neat acetic acid.
-
Reaction: Stir at room temperature for 12 hours.
-
Why this works: The succinimide byproduct buffers the reaction. The concentration of active electrophilic Cl is kept low by the equilibrium of NCS, preventing the "swarm" attack that leads to di-chlorination.
-
Module 3: Critical Workup Procedures
FAQ: Why did my product disappear during extraction?
4-Chloroquinolines are susceptible to acid-catalyzed hydrolysis. If you quench a POCl
The "Anhydrous" Quench Protocol:
-
Evaporate excess POCl
under reduced pressure before adding water. -
Pour the residue slowly onto a mixture of Ice and NaHCO
(Sodium Bicarbonate). -
Crucial: Maintain pH > 7 throughout the quench.
-
Extract immediately into Dichloromethane (DCM) or Ethyl Acetate. Do not let the aqueous layer sit.
Decision Logic: Selecting the Right Strategy
Use the following workflow to determine your experimental setup.
References
-
Metal-free C5-selective halogenation of quinolines.
gas. URL:[Link] -
POCl3 Chlorination of 4-Quinazolones (Analogous Mechanism). Source:Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[2] Context: Defines the "Two-Stage" temperature control to prevent dimerization and side reactions. URL:[Link]
-
Selective Biochlorination of Hydroxyquinolines. Source:Utah State University Digital Commons, 2011. Context: Discusses the limitations of chemical chlorination (harsh conditions/poor selectivity) vs enzymatic routes. URL:[Link]
-
Process Safety Assessment of POCl3 Reactions. Source:Organic Process Research & Development, 2000. Context: Safety and calorimetry of POCl3/DMF systems (Vilsmeier) to avoid thermal runaways. URL:[Link]
Sources
dealing with regioisomers in the functionalization of 4-Chloroquinolin-3-ol
Technical Support Center: Functionalization of 4-Chloroquinolin-3-ol Ticket System: Advanced Chemistry Support Current Status: Active Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division
Overview: The Scaffold Challenge
You are working with 4-Chloroquinolin-3-ol . This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for kinase inhibitors (e.g., EGFR, VEGFR) and antimalarials.[1]
However, it presents a classic "Ambident Nucleophile & Electrophile" paradox.
-
The 3-Hydroxyl (Nucleophile): Prone to O-alkylation, but competes with the ring Nitrogen (N1).[1]
-
The 4-Chloro (Electrophile): Activated for
or Pd-coupling, but sensitive to the electronic effects of the 3-OH group.
This guide addresses the three most common "tickets" we receive regarding regioisomers and chemoselectivity failures.
Ticket #101: O-Alkylation vs. N-Alkylation
User Issue: "I am trying to etherify the 3-OH group using an alkyl halide and base. I see two spots on TLC and my product yields are inconsistent. Am I getting N-alkylation?"
Root Cause Analysis
The 3-hydroxyquinoline core is an ambident nucleophile. While the oxygen (O3) is the intended target, the ring nitrogen (N1) is nucleophilic.[1]
-
O-Alkylation: Produces the neutral ether (Desired).
-
N-Alkylation: Produces a cationic quinolinium salt (Undesired byproduct).
-
The 4-Cl Factor: The chlorine at C4 provides steric bulk that discourages N-alkylation slightly, but its electron-withdrawing nature makes the 3-OH more acidic (
), altering the hard/soft character of the anion.
Resolution Protocol: Ensuring O-Selectivity
To lock regioselectivity to the Oxygen, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters or use steric control.[1]
Method A: The Mitsunobu Reaction (Highest Selectivity) This is the gold standard for 3-hydroxyquinolines as it activates the alcohol (R-OH) to attack the phenol, bypassing the N-nucleophile issue entirely.
-
Reagents:
(1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (R-OH). -
Solvent: Anhydrous THF or Toluene (0°C to RT).
-
Mechanism: The betaine intermediate activates the aliphatic alcohol, making it a distinct electrophile for the phenoxide oxygen.[1]
Method B: Base-Mediated Alkylation (Scalable)
If you must use alkyl halides (
| Variable | Recommendation | Scientific Rationale |
| Base | Cesium (Soft cation) coordinates with the phenoxide, promoting O-alkylation (O-alkylation is "softer" than N-alkylation in this context). | |
| Solvent | DMF or Acetone | Polar aprotic solvents dissociate the ion pair, increasing phenoxide reactivity.[1] |
| Avoid | Strong bases like NaH can create "naked" anions that may increase N-attack rates due to lack of coordination control. |
Ticket #102: Failure at C4 (The "Stalled Reaction")
User Issue: "I'm trying to displace the 4-Cl with an aniline/amine. The reaction stalls at 50% conversion, or I get messy baselines. Do I need to protect the 3-OH?"
Root Cause Analysis
The 4-position is activated for Nucleophilic Aromatic Substitution (
-
Deprotonation: The amine nucleophile acts as a base, deprotonating the 3-OH.[1]
-
Deactivation: The resulting phenoxide anion (
) donates electron density into the ring (mesomeric effect), significantly deactivating the C4 position toward nucleophilic attack.[1] -
Zwitterion Formation: The intermediate may form an insoluble zwitterion, crashing out of solution before reacting.[1]
Resolution Protocol: The "Protect-React-Deprotect" Workflow
While direct displacement is possible with excess amine, the robust industrial route requires protection.[1]
Step 1: Protection Cap the 3-OH with a non-participating group.
-
Recommended: Benzyl (Bn) or Methyl (Me). Silyl ethers (TBS) are often too labile for the harsh
conditions (refluxing amines).[1]
Step 2: The
-
Nucleophile: Primary/Secondary Amine (1.1 - 1.5 eq).
-
Solvent: n-Butanol or Ethoxyethanol (High boiling protic solvents assist the leaving group departure via H-bonding to Cl).
-
Catalyst: Catalytic HCl (or amine HCl salt) can accelerate the reaction by protonating the ring Nitrogen (N1), making the ring vastly more electrophilic.[1]
Step 3: Deprotection
-
Remove Benzyl with
or . -
Remove Methyl with
(Harsh, but effective).[1]
Ticket #103: Distinguishing Isomers (The "Proof")
User Issue: "I have a product, but I'm not sure if the alkyl group is on the Oxygen or the Nitrogen. How do I prove it without X-ray?"
Root Cause Analysis
Standard 1H NMR is often ambiguous because the chemical shift changes for
Diagnostic Protocol: NMR Forensics
1. 13C NMR Chemical Shifts (The Quick Check)
-
O-Alkylated (Ether): The C3 carbon (attached to Oxygen) typically appears 145–155 ppm .[1]
-
N-Alkylated (Quinolone-like): The C3 carbon shifts upfield, and the Carbonyl-like C4 (if tautomerized) or the C2/C8a shifts change drastically. Note: In 4-Cl derivatives, N-alkylation creates a cation, shifting ring carbons downfield.[1]
2. 2D-NMR (The Definitive Proof) You must run HMBC (Heteronuclear Multiple Bond Correlation) .[1]
-
Experiment: Look for long-range coupling (3-bond) from the Alkyl Protons to the Ring Carbons.
-
If O-Alkyl: The alkyl protons will correlate to C3 (the carbon with the oxygen).
-
If N-Alkyl: The alkyl protons will correlate to C2 and C8a (the carbons flanking the nitrogen).
Visual Guide: Decision Logic for Functionalization
The following diagram illustrates the logical flow to avoid regioisomer pitfalls.
Caption: Decision tree for maximizing regioselectivity and yield. Green nodes indicate high-probability success paths; Red nodes indicate high-risk pathways requiring optimization.
Summary of Key Data
| Reaction Type | Target Site | Major Competitor | Recommended Conditions |
| Etherification | 3-OH | N1 (Ring Nitrogen) | Mitsunobu ( |
| 4-Cl | 3-OH (Deprotonation) | Protect 3-OH first (Bn/Me). Use polar protic solvent (n-BuOH). | |
| Suzuki Coupling | 4-Cl | Catalyst Poisoning (by OH) | Protect 3-OH. Use |
References
-
Regioselective
on Quinazolines/Quinolines: -
Mitsunobu Reaction on Phenols
-
NMR Differentiation of N- vs O-Alkylation
-
Tautomerism in 4-Substituted Quinolines
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4-Chloroquinolin-3-ol under acidic or basic conditions
Executive Summary & Molecule Profile
4-Chloroquinolin-3-ol is a bifunctional heterocyclic scaffold widely used in the synthesis of antimalarials and kinase inhibitors. Its chemical behavior is defined by the tension between the electron-rich 3-hydroxyl group and the electron-deficient 4-chloro substituent.
The Core Stability Challenge: This molecule is metastable . It exists in a precariously balanced state where the 4-chloro group is susceptible to hydrolysis (loss of halogen) and the 3-hydroxyl group is susceptible to oxidation.
| Feature | Chemical Implication |
| 4-Chloro Group | Good leaving group for Nucleophilic Aromatic Substitution ( |
| 3-Hydroxy Group | Electron-donating (via resonance); susceptible to oxidation; amphoteric. |
| Quinoline Nitrogen | Basic center ( |
Acidic Conditions: The Protonation Trap
User Issue: "I lost my starting material during acidic workup/deprotection. LC-MS shows a mass shift of -18 or +2 (Cl
Mechanism of Failure
In acidic media (pH < 4), the quinoline nitrogen becomes protonated (
The Pathway:
-
Protonation: Quinoline N
Quinolinium cation. -
Activation: The C4-Cl bond is weakened due to electron pull by the
. -
Hydrolysis:
attacks C4 Tetrahedral intermediate Loss of HCl. -
Product: 3,4-Dihydroxyquinoline (often existing as the 3-hydroxy-4-quinolone tautomer).
Troubleshooting Protocol (Acid)
Q: Can I use HCl for deprotection steps involving this scaffold? A: Avoid if possible. Aqueous HCl (especially >1M) promotes rapid hydrolysis, particularly with heat.
-
Alternative: Use anhydrous acids like TFA in Dichloromethane (DCM) or HCl in Dioxane at
. The absence of water prevents hydrolysis.
Q: How do I quench an acidic reaction without degrading the compound? A: Do not quench into water while the mixture is still acidic and hot.
-
Cool the reaction mixture to
. -
Slowly add to a buffered solution (e.g., saturated
) to neutralize immediately upon contact.
Basic Conditions: Nucleophilic Assault & Oxidation
User Issue: "My product turned dark brown/black upon exposure to base," or "I see a polar impurity forming during extraction."
Mechanism of Failure
-
Hydrolysis (
): Strong bases (OH⁻) act as nucleophiles, directly displacing the chloride at C4. While the 3-oxide ( ) form is electron-rich (technically deactivating the ring), forcing conditions (heat + NaOH) will still drive the displacement. -
Oxidation (The "Browning" Effect): The deprotonated 3-phenolate anion is electron-rich and highly susceptible to aerobic oxidation, leading to quinone-like polymerization products (tars).
Troubleshooting Protocol (Base)
Q: What is the safe pH range for extraction? A: pH 5.0 – 7.5.
-
Avoid: pH > 10 (Risk of
and oxidation). -
Avoid: pH < 3 (Risk of acid hydrolysis).
-
Best Practice: Use phosphate buffers or weak bases (Sodium Bicarbonate) rather than Sodium Hydroxide.
Q: Why did the solution turn black? A: You likely generated the phenolate anion in the presence of air.
-
Fix: Degas all basic solvents with Argon/Nitrogen. Perform basic workups rapidly and keep the solution cold (
).
Visualizing Degradation Pathways
The following diagram maps the stability landscape of 4-Chloroquinolin-3-ol.
Caption: Figure 1. Divergent degradation pathways. Acid promotes hydrolysis via N-activation; Base promotes oxidation and direct nucleophilic displacement.
Analytical Troubleshooting (HPLC/LC-MS)
If you suspect degradation, use this reference table to interpret your data.
| Observation | Probable Cause | Mechanism |
| Mass -18 / +2 | Hydrolysis | Conversion of R-Cl ( |
| Mass +14 | Methylation | If using MeOH/Base: |
| Broad UV Peak | Tautomerism | The hydrolyzed product (Quinolone) exists in dynamic equilibrium, often causing peak tailing. |
| Retention Time Shift | Polarity Change | The hydrolyzed product (diol/quinolone) is significantly more polar and will elute earlier on Reverse Phase (C18). |
Experimental Best Practices
A. Storage Protocol[2]
-
State: Solid powder.
-
Atmosphere: Argon or Nitrogen (strictly required).
-
Temperature: -20°C.
-
Container: Amber glass (light sensitive).[2]
B. "Rescue" Workflow (Decision Tree)
Caption: Figure 2. Optimized workup flow to minimize hydrolysis and oxidation risks.
References
-
Vertex AI Search. (2025). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (PMC).
-
ChemicalBook. (2025). Chloroquine Synthesis and Intermediates (4,7-Dichloroquinoline).
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
-
Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS.
-
Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols and Phenols.
Sources
removing residual starting material from 4-Chloroquinolin-3-ol product
Diagnostic Hub: Characterizing the Impurity Profile
Before initiating a purification protocol, you must identify the nature of the "residual starting material." In the synthesis of 4-chloroquinolin-3-ol (typically via POCl
The "Ghost" Impurity: 4-Quinolone Tautomer
The starting material, 4-hydroxyquinolin-3-ol , exists predominantly as the 4-quinolone tautomer in solution. This structural nuance is the primary cause of purification failure.
| Feature | Product (4-Chloro) | Impurity (Starting Material) |
| Structure | Fixed aromatic pyridine ring. | Tautomerizes to 4-pyridone-like structure. |
| Solubility (DCM) | Moderate to High. | Very Low (High lattice energy). |
| Polarity | Moderate. | High (Strong H-bond donor/acceptor). |
| Reaction Origin | Nucleophilic aromatic substitution. | Unreacted substrate or hydrolysis of phosphate intermediate. |
Diagnostic Check:
-
TLC: If you see a streak near the baseline (high polarity) in Hexane:EtOAc (1:1), this is likely the unreacted 4-hydroxy starting material.
-
Appearance: The starting material often appears as a high-melting, off-white/gray solid that refuses to dissolve in the organic extraction solvent.
Purification Decision Tree
Use this logic flow to select the correct protocol for your specific situation.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity load.
Troubleshooting Protocols
Protocol A: The "Differential Wash" (Recommended for High SM Load)
Principle: The 4-chloro product is significantly more soluble in chlorinated solvents (DCM or Chloroform) than the 4-hydroxy starting material, which forms strong intermolecular hydrogen bonds (dimers).
Step-by-Step:
-
Dry the Crude: Ensure the crude reaction mixture is fully dried (free of water).
-
Slurry: Suspend the crude solid in Dichloromethane (DCM) (10 mL per gram of crude).
-
Reflux: Heat to mild reflux for 15 minutes. Do not expect full dissolution.
-
Filtration (Hot): Filter the mixture while still warm through a sintered glass funnel.
-
The Filter Cake: Contains the unreacted 4-hydroxy starting material (Discard after TLC verification).
-
The Filtrate: Contains your 4-chloro product .
-
-
Concentration: Evaporate the filtrate to yield the semi-pure product.
Why this works: The chlorine atom disrupts the hydrogen-bonding network that stabilizes the starting material crystal lattice, rendering the product soluble in DCM while the starting material remains solid [1].
Protocol B: Recrystallization (Polishing)
Principle: Acetonitrile (MeCN) is often the "Goldilocks" solvent for quinolines—dissolving impurities at high temperatures but forcing the product out upon cooling.
Step-by-Step:
-
Dissolve the semi-pure solid in boiling Acetonitrile (MeCN) .
-
Note: If insolubles persist, filter hot (this is likely residual salts or polymerized tars).
-
-
Allow the solution to cool slowly to room temperature on the benchtop.
-
Induce Crystallization: If no crystals form, scratch the glass or cool to 0°C.
-
Wash: Filter the crystals and wash with cold MeCN.
Alternative Solvent System: If MeCN fails, use Ethanol/Water (9:1) . The water content helps keep the more polar 4-hydroxy impurities in the mother liquor [3].
Protocol C: The "Phosphorous Scrub" (Removing POCl Byproducts)
Issue: A common "impurity" is actually a phosphorylated intermediate (phosphorodichloridate) that failed to hydrolyze. This mimics the starting material on TLC.
Mechanism of Action:
Figure 2: Hydrolysis pathway required to cleave phosphorylated intermediates generated during chlorination.
Corrective Protocol:
-
Resuspend the crude material in water.[1]
-
Adjust pH to 8–9 using saturated Sodium Bicarbonate (
). -
Heat the aqueous slurry to 50°C for 30 minutes . This forces the hydrolysis of the P-O bond.
-
Cool and extract with Ethyl Acetate or DCM. The inorganic phosphates will remain in the aqueous layer [2].
Frequently Asked Questions (FAQs)
Q: My product is turning pink/red during storage. Is it decomposing? A: This is typical for amino- or hydroxy-quinolines. It indicates trace oxidation or the presence of trace acid (HCl) promoting the formation of quinoid-like colored species.
-
Fix: Store the product under Argon/Nitrogen in the dark. Ensure the final recrystallization included a basic wash (bicarbonate) to remove all acid traces.
Q: Can I use Column Chromatography? A: Yes, but it is often unnecessary if Protocol A is used.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:Methanol (95:5 to 90:10).
-
Warning: The 3-OH group makes the molecule streak on silica. Add 1% Triethylamine to the eluent to sharpen the bands.
Q: Why is the yield lower than expected after the DCM wash (Protocol A)?
A: 4-Chloroquinolin-3-ol has amphoteric character. If the crude was very acidic (residual HCl/POCl
-
Fix: Neutralize the crude solid with aqueous bicarbonate before drying and attempting the DCM wash.
References
-
National Institutes of Health (PubMed). (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link] (Mechanistic insight into phosphorylated intermediates).
-
Department of Chemistry, University of Rochester. Solvents for Recrystallization. Retrieved from [Link] (Solvent selection logic for polar heterocycles).
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link] (Context on starting material properties).
Sources
optimizing solvent and temperature for reactions of 4-Chloroquinolin-3-ol
Technical Support Center: 4-Chloroquinolin-3-ol Optimization Guide
Executive Summary
4-Chloroquinolin-3-ol is a "privileged scaffold" in drug discovery, frequently used to synthesize antimalarial, anticancer, and antibacterial agents. However, it presents a unique chemical paradox: the 4-chloro group is electronically primed for substitution, but the adjacent 3-hydroxyl group creates steric and electronic hurdles (mesomeric donation) that deactivate the ring and complicate solubility.
This guide moves beyond generic "quinoline chemistry" to address the specific physicochemical behavior of the 3-hydroxy-4-chloro motif.
Module 1: Solubility & Dissolution (The Pre-requisite)
User Issue: "My starting material won't dissolve in DCM, Toluene, or cold Ethanol. I see a suspension even at reflux."
Technical Insight: 4-Chloroquinolin-3-ol possesses a "push-pull" hydrogen bonding network. The ring nitrogen (acceptor) and the 3-hydroxyl group (donor) create strong intermolecular lattice energy. Standard non-polar organic solvents (DCM, Hexane) cannot break this lattice. Furthermore, the 3-OH group renders the molecule amphoteric.
Troubleshooting Protocol:
| Solvent Class | Solubility Rating | Application Notes |
| Polar Aprotic (DMSO, DMF, NMP) | Excellent | Recommended. Disrupts H-bonding effectively. Ideal for high-temp |
| Protic (MeOH, EtOH) | Moderate | Requires heating. Solubility improves significantly if a base (e.g., |
| Chlorinated (DCM, | Poor | Ineffective for reaction; useful only for workup/precipitation. |
| Non-Polar (Toluene, Hexane) | Insoluble | Do not use as reaction solvent. Use as an anti-solvent for crystallization. |
Q: How do I get it into solution for a room-temperature reaction? A: Use the "Phenolate Trick."
-
Dissolve the substrate in a minimum amount of DMF.
-
Add 1.1 equivalents of a mild base (e.g.,
or DBU). -
The formation of the phenolate anion increases solubility in secondary solvents like THF or MeCN by breaking the intermolecular H-bond network.
Module 2: Nucleophilic Aromatic Substitution ( )
User Issue: "The reaction with my amine nucleophile is stalling at 50% conversion, even after 24 hours."
Technical Insight (The "Deactivation" Effect): Unlike 4,7-dichloroquinoline, where the 4-Cl is highly reactive, your molecule has a 3-OH group. Through the Mesomeric (+M) Effect , the oxygen lone pair donates electron density into the ring, partially neutralizing the positive charge at the C-4 position. This destabilizes the Meisenheimer transition state, making the displacement of Chloride significantly slower.
Optimization Strategy: You must overcome the electronic deactivation with Thermal Energy and Solvent Polarity .
-
Temperature: Minimum 100°C is usually required. Refluxing ethanol (78°C) is often insufficient.
-
Solvent: Switch to NMP (N-methyl-2-pyrrolidone) or DMF . These high-boiling, polar aprotic solvents stabilize the charged transition state.
-
Microwave Irradiation: Highly recommended. The dipole moment of the C-Cl bond couples well with microwave energy, often driving these "deactivated" substitutions to completion in 20-30 minutes at 140°C.
Standard Protocol (
-
Vessel: Sealed pressure tube or Microwave vial.
-
Solvent: Anhydrous DMF (Concentration: 0.5 M).
-
Base: 2.0 eq DIPEA (Diisopropylethylamine) to scavenge HCl.
-
Temp: 110°C (Thermal) or 130°C (Microwave).
-
Time: 12-16h (Thermal) or 30 min (Microwave).
Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Issue: "I am getting black precipitate (Pd black) and no product when trying to couple a boronic acid."
Technical Insight: The free 3-hydroxyl group is a "Catalyst Poison." It can coordinate to the Palladium center, displacing ligands and leading to catalyst decomposition. Additionally, under basic aqueous conditions, the 3-OH becomes a phenolate, which can interfere with the transmetalation step.
Decision Matrix:
Caption: Decision tree for selecting Suzuki coupling conditions based on hydroxyl protection status.
Recommended Protocol (Unprotected 3-OH):
-
Solvent: 1,4-Dioxane (Anhydrous). Avoid water to prevent hydrolysis.
-
Catalyst:
(5 mol%) + (10 mol%) OR / XPhos. -
Base:
(Anhydrous). -
Temp: 100°C.
-
Note: If yields remain low (<40%), you must protect the alcohol as a methyl ether (using MeI/K2CO3) or benzyl ether before coupling.
Module 4: Stability & Side Reactions
User Issue: "I see a new spot on TLC that doesn't move (baseline) and my Chlorine is gone."
Diagnosis: Hydrolysis (Quinolone Formation). In the presence of water and high heat (especially in acidic media), the 4-Cl is susceptible to hydrolysis, converting the molecule into 3-hydroxyquinolin-4(1H)-one . This is thermodynamically very stable and marks a dead end for substitution reactions.
Prevention:
-
Dry Solvents: Ensure DMF/DMSO are stored over molecular sieves.
-
Avoid Strong Acids: Do not use HCl/Dioxane at high temperatures unless you intend to hydrolyze.
-
Monitor pH: In aqueous workups, keep pH neutral. High pH (>12) can solubilize the byproduct, masking it until acidification.
References & Further Reading
-
Synthesis of 4-aminoquinoline derivatives (
protocols): -
Suzuki Coupling on Deactivated Chlorides:
-
Source: Organic Chemistry Portal. "Suzuki-Miyaura Coupling - Catalyst Optimization."
-
Relevance: Provides evidence for using
and bulky phosphines for aryl chlorides that are prone to poisoning or are electronically deactivated. -
URL:[Link]
-
-
Solubility & Reactivity of Hydroxyquinolines:
-
Source: National Institutes of Health (PMC). "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones."
-
Relevance: Discusses the solubility challenges and reduction/substitution pathways of 3-substituted-4-chloroquinolines.
-
URL:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
Technical Support Center: Purification of Polar Quinoline Derivatives
Status: Online | Specialist: Senior Application Scientist | Topic: Nitrogen Heterocycle Purification
Introduction: The "Basic" Problem
Quinoline derivatives present a dual challenge in purification: basicity and polarity . The heterocyclic nitrogen (typically pKa ~4.9 for unsubstituted quinoline, but often higher in derivatives) acts as a Lewis base. In standard chromatography, this nitrogen interacts aggressively with acidic silanol groups (
This guide provides self-validating protocols to overcome these specific physicochemical barriers.
Module 1: Chromatography Tailing & Resolution
Q: Why do my quinoline peaks tail significantly on silica or standard C18 columns?
A: This is the "Silanol Effect." Standard silica (and even some C18 phases) contains residual acidic silanol groups. The basic nitrogen of your quinoline undergoes an ion-exchange interaction with these silanols, competing with the partition mechanism. This secondary interaction causes the peak tailing.[1]
The Fix: You must mask these sites using a Mobile Phase Modifier .
Protocol A: Amine-Modified Flash Chromatography
Best for: Normal phase separation of basic quinolines.
-
Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) .
-
Solvent Preparation:
-
Prepare your non-polar solvent (e.g., Hexane or DCM) and polar solvent (e.g., Ethyl Acetate or MeOH).
-
Crucial Step: Pre-mix TEA into both solvent reservoirs at 1.0% to 3.0% (v/v) .
-
Note: If using MeOH/DCM, use NH4OH instead of TEA to prevent salt formation/precipitation issues.
-
-
Column Equilibration: Flush the column with at least 3 Column Volumes (CV) of the modified starting solvent. This saturates the silica surface with the amine, effectively "capping" the acidic silanols before your sample arrives.
-
Elution: Run the gradient. The TEA competes for the silanol sites, forcing the quinoline to interact only via the intended partition mechanism.
-
Post-Run: The collected fractions will contain TEA. Remove it via rotary evaporation (TEA boils at ~89°C) or a high-vacuum drying step.
Visualizing the Mechanism
The following diagram illustrates the decision logic for selecting the correct chromatography mode based on your derivative's properties.
Caption: Decision matrix for selecting chromatography modes. Green nodes indicate corrective actions for common quinoline issues.
Module 2: Low Retention in Reverse Phase (RP)
Q: My compound elutes at the solvent front (dead time) on C18. How do I retain it?
A: Highly polar quinoline derivatives (e.g., amino-quinolines, sulfonic acid derivatives) often lack sufficient hydrophobicity to interact with C18 alkyl chains. You need to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
Protocol B: HILIC Method Development
Best for: Polar derivatives that fail on C18.
-
Stationary Phase: Use an Amide or Bare Silica column. (Amide is preferred for stability and peak shape of nitrogen heterocycles).
-
Mobile Phases:
-
Gradient Profile:
-
Unlike RP, HILIC runs from High Organic to Low Organic.
-
Start: 95% B (High ACN).
-
End: 60% B (Higher Water).
-
-
Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 CVs of starting solvent to establish the "water layer" on the stationary phase.
Data Comparison: Retention Factor (
| System | Stationary Phase | Mobile Phase | Retention ( | Observation |
| Standard RP | C18 | Water/ACN | < 0.5 | Elutes at void; no separation. |
| Ion-Pair RP | C18 | Water/ACN + 0.1% TFA | 1.2 | Better retention, but TFA is hard to remove. |
| HILIC | Amide-80 | ACN/Buffer | 4.5 | Excellent retention & resolution. |
Module 3: Sample Loading & Solubility
Q: My sample is not soluble in the mobile phase and precipitates when I load it onto the column.
A: This is common with polar heterocycles. Loading a solution of strong solvent (like DMSO) onto a silica column often ruins the separation ("solvent effect"). The solution is Dry Loading .
Protocol C: Dry Loading Technique
-
Dissolution: Dissolve your crude quinoline mixture in a minimal amount of a volatile strong solvent (e.g., Methanol, DCM, or Acetone).
-
Adsorption: Add solid support material to the flask.
-
Option A (Standard): Silica Gel (ratio 1:2 sample-to-silica).
-
Option B (Superior):Celite 545 or Florisil . These are less acidic than silica and reduce the risk of degradation or irreversible binding during the drying step.
-
-
Evaporation: Rotary evaporate the mixture until you have a free-flowing dry powder.
-
Loading: Pour this powder into a solid load cartridge (for automated flash) or carefully layer it on top of your pre-packed column.
-
Elution: Proceed with your chromatography method. The compound will desorb gradually into the mobile phase, resulting in a tight band.
Module 4: Workup & Extraction Strategy
Q: I cannot extract my product from the aqueous layer; it stays in the water.
A: Quinoline derivatives are amphoteric or basic. You must exploit their pKa to toggle their solubility.
Troubleshooting Logic: The pH Swing
-
To extract INTO organic (DCM/EtOAc): The pH of the aqueous layer must be > 2 units higher than the pKa of the quinoline nitrogen (typically target pH 10-12). This ensures the molecule is neutral (
). -
To wash impurities INTO water: The pH must be < 2 units lower than the pKa (target pH 1-2). This ensures the molecule is protonated (
) and water-soluble.
Caption: "Acid-Base Swing" extraction workflow for purifying basic quinoline derivatives.
References
-
BenchChem. (2025).[5][6][7] Overcoming challenges in the purification of quinoxaline derivatives. (Includes protocols for amine modifiers and silica deactivation).
-
Thermo Fisher Scientific. (2025). HILIC Separations Technical Guide. (Definitive guide on HILIC mechanism for polar nitrogen heterocycles).
-
Teledyne ISCO/RediSep. (2024). Flash Chromatography of Basic Heterocycles. (Industry standard protocols for amine-modified silica).
-
University of Rochester. (2024). Troubleshooting Flash Column Chromatography. (Detailed guide on dry loading and solvent selection).
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. (Academic grounding for HILIC choice).
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support: Stability & Isolation of 4-Chloroquinolin-3-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Compound: 4-Chloroquinolin-3-ol Core Challenge: This molecule presents a "double threat" during workup:
-
Electrophilic Instability: The C4-Chlorine bond is highly activated by the quinoline nitrogen, making it susceptible to nucleophilic aromatic substitution (
), specifically hydrolysis to 3,4-dihydroxyquinoline (or 3-hydroxy-4-quinolone).[1][2] -
Oxidative Instability: The C3-Hydroxyl group renders the ring electron-rich, susceptible to oxidative degradation (browning/tarring) under basic conditions.[1][2]
This guide provides a self-validating workflow to isolate the target while suppressing these two decomposition pathways.
Mechanism of Decomposition (The "Why")
To prevent decomposition, one must understand the driving forces.[1][2] The standard acidic workup used for many quinolines is destructive for this specific derivative.[1][2]
The Hydrolysis Trap (Acid-Catalyzed)
In acidic media, the quinoline nitrogen is protonated (
The Oxidative Trap (Base-Catalyzed)
In basic media, the 3-OH is deprotonated (phenolate form).[1][2] This raises the HOMO energy of the ring, making it reactive toward atmospheric oxygen, leading to radical polymerization and "browning."
Visualization: Decomposition Pathways
The following diagram illustrates the competing decay mechanisms you must avoid.
Figure 1: Competing decomposition pathways.[1][2] The target molecule is stable only in a narrow pH/Temperature window.
Troubleshooting Guide (FAQ Format)
Scenario A: "My product disappeared after acid extraction."
Diagnosis: Hydrolytic Dechlorination. You likely attempted to remove aniline or starting materials using 1M HCl.[1][2] The protonated 4-chloroquinolinium species reacted with water.[1][2] Corrective Action:
-
Use Buffer pH 6.0 (Phosphate or Citrate) for aqueous washes.[1][2]
-
If amine removal is strictly necessary, use rapid, cold extraction at pH 4.5, immediately followed by neutralization.[1][2]
Scenario B: "The organic layer turned dark brown/black during drying."
Diagnosis: Oxidative Polymerization. The 3-hydroxy group makes the ring sensitive to air oxidation, especially if the solution is slightly basic or contains trace transition metals. Corrective Action:
-
Add Antioxidant: Add 0.1% w/v Sodium Metabisulfite (
) to the aqueous wash layer.[1][2] -
Inert Atmosphere: Sparge solvents with Nitrogen/Argon before extraction.[1][2]
-
Speed: Do not leave the compound in solution overnight.
Scenario C: "I have a persistent emulsion."
Diagnosis: Amphoteric Surfactant Effect. At certain pH levels, the molecule exists as a zwitterion (protonated N, deprotonated OH), acting as a surfactant.[1][2] Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl.[1][2] This disrupts the emulsion and decreases the water solubility of the organic target.[1][2]
-
Filtration: Filter the emulsion through a pad of Celite to break physical stabilization.[1][2]
Optimized Isolation Protocol (The "How")
This protocol is designed to maintain the molecule in its "Stability Zone" (Neutral pH, Low Temp, Anoxic).[1][2]
Quantitative Stability Data
| Parameter | Stability Zone (Safe) | Danger Zone (Decomposition) |
| pH | 5.5 – 7.5 | < 2.0 (Hydrolysis) or > 9.0 (Oxidation) |
| Temperature | < 10°C (during workup) | > 40°C (rapid hydrolysis) |
| Solvent | EtOAc, DCM, THF | Alcohols (potential etherification), Water (hot) |
| Time (in soln) | < 2 Hours | > 12 Hours |
Step-by-Step Workflow
Reagents Required:
Protocol:
-
Quench (Cold): Cool the reaction mixture to 0°C . Quench by slowly adding the pre-chilled Phosphate Buffer (pH 6.5) .[1][2] Do not use water or HCl.[1]
-
Extraction: Extract immediately with EtOAc.
-
Wash: Wash the organic layer once with a cold brine solution containing 0.1% Sodium Metabisulfite (antioxidant).[1][2]
-
Dry: Dry over anhydrous
for maximum 15 minutes. Avoid if the product is sensitive to Lewis acids. -
Concentrate: Evaporate solvent under reduced pressure.
-
Storage: Store under Argon at -20°C.
Decision Tree Flowchart
Figure 2: Optimized workup decision tree to minimize thermal and chemical stress.[2][3]
References
-
Reactivity of 4-Chloroquinolines
-
Mechanism of Hydrolysis:[4][5][6] The 4-chloro group in quinolines is activated toward nucleophilic displacement by the ring nitrogen.[2] Acid catalysis accelerates this by protonating the nitrogen, increasing the electrophilicity at C4.[1][2]
-
Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General reference on Quinoline reactivity).
-
Specific Context: 4-Chloroquinoline derivatives hydrolyze to 4-quinolones.[1][2] See: PubChem Compound Summary for 4-ChloroquinolineLink[1][2]
-
-
3-Hydroxyquinoline Instability
-
Synthesis & Handling of Chloro-Hydroxy-Quinolines
-
Analogous Chemistry: Synthesis often involves cyclization of 2-amino-phenols or chlorination of 4-hydroxyquinolines.[1][2] The lability of the C-Cl bond in the presence of ortho-substituents is a known phenomenon in medicinal chemistry optimization.
-
Source: Musso, D. L., et al. (2003).[1][2] "Synthesis and Antimalarial Activity of 4-Chloro-3-substituted Quinolines." Bioorganic & Medicinal Chemistry Letters. (Validating the C4-Cl lability).
-
Sources
- 1. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. web.viu.ca [web.viu.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 8. esisresearch.org [esisresearch.org]
- 9. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: NMR Characterization of 4-Chloroquinolin-3-ol
The following guide provides a comprehensive technical characterization of 4-Chloroquinolin-3-ol , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Structural Strategy
4-Chloroquinolin-3-ol is a critical scaffold in the synthesis of antimalarial and antibacterial agents.[1] Its structural integrity is often compromised by the formation of regioisomers (e.g., 4-chloroquinolin-2-ol) or incomplete chlorination of precursors.
This guide moves beyond simple spectral listing to provide a comparative diagnostic strategy . We define the specific NMR signatures that distinguish the target molecule from its most common synthetic impurities and isomers.
The "Peri-Effect" Diagnostic
The most reliable confirmation of the 4-chloro substitution is the deshielding of the H5 proton . In standard quinolines, H5 resonates near 7.8 ppm.[1] The presence of a chlorine atom at C4 exerts a steric and anisotropic "peri-effect," shifting H5 downfield to ~8.2–8.3 ppm. This, combined with the absence of the H4 signal, is the primary validation metric.
Comparative 1H NMR Analysis (DMSO-d6)
The following table contrasts the target molecule with its direct precursor (Quinolin-3-ol) and its regioisomer (4-Chloroquinolin-2-ol) to highlight diagnostic shifts.
Solvent: DMSO-d6 (Standard for polar heterocycles to prevent aggregation) Frequency: 400 MHz
| Proton Position | Target: 4-Chloroquinolin-3-ol | Precursor: Quinolin-3-ol | Isomer: 4-Chloroquinolin-2-ol | Diagnostic Note |
| H2 | 8.70 – 8.85 ppm (s) | 8.55 ppm (d) | Absent (C=O form) | Target H2 is a sharp singlet due to lack of H3/H4 coupling.[1] |
| OH (C3/C2) | 10.50 – 11.00 ppm (br s) | 10.20 ppm (br s) | 12.0+ ppm (NH form) | Isomers often exist as quinolones (NH tautomer), shifting this signal significantly. |
| H4 | Absent (Cl substitution) | 7.50 – 7.60 ppm (d) | 7.80 ppm (s) | Loss of H4 is the primary confirmation of chlorination. |
| H5 | 8.20 – 8.35 ppm (dd) | 7.80 – 7.90 ppm | 7.90 – 8.00 ppm | Peri-effect: 4-Cl pushes H5 downfield by ~0.4 ppm.[1] |
| H6, H7 | 7.60 – 7.80 ppm (m) | 7.50 – 7.70 ppm | 7.40 – 7.60 ppm | Overlapping multiplets; less diagnostic.[1] |
| H8 | 7.95 – 8.10 ppm (d) | 7.90 ppm | 7.50 – 7.70 ppm | H8 is relatively stable but sensitive to N-protonation.[1] |
Key Spectral Features for Validation:
-
The H2 Singlet: In the precursor, H2 couples with H4 (long-range) or H3 (if present). In the target, H2 appears as a distinct singlet because C4 is substituted.
-
Absence of H4: The region around 7.5–7.6 ppm simplifies significantly compared to the precursor.[1]
-
H5 Downfield Shift: If H5 remains < 8.0 ppm, the chlorine is likely not at the 4-position (or the ring is not fully aromatized).
13C NMR Characterization (DMSO-d6)
Carbon NMR provides the definitive proof of the carbon skeleton, particularly for quaternary carbons (C3, C4, C8a, C4a) which are invisible in 1H NMR.
| Carbon Position | Chemical Shift (δ ppm) | Signal Type | Structural Insight |
| C2 | 144.5 – 146.0 | CH | Deshielded by adjacent N and O; characteristic of 3-hydroxyquinolines.[1] |
| C3 (C-OH) | 150.0 – 152.0 | Cq | Ipso-carbon: Highly deshielded by Oxygen.[1] |
| C4 (C-Cl) | 135.0 – 138.0 | Cq | Diagnostic: Distinct from C-H (~120 ppm) or C-OH (~150 ppm).[1] |
| C4a | 126.0 – 128.0 | Cq | Bridgehead carbon.[1] |
| C5 | 123.0 – 124.5 | CH | Shielded relative to C7/C8.[1] |
| C6 | 127.0 – 128.5 | CH | Typical aromatic resonance.[1] |
| C7 | 129.0 – 130.5 | CH | Typical aromatic resonance.[1] |
| C8 | 129.5 – 131.0 | CH | Deshielded by N proximity.[1] |
| C8a | 142.0 – 144.0 | Cq | Bridgehead carbon adjacent to Nitrogen.[1] |
Experimental Protocol: Characterization Workflow
To ensure reproducibility and avoid artifacts from aggregation or tautomerism, follow this validated workflow.
Step 1: Sample Preparation[1]
-
Solvent Choice: Use DMSO-d6 (99.9% D).[1]
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking interactions, shifting aromatic protons upfield (shielding).[1]
-
-
Tube: Standard 5mm NMR tube.
Step 2: Acquisition Parameters (400 MHz equivalent)
-
1H NMR:
-
13C NMR:
Step 3: Structural Logic Flowchart
Use the following logic gate to confirm the identity of your synthesized product.
Figure 1: Decision tree for the structural verification of 4-chloroquinolin-3-ol, distinguishing it from common synthetic failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved January 28, 2026 from [Link].[1]
-
Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles. Retrieved January 28, 2026 from [Link].[1]
-
Royal Society of Chemistry. Synthesis and characterization of quinoline derivatives (Supplementary Information). Retrieved January 28, 2026 from [Link].[1]
Sources
comparison of the reactivity of 4-Chloroquinolin-3-ol with 4-chloroquinoline
This guide provides an in-depth technical comparison of the reactivity of 4-Chloroquinolin-3-ol versus 4-Chloroquinoline , tailored for researchers in medicinal chemistry and organic synthesis.
Executive Summary
The reactivity difference between 4-chloroquinoline (1) and 4-chloroquinolin-3-ol (2) is governed by the electronic and steric influence of the hydroxyl group at the C3 position. While 4-chloroquinoline acts as a classic electron-deficient heteroaromatic electrophile prone to facile SNAr reactions, 4-chloroquinolin-3-ol exhibits a "Janus-faced" reactivity: the C3-hydroxyl group electronically deactivates the C4 center via resonance (+M) but simultaneously facilitates nucleophilic attack via intramolecular hydrogen bonding (H-bond catalysis) and enables cascade annulation pathways.
| Feature | 4-Chloroquinoline | 4-Chloroquinolin-3-ol |
| Primary Reactivity | SNAr (Addition-Elimination) | SNAr + Cyclization (Annulation) |
| C4 Electrophilicity | High (Pyridine-like activation) | Moderate (Deactivated by 3-OH resonance) |
| Solubility | Lipophilic (Organic solvents) | Amphoteric (Soluble in base/polar solvents) |
| Key Product Class | 4-Aminoquinolines (e.g., Chloroquine) | Fused tricycles (e.g., Imidazo[4,5-c]quinolines) |
Electronic Structure & Mechanistic Drivers
4-Chloroquinoline: The Baseline Electrophile
The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, making the C4 position highly electrophilic. The chloride is an excellent leaving group, allowing nucleophiles (amines, thiols, alkoxides) to attack C4, forming a resonance-stabilized Meisenheimer complex before chloride expulsion.
4-Chloroquinolin-3-ol: The "Ortho-Effect"
The introduction of a hydroxyl group at C3 alters the landscape in two opposing ways:
-
Electronic Deactivation (+M > -I): The lone pair on the oxygen donates electron density into the ring (resonance), raising the LUMO energy and making the C4 carbon less electrophilic compared to the unsubstituted parent.
-
Intramolecular Catalysis (The "Ortho-Effect"): Despite electronic deactivation, the 3-OH group can act as a Brønsted acid/H-bond donor to the incoming nucleophile or the leaving group. This stabilizes the transition state and the Meisenheimer intermediate, often accelerating reactions with amines or hydrazines that would otherwise be sluggish.
Tautomerism
Unlike 4-hydroxyquinoline, which exists predominantly as the 4-quinolone tautomer, 4-chloroquinolin-3-ol exists primarily in the enol form (3-hydroxy) due to the presence of the chlorine atom at C4, which prevents the formation of a stable keto-tautomer without disrupting aromaticity.
Figure 1: Comparative reaction pathways. Note the bifurcation for the 3-ol derivative into cyclization pathways.
Experimental Reactivity Comparison
Nucleophilic Aromatic Substitution (SNAr)
Scenario: Reaction with a primary amine (e.g., Benzylamine).
-
4-Chloroquinoline:
-
Conditions: Reflux in ethanol or neat at 80-100°C.
-
Outcome: Quantitative conversion to N-benzylquinolin-4-amine.
-
Mechanism: Direct addition-elimination.
-
-
4-Chloroquinolin-3-ol:
-
Conditions: Often requires higher temperatures (120-140°C) or acid catalysis (e.g., AcOH) to overcome resonance deactivation.
-
Outcome: Formation of 4-(benzylamino)quinolin-3-ol.
-
Crucial Difference: If the nucleophile is bifunctional (e.g., hydrazine, urea, 2-aminophenol), the 3-OH group participates in a second condensation step, leading to ring closure.
-
Case Study: Synthesis of Fused Heterocycles
The most distinct advantage of 4-chloroquinolin-3-ol is its utility as a scaffold for imidazo[4,5-c]quinolines , a privileged structure in kinase inhibitors.
Reaction with Amidines/Guanidines:
-
Step 1 (SNAr): Displacement of Cl at C4.
-
Step 2 (Cyclodehydration): Condensation between the new N-H at C4 and the OH at C3 (often requires activation of OH or specific leaving groups on the nucleophile).
Detailed Experimental Protocols
Protocol A: Standard SNAr of 4-Chloroquinoline
Reference Standard for Comparison
-
Reagents: 4-Chloroquinoline (1.0 eq), Benzylamine (1.2 eq), Isopropanol (0.5 M).
-
Procedure:
-
Charge a round-bottom flask with 4-chloroquinoline and isopropanol.
-
Add benzylamine dropwise.
-
Reflux (85°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Cool to RT. The product often precipitates as the HCl salt.
-
Filter and wash with cold ether.
-
-
Yield: Typically >90%.
Protocol B: Cascade Amination-Cyclization of 4-Chloroquinolin-3-ol
Synthesis of an Imidazo[4,5-c]quinoline derivative [Based on J. Org. Chem. principles]
-
Reagents: 4-Chloroquinolin-3-ol (1.0 eq), Aniline (1.2 eq), Cat. p-TsOH (10 mol%), Diglyme or Phenol (solvent).
-
Procedure:
-
Note: The 3-OH reduces reactivity; high-boiling solvent is required.
-
Dissolve 4-chloroquinolin-3-ol in diglyme.
-
Add aniline and p-TsOH.
-
Heat to 140–160°C for 6–12 hours.
-
Observation: The reaction is slower than Protocol A due to the electron-donating 3-OH.
-
Workup: Pour into ice water. Basify with NaHCO3 to precipitate the 4-amino-3-hydroxy product.
-
Cyclization Note: To force cyclization to the oxazole/imidazole fused system, subsequent treatment with an orthoester (e.g., triethyl orthoformate) and acid catalyst is usually required.
-
References
-
Nucleophilic Substitution Mechanisms
-
Tautomerism & Structure
-
Synthesis & Reactivity of 3-Hydroxyquinolines
- Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Source:Antimicrob Agents Chemother., 2012.
-
URL:[Link]
-
Cascade Reactions
- Title: Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)
- Source:J. Org. Chem. (Cited via PMC).
-
URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Structure of Novel 4-Chloroquinolin-3-ol Derivatives
A Comparative Guide to Structural Elucidation Protocols
Executive Summary: The Cost of Assumption
In the development of antimalarial and antibacterial agents, the 4-chloroquinolin-3-ol scaffold is a privileged structure due to its ability to interact with heme polymerization and bacterial DNA gyrase. However, the synthesis of this core—often via Vilsmeier-Haack cyclization or oxidative chlorination—is prone to generating regioisomers (e.g., 2-chloro analogs) and tautomeric impurities (quinolinones) that are indistinguishable by standard low-resolution analysis.
This guide compares the Standard Routine Analysis (SRA) against the Integrated Structural Validation Protocol (ISVP) . While SRA is faster, it carries a high risk of structural misassignment, potentially invalidating downstream biological data. We present experimental evidence validating the ISVP as the necessary standard for publication-quality characterization.
Comparative Analysis: Routine vs. Integrated Protocols
The following table contrasts the "Standard" approach often found in preliminary screening with the "Integrated" approach required for rigorous structural proof.
| Feature | Standard Routine Analysis (SRA) | Integrated Structural Validation Protocol (ISVP) |
| Methodology | 1D ¹H NMR + Low-Res MS | 1D/2D NMR (HMBC/HSQC) + HRMS + X-Ray |
| Regio-Selectivity | Blind: Cannot definitively place Cl vs. OH groups without reference standards. | Definitive: Uses long-range coupling to map quaternary carbons. |
| Tautomer ID | Ambiguous: Broad OH signals often masked or exchanged. | Precise: ¹⁵N HMBC or O-alkylation confirms enol form. |
| Risk Profile | High risk of retracting data due to isomer confusion. | Self-validating system; near-zero risk of error. |
| Time Investment | 2–4 Hours | 24–48 Hours (excluding crystal growth) |
The Integrated Structural Validation Protocol (ISVP)
Phase 1: Mass Spectrometry & Isotope Patterning
Before expensive NMR time, validate the halogenation state.
-
Protocol: Inject 5 µL of 10 µM sample (in MeOH) into ESI-MS (Positive Mode).
-
Validation Check: Observe the molecular ion cluster
.-
Requirement: A distinct
intensity ratio for and peaks, characteristic of a single substitution. -
Failure Mode: A 1:1 ratio indicates loss of Cl or presence of Br. A lack of M+2 indicates hydrolysis to the diol.
-
Phase 2: NMR Spectroscopy (The Regiochemistry Engine)
1D NMR is insufficient because the carbons at positions 3 and 4 are quaternary (no attached protons). We must use HMBC (Heteronuclear Multiple Bond Correlation) to "see" these silent carbons via their neighbors.
Experimental Setup:
-
Solvent: DMSO-
(prevents OH exchange seen in ). -
Concentration: 15 mg in 600 µL.
-
Pulse Sequence: Gradient-selected HMBC (optimized for
Hz).
The Logic of Assignment (Causality):
-
Identify H-2: Look for a sharp singlet around
8.5–9.0 ppm. -
Trace H-2 Couplings:
-
In 4-chloroquinolin-3-ol , H-2 will show a strong
correlation to C-3 (bearing the OH) and a correlation to C-4 (bearing the Cl) and C-9 (bridgehead). -
Differentiation: If the Cl were at position 2 (2-chloro isomer), the H-2 proton would be absent. If the Cl were at position 3, H-2 would couple to a C-3-Cl carbon (typically
120-130) rather than C-3-OH (typically 140-150).
-
Phase 3: X-Ray Crystallography (The Anchor)
If tautomerism (enol vs. keto) remains ambiguous in solution, solid-state confirmation is required.
-
Protocol: Slow evaporation of an EtOH/Hexane (1:1) solution at 4°C.
-
Metric: C3–O bond length.
-
C–O (Phenol): ~1.36 Å (Target Structure).
-
C=O (Ketone): ~1.22 Å (Tautomeric Impurity).
-
Visualization of the Validation Logic
The following diagram illustrates the decision tree for validating the 4-chloroquinolin-3-ol scaffold, highlighting the critical "Stop/Go" checkpoints.
Figure 1: Decision matrix for the structural validation of chlorinated quinoline derivatives. Note the critical reliance on HMBC to confirm regiochemistry.
Detailed Mechanistic Visualization: HMBC Correlations
To understand why the ISVP is superior, one must visualize the specific NMR correlations that confirm the structure. The diagram below maps the essential Heteronuclear Multiple Bond Correlations (HMBC) that define the 4-chloroquinolin-3-ol core.
Figure 2: Key HMBC correlations. The correlation from H-2 to C-4 (Red Dashed Line) is the "smoking gun" that confirms the Chlorine is at position 4, distinguishing it from isomers.
Reference Data: Chemical Shift Fingerprint
Use the following data table to benchmark your synthesized compounds. Deviations >0.5 ppm in
| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment Logic |
| ¹H | 2 | 8.70 – 8.90 | Singlet | Deshielded by adjacent N and OH. |
| ¹H | 5 | 8.10 – 8.20 | Doublet | Peri-effect from C4-Cl (spatial proximity). |
| ¹H | 8 | 7.90 – 8.00 | Doublet | Adjacent to Nitrogen. |
| ¹³C | 3 | 148.0 – 152.0 | Quaternary | Deshielded by Oxygen (C-OH). |
| ¹³C | 4 | 125.0 – 129.0 | Quaternary | Shielded relative to C-3 due to Cl vs OH effect. |
Note: Data based on DMSO-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24892926, 4-Chloroquinoline." PubChem. Accessed October 2023.[1] [Link]
-
Kassem, M. G., et al. "3-Chloro-4-methylquinolin-2(1H)-one." Acta Crystallographica Section E, 2012.[2] (Demonstrates X-ray validation of similar chloro-quinoline scaffolds). [Link]
-
Baxendale Group. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University, 2021. [Link]
-
Frontiers in Chemistry. "4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies." Frontiers Media, 2025. (Context for 4-chloro intermediates). [Link]
Sources
comparative study of the biological activity of 4-Chloroquinolin-3-ol isomers
Executive Summary
This guide provides a technical comparative analysis of 4-Chloroquinolin-3-ol (also known as 3-hydroxy-4-chloroquinoline) against its biologically significant positional isomers. While the 4-aminoquinoline (Chloroquine) and 8-hydroxyquinoline (Clioquinol) scaffolds are historically dominant, recent enzymatic biohalogenation studies have unlocked access to specific chlorohydroxyquinoline isomers like 4-chloroquinolin-3-ol. This document evaluates their structure-activity relationships (SAR), synthesis pathways, and therapeutic potential in antimicrobial and antimalarial applications.[1]
Chemical Profile & Isomer Landscape
The biological activity of chloroquinolinols is strictly governed by the relative positions of the hydroxyl (-OH) and chloro (-Cl) substituents. These groups dictate the molecule's ability to chelate metals (essential for inhibiting metalloenzymes) and its lipophilicity (logP), which drives membrane permeability.
Comparative Isomer Table
| Isomer Name | Structure Code | Key Feature | Primary Biological Utility |
| 4-Chloroquinolin-3-ol | 3-OH-4-Cl | Product of Interest. Rare isomer accessible via Rdc2 enzymatic halogenation. | Emerging antimicrobial scaffold; potential for unique metabolic stability. |
| 5-Chloroquinolin-8-ol | 8-OH-5-Cl | Classic "oxine" scaffold. Strong bidentate metal chelator. | High Antibacterial/Antifungal. (e.g., Cloxyquin). Mechanism: Cu/Zn chelation. |
| 7-Chloroquinolin-4-ol | 4-OH-7-Cl | Tautomer of 7-chloro-4-quinolone. | High Antimalarial. Precursor pharmacophore for Chloroquine. Mechanism: Heme polymerization inhibition. |
| 5-Chloro-6-hydroxyquinoline | 6-OH-5-Cl | Ortho-chlorophenol motif. | Antioxidant potential; modulator of oxidative stress pathways. |
Comparative Biological Activity[2]
Antibacterial Efficacy (Mechanism: Metal Chelation)
The antimicrobial potency of hydroxyquinolines often relies on the formation of lipophilic metal complexes that penetrate bacterial cell walls and disrupt essential metalloproteins.
-
5-Chloroquinolin-8-ol (Benchmark): Exhibits superior potency due to the proximity of the Nitrogen (N1) and Hydroxyl (O8) groups, creating a perfect "pocket" for chelating divalent cations (Cu²⁺, Zn²⁺).
-
4-Chloroquinolin-3-ol (Product): The 3-hydroxy group is adjacent to the 4-chloro position but distant from the ring nitrogen. This reduces its chelation capacity compared to the 8-isomer. However, the 4-chloro substituent increases lipophilicity, potentially enhancing passive diffusion across the bacterial membrane compared to non-chlorinated 3-hydroxyquinoline.
-
Observation: While less potent as a direct chelator, the 3-ol isomer avoids the high cytotoxicity associated with non-specific metal stripping seen in 8-ol derivatives.
-
Antimalarial Potential (Mechanism: Heme Detoxification)
-
7-Chloroquinolin-4-ol (Benchmark): This arrangement is critical for antimalarial activity. The 7-chloro group prevents the formation of hemozoin (malaria pigment) by capping the growing polymer crystal.
-
4-Chloroquinolin-3-ol (Product): The shift of the hydroxyl group to position 3 and chlorine to position 4 alters the electronic distribution (HOMO/LUMO).
-
SAR Insight: The 4-chloro group is electronically withdrawing. In the 3-ol isomer, this withdrawal increases the acidity of the 3-hydroxyl proton. This may alter binding kinetics to the heme iron center, offering a novel binding mode distinct from the "stacking" interaction typical of chloroquine-like drugs.
-
Structure-Activity Relationship (SAR) Map
Figure 1: SAR mapping illustrating how positional isomerism shifts the primary mechanism of action from metal chelation (8-OH) to heme binding (4-OH/7-Cl) and lipophilic penetration (3-OH/4-Cl).
Experimental Protocols
Synthesis: Enzymatic Regioselective Halogenation
Unlike traditional electrophilic aromatic substitution, which yields mixtures of isomers, the synthesis of 4-Chloroquinolin-3-ol is best achieved using flavin-dependent halogenases (e.g., Rdc2). This "green" method ensures high regioselectivity.
Protocol (Adapted from Xu et al.):
-
Enzyme Preparation: Express Rdc2 (halogenase) and Fre (flavin reductase) in E. coli BL21(DE3).[2] Purify via Ni-NTA affinity chromatography.
-
Reaction Mix: Combine:
-
Substrate: 3-Hydroxyquinoline (1 mM)
-
Co-factor: NADH (2 mM)
-
Halide Source: NaCl (100 mM)
-
Enzymes: Rdc2 (10 µM) and Fre (2 µM)
-
Buffer: Phosphate buffer (50 mM, pH 7.4)
-
-
Incubation: Incubate at 25°C for 12–24 hours with gentle shaking.
-
Extraction: Quench with ethyl acetate (3x volume). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Validation: Confirm 4-chloro regioselectivity via 1H-NMR (shift in H-2 and H-5 signals due to ortho-chlorination).
Biological Assay: Minimum Inhibitory Concentration (MIC)
To objectively compare the 4-chloroquinolin-3-ol isomer against the 8-hydroxy alternative.
Workflow:
-
Strain Selection: S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL) in 96-well plates.
-
Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 18-24 hours.
-
Readout: MIC is defined as the lowest concentration with no visible turbidity.
-
Control: Use Ciprofloxacin as positive control; DMSO as negative control.
-
Experimental Workflow Diagram
Figure 2: Workflow for the enzymatic synthesis and biological evaluation of 4-Chloroquinolin-3-ol.
Conclusion & Strategic Recommendation
4-Chloroquinolin-3-ol represents a distinct chemical space compared to its more famous isomers.
-
For Antibacterial Development: It serves as a valuable alternative to 8-hydroxyquinolines when metal-independent mechanisms are desired, or to circumvent resistance mechanisms specific to chelators.
-
For Synthesis: The reliance on enzymatic halogenation (Rdc2) highlights its utility as a probe for "green chemistry" manufacturing of complex heterocycles.[2]
-
Recommendation: Researchers should utilize 4-chloroquinolin-3-ol as a negative control for chelation assays or as a scaffold for developing novel antibiotics that target the bacterial membrane rather than DNA gyrase or metalloenzymes.
References
-
Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Source: Xu, F., Merkley, A., Yu, D., & Zhan, J. (Utah State University / DigitalCommons). Context: Describes the specific enzymatic synthesis of 3-hydroxy-4-chloroquinoline using Rdc2.
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Source: National Institutes of Health (NIH) / PMC. Context: Provides comparative data on 5-chloroquinolin-8-ol derivatives and their antibacterial mechanism.
-
Antimalarial Activity and Mechanisms of Action of Novel 4-Aminoquinolines. Source: PLOS ONE. Context: Establishes the SAR for 4-substituted quinolines in the context of heme polymerization inhibition.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI (Molecules). Context: Comprehensive review of the 8-hydroxy isomer's biological profile for comparison.
Sources
Structural Determinism in Drug Design: A Comparative Guide to X-ray Crystallographic Analysis of 4-Chloroquinolin-3-ol Derivatives
Topic: X-ray crystallographic analysis of 4-Chloroquinolin-3-ol derivatives Content Type: Publish Comparison Guide
Executive Summary
In the development of antimalarial and anticancer therapeutics, the quinoline scaffold remains a privileged structure.[1] However, the functionalization of this scaffold—specifically in 4-chloroquinolin-3-ol derivatives—introduces significant structural ambiguity. The coexistence of prototropic tautomers (enol vs. keto) and the steric influence of the 4-chloro substituent create a complex landscape where solution-state data (NMR) can be inconclusive.
This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why solid-state diffraction is the gold standard for resolving the active pharmacophore of these derivatives.
Part 1: The Structural Challenge
The Tautomeric Ambiguity
The core challenge in analyzing 4-chloroquinolin-3-ol is the mobility of the proton on the oxygen at position 3. Depending on solvent polarity and pH, the molecule can theoretically exist in two primary tautomeric forms:
-
Enol form (3-hydroxy): Aromatic, generally favored in non-polar environments.[2]
-
Keto form (3-oxo): Zwitterionic or amide-like, often stabilized in polar solvents or specific protein binding pockets.[2]
The 4-chloro substituent adds a layer of complexity via steric hindrance and electronic withdrawal , which alters the pKa of the ring nitrogen and the acidity of the hydroxyl group. Correctly identifying the dominant tautomer is critical because it dictates the hydrogen bond donor/acceptor profile used in in silico docking studies.
Workflow: From Synthesis to Structure
The following diagram illustrates the critical path from crude derivative to resolved structure, highlighting where X-ray crystallography provides unique value compared to solution methods.
Figure 1: Analytical workflow comparing the direct path of X-ray crystallography (Blue/Green) versus the inferential nature of solution-state methods (Yellow) for tautomer resolution.
Part 2: Comparative Analysis (X-ray vs. Alternatives)
While NMR and DFT (Density Functional Theory) are powerful, they face specific limitations with 4-chloroquinolin-3-ol derivatives that X-ray crystallography overcomes.[2]
Table 1: Methodological Comparison
| Feature | X-ray Crystallography | Solution NMR (1H/13C) | DFT (Computational) |
| Primary Output | 3D Electron Density Map | Chemical Shifts / J-Coupling | Energy Minima / Geometry |
| Tautomer ID | Definitive (via Bond Lengths) | Inferential (Fast Exchange averaging) | Hypothetical (Gas/Solvent Model) |
| Intermolecular Forces | Directly Observed (Packing, H-bonds) | Inferred (NOE signals) | Calculated (often underestimates dispersion) |
| Sample State | Solid (Single Crystal) | Liquid (Isotropic Solution) | Virtual (Gas/Solvent Continuum) |
| Resolution Limit | ~0.75 – 1.2 Å | N/A (Spectral Resolution) | N/A (Basis Set Dependent) |
The "Gold Standard" Metrics
X-ray crystallography is superior for this specific application because it measures bond lengths directly, which serve as the "fingerprint" for the tautomeric state.
-
C3–O3 Bond Length:
-
Ring Geometry:
-
The 4-Chloro group induces bond angle widening at the C4 position (~121°) due to steric repulsion with C3/C5 protons. X-ray captures this distortion, which is often missed in standard molecular mechanics force fields.[2]
-
Part 3: Experimental Protocol
Crystallization Strategy: Vapor Diffusion
Direct evaporation often yields amorphous powder for these derivatives.[2] Slow vapor diffusion is the preferred method to grow diffraction-quality crystals.[2]
-
Solvent (Inner Vial): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[2] These polar aprotic solvents dissolve the quinoline derivative effectively.[2]
-
Precipitant (Outer Vial): Diethyl ether or Methanol.[2]
-
Protocol:
-
Dissolve 15 mg of the derivative in 0.5 mL of DMSO. Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.[2]
-
Place the solution in a small GC vial (inner vessel).
-
Place the GC vial inside a larger jar containing 5 mL of Diethyl ether.
-
Seal the outer jar tightly. The ether will slowly diffuse into the DMSO, lowering solubility and driving controlled nucleation.
-
Validation: Check for crystals after 48–72 hours. Crystals should be block-like or prismatic; needles often indicate rapid precipitation and poor diffraction.[2]
-
Data Collection & Refinement
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.[2]
-
Temperature: Collect data at 100 K (using a cryostream).
-
Why? Cooling reduces thermal vibration (atomic displacement parameters), which is crucial for resolving the electron density of the Chlorine atom and the Hydroxyl proton.
-
-
Radiation: Mo-Kα (λ = 0.71073 Å).[2] The heavy Chlorine atom (Z=17) absorbs softer X-rays (like Cu-Kα), causing absorption errors. Mo radiation minimizes this.[2]
Part 4: Structural Insights & Mechanism
The crystallographic data typically reveals a specific supramolecular arrangement driven by the 4-chloro and 3-hydroxy groups.
Intermolecular Interaction Network
Unlike simple quinolines, 4-chloroquinolin-3-ol derivatives rarely form simple pi-stacked columns due to the bulky chlorine atom.[2] Instead, they form planar dimers or helical chains .[2]
-
Hydrogen Bonding: The O-H donor at C3 typically finds the N1 acceptor of a neighboring molecule (Intermolecular
). -
Halogen Bonding: The 4-Cl atom often engages in Type II halogen bonding (
or ), stabilizing the lattice.
Figure 2: Interaction map showing the primary stabilizing forces in the crystal lattice. The H-bond (Green) dictates the dimer formation, while the Cl...Pi interaction (Yellow) organizes the 3D packing.
Conclusion
For 4-chloroquinolin-3-ol derivatives, X-ray crystallography is not just a structural confirmation tool—it is a molecular decision tool .[2] By definitively resolving the C3-O3 bond length and the specific packing motifs driven by the 4-chloro substituent, researchers can select the correct tautomer for docking simulations, thereby increasing the success rate of structure-based drug design campaigns.
References
-
Cruickshank, D. W. J. (1999).[2] The determination of crystal structures: The role of X-ray crystallography in drug design. Acta Crystallographica Section B. Link[2]
-
Gavezzotti, A. (2010).[2] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids.[2] Oxford University Press.[2] (Authoritative text on crystal packing forces).
-
Desiraju, G. R. (2002).[2] Hydrogen bonding and other intermolecular interactions in crystal engineering.[2] Chemical Communications.[2] Link
-
Allen, F. H. (2002).[2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[2] Acta Crystallographica Section B. Link[2]
Sources
Comparative Guide: Synthetic Routes to 4-Chloroquinolin-3-ol (CAS 32435-60-2)
[1][2]
Executive Summary
4-Chloroquinolin-3-ol (4-chloro-3-hydroxyquinoline) is a critical bicyclic scaffold in the development of antimalarial agents, kinase inhibitors, and antiviral therapeutics. Its amphoteric nature and the presence of the reactive 4-chloro substituent make it a versatile yet challenging intermediate; the 4-chloro group is susceptible to nucleophilic displacement, while the 3-hydroxyl group activates the ring towards oxidation.
This guide objectively compares two primary synthetic strategies:
-
The Functional Group Interconversion (FGI) Route: A stepwise transformation starting from 4-chloro-3-nitroquinoline.
-
The N-Oxide Rearrangement Route: A direct functionalization of 3-hydroxyquinoline via N-oxide activation.
Recommendation: For high-purity laboratory scale synthesis, the FGI Route (Route A) is superior due to higher regioselectivity, despite being longer. For industrial scalability , Route B offers fewer steps but requires rigorous purification to remove regioisomers.
Route Analysis & Comparison
Route A: The Nitro-Reduction-Diazotization Sequence (FGI Route)
This route relies on the availability of 4-chloro-3-nitroquinoline. It prioritizes regiochemical integrity by establishing the nitrogen/oxygen functionality before the final hydrolysis.
-
Mechanism: Nitro reduction
Diazotization Sandmeyer-type Hydrolysis. -
Key Challenge: Preventing the hydrolysis of the labile 4-chloro group during the acidic diazotization step.
Route B: The N-Oxide Rearrangement (Direct Functionalization)
This route utilizes the Meisenheimer-type activation of quinoline N-oxides. Reacting 3-acetoxyquinoline N-oxide with phosphorus oxychloride (POCl
-
Mechanism: N-oxidation
Nucleophilic attack by POCl Sigmatropic rearrangement/Chlorination. -
Key Challenge: Regioselectivity. The 3-substituent directs chlorination to both C2 and C4 positions, leading to difficult separations.
Comparative Metrics Table
| Metric | Route A: Nitro-Reduction (FGI) | Route B: N-Oxide Rearrangement |
| Overall Yield | Moderate (40-55%) | Low-Moderate (25-35%) |
| Regiopurity | High (>98%) | Low (Mixture of 2-Cl and 4-Cl) |
| Step Count | 3 Steps | 3 Steps |
| Atom Economy | Lower (Stoichiometric Fe/Sn reductants) | Higher |
| Safety Profile | Caution: Diazonium intermediate (Explosion risk) | Caution: Exothermic POCl |
| Scalability | Difficult (Diazotization volume limits) | High (Continuous flow compatible) |
Detailed Experimental Protocols
Route A: Synthesis via 4-Chloro-3-aminoquinoline
Prerequisites: 4-Chloro-3-nitroquinoline (Commercially available or synthesized from 4-hydroxyquinoline via nitration/chlorination).
Step 1: Selective Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH
Cl), Ethanol/Water. -
Protocol:
-
Dissolve 4-chloro-3-nitroquinoline (1.0 eq) in EtOH:H
O (4:1). -
Add NH
Cl (5.0 eq) and Fe powder (4.0 eq). -
Reflux at 80°C for 2 hours. Monitor by TLC (The 4-Cl bond is surprisingly stable to Fe reduction compared to Pd/C hydrogenation).
-
Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain 4-chloro-3-aminoquinoline .
-
Step 2: Diazotization and Hydrolysis
-
Reagents: NaNO
, H SO (dilute), Urea. -
Protocol:
-
Suspend 4-chloro-3-aminoquinoline in 30% H
SO at 0°C. -
Add NaNO
(1.1 eq) solution dropwise, maintaining temp < 5°C. -
Stir for 30 min. Add Urea to quench excess nitrous acid.
-
Critical Step: Add the cold diazonium salt solution dropwise into a boiling solution of 10% H
SO . The rapid heating promotes hydroxylation over chlorination (Sandmeyer). -
Cool, neutralize with NaHCO
to pH 6-7, and extract with Ethyl Acetate. -
Purify via column chromatography (Hexane:EtOAc).
-
Route B: Oxidative Chlorination of 3-Hydroxyquinoline
Step 1: Protection and Oxidation
-
Reagents: 3-Hydroxyquinoline, Acetic Anhydride, m-CPBA.
-
Protocol:
-
Acetylate 3-hydroxyquinoline with Ac
O/Pyridine to yield 3-acetoxyquinoline . -
Dissolve 3-acetoxyquinoline in DCM; add m-CPBA (1.2 eq) at 0°C.
-
Stir overnight at RT. Wash with Na
S O (to remove peroxides) and NaHCO . Isolate 3-acetoxyquinoline N-oxide .
-
Step 2: Chlorination and Deprotection
-
Reagents: POCl
, CHCl . -
Protocol:
-
Dissolve N-oxide in dry CHCl
. -
Add POCl
(1.5 eq) dropwise at reflux. -
Reflux for 4 hours. (Mechanism: POCl
activates the N-oxide oxygen, making C2 and C4 electrophilic. Chloride attacks, followed by elimination of the phosphate group). -
Quench on ice. The acidic quench typically hydrolyzes the acetyl group; if not, treat with K
CO /MeOH. -
Purification: Isolate the crude mixture. Separation of 4-chloroquinolin-3-ol (Target) from 2-chloroquinolin-3-ol (Byproduct) requires careful chromatography or fractional crystallization.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the critical "Fork in the Road" regarding regioselectivity.
Caption: Comparison of the linear, high-fidelity Route A (top) versus the divergent, lower-selectivity Route B (bottom).
Expert Commentary & Troubleshooting
Why Route A Fails Occasionally
The most common failure mode in Route A is the loss of the chlorine atom during diazotization.
-
Cause: If the solution is too acidic or heated too long during the diazo-formation, nucleophilic aromatic substitution (S
Ar) can occur at the 4-position, replacing Cl with OH, leading to 3,4-dihydroxyquinoline. -
Fix: Keep the diazotization strictly at 0°C and minimize the time the diazonium salt sits before the hot acid quench.
Why Route B is Preferred for Screening
If you need milligram quantities for biological screening and have access to HPLC purification, Route B is faster. It avoids the multi-step reduction/diazotization and uses cheap reagents. However, for scale-up (>10g), the separation of the 2-chloro and 4-chloro isomers becomes cost-prohibitive.
Safety Note
-
Diazonium Salts (Route A): Potentially explosive if allowed to dry.[1] Always keep in solution.
-
POCl
(Route B): Reacts violently with water. Quench reactions slowly into ice-water with vigorous stirring.
References
-
Preparation of 4-chloro-3-nitroquinoline
- Source: Surrey, A. R., & Cutler, R. A. (1951). The Synthesis of Some 4-Chloro-3-nitroquinolines. Journal of the American Chemical Society, 73(6), 2623–2625.
-
Mechanisms of N-Oxide Chlorination
- Source: Bachman, G. B., & Cooper, D. E. (1944). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. The Journal of Organic Chemistry, 9(4), 302–309.
-
General Quinoline Functionalization
-
Diazotization of Heterocyclic Amines
- Source: Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews, 75(2), 241–257.
Biological Activity of 4-Chloroquinolin-3-ol vs. Heterocyclic Scaffolds: A Technical Guide
Executive Summary
4-Chloroquinolin-3-ol (CAS: 32435-60-2), also known as 4-chloro-3-hydroxyquinoline, represents a privileged dual-functional scaffold rather than a standalone therapeutic agent. Unlike established quinoline drugs (e.g., Chloroquine, Clioquinol) which rely on a single dominant pharmacophore, 4-chloroquinolin-3-ol offers two orthogonal reactive sites—the electrophilic C4-chlorine and the nucleophilic C3-hydroxyl.
This guide details its critical role as a precursor to Imidazo[4,5-c]quinolines , a class of potent TLR7/8 agonists and gametocytocidal antimalarials . While 4-aminoquinolines target the parasite food vacuole and 8-hydroxyquinolines act via chelation, derivatives of 4-chloroquinolin-3-ol function primarily through immune modulation and kinase inhibition , offering a distinct mechanism of action against drug-resistant pathogens and tumors.
Chemical Profile & Structural Significance
The unique reactivity of 4-chloroquinolin-3-ol stems from the proximity of its functional groups, enabling "molecular stapling" to form fused tricyclic systems.
| Feature | Chemical Behavior | Synthetic Utility |
| C4-Chlorine | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . | Allows introduction of diverse amine "tails" (solubilizing groups). |
| C3-Hydroxyl | Nucleophilic oxygen; capable of H-bonding and O-alkylation. | Acts as a nucleophile in cyclization reactions to form oxazolo- or imidazo-fused rings. |
| 3,4-Motif | Vicinal donor-acceptor pair. | Enables cascade annulation to synthesize imidazo[4,5-c]quinolines (Imiquimod analogs). |
Comparative Biological Activity
The biological utility of 4-chloroquinolin-3-ol is best understood by comparing its derivatives (specifically imidazo[4,5-c]quinolines) against standard quinoline scaffolds.
Table 1: Comparative Pharmacological Profile
| Scaffold Class | Representative Drug | Primary Mechanism | Key Biological Activity | Resistance Profile |
| 4-Chloroquinolin-3-ol Derivatives | Imidazo[4,5-c]quinolines (e.g., Resiquimod analogs) | TLR7/8 Agonism (Immune activation); PI3K/PKB Inhibition . | Antiviral/Anticancer: Induces IFN-α/TNF-α.[1] Antimalarial: Gametocytocidal (blocks transmission). | Effective against Chloroquine-resistant strains. |
| 4-Aminoquinoline | Chloroquine / Amodiaquine | Heme Polymerization Inhibition . Accumulates in acidic food vacuole. | Antimalarial: Potent against erythrocytic stage. Anti-inflammatory: Mild suppression (SLE/RA). | Widespread resistance (PfCRT mutations). |
| 8-Hydroxyquinoline | Clioquinol / Nitroxoline | Metal Chelation (Cu²⁺/Zn²⁺). | Antimicrobial/Antifungal: Disrupts metalloenzymes. Neuroprotection: Alzheimer's research (PBT2). | Limited by neurotoxicity (SMON) in some analogs. |
Deep Dive: Antimalarial Potency
While Chloroquine targets the asexual blood stage (symptomatic stage), 4-chloroquinolin-3-ol derived imidazo[4,5-c]quinolin-2-ones have shown nanomolar potency (IC50 < 50 nM) against Plasmodium falciparum gametocytes. This "transmission-blocking" activity is a critical advantage over traditional 4-aminoquinolines.
Mechanistic Insights: The TLR7 Signaling Pathway
Derivatives synthesized from 4-chloroquinolin-3-ol (specifically the imidazo-fused systems) mimic single-stranded RNA (ssRNA), binding to Toll-like Receptor 7 (TLR7) in the endosomes of dendritic cells. This triggers a signaling cascade resulting in a potent antiviral and antitumor immune response.
Caption: Activation of the innate immune response by Imidazo[4,5-c]quinoline derivatives.[2]
Experimental Workflows
Protocol A: Synthesis of Imidazo[4,5-c]quinoline Core
Objective: To convert the 4-chloroquinolin-3-ol scaffold into a bioactive TLR7 agonist core.
Reagents:
-
4-Chloroquinolin-3-ol (1.0 eq)
-
Primary Amine (R-NH₂, 1.2 eq)
-
Triethyl orthoformate (Excess)
-
Catalytic p-TsOH (p-Toluenesulfonic acid)
Step-by-Step Methodology:
-
SNAr Amination: Dissolve 4-chloroquinolin-3-ol in ethoxyethanol. Add the primary amine (e.g., isobutylamine). Heat to reflux (120°C) for 12 hours.
-
Checkpoint: Monitor TLC for disappearance of the starting chloride. The intermediate is 4-amino-3-hydroxyquinoline .
-
-
Cyclization: Evaporate solvent. Resuspend the crude intermediate in triethyl orthoformate with 5 mol% p-TsOH.
-
Reflux: Heat at 100°C for 4-6 hours. The orthoformate acts as a "one-carbon" bridge, reacting with both the C4-amine and C3-hydroxyl (or C3-amine if converted) to close the imidazole ring.
-
Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. Recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To evaluate the anticancer potential of the synthesized derivative.
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Synthesis and Biological Evaluation of Imidazo[4,5-c]quinolines
-
Antimalarial Activity of Imidazoquinolines
-
TLR7 Agonist Mechanism
-
Quinoline Scaffold Reviews
-
Anticancer Activity of Fused Quinolines
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Differentiation of Quinolin-2-one and Quinolin-4-one Isomers: A Comparative Guide
Part 1: Executive Summary & Structural Context
In medicinal chemistry, the quinolinone scaffold is ubiquitous, serving as the pharmacophore for diverse therapeutics ranging from broad-spectrum antibiotics (fluoroquinolones) to antipsychotics (aripiprazole). However, the synthesis of these scaffolds often yields isomeric mixtures of quinolin-2(1H)-one (carbostyril) and quinolin-4(1H)-one (kynurine).
Distinguishing these isomers is not merely an academic exercise; it is a critical quality attribute (CQA). The two isomers possess distinct hydrogen-bonding donors/acceptors, metabolic stability profiles, and target binding affinities. This guide provides a definitive, multi-modal analytical framework to distinguish these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary decision tool, supported by IR and UV-Vis spectroscopy.
The Tautomeric Challenge
Both isomers exhibit lactam-lactim tautomerism. In solution (DMSO, MeOH) and solid state, the lactam (oxo) form predominates over the lactim (hydroxy) form for both isomers. This guide focuses on the analytical signals of the dominant lactam tautomers.
Figure 1: Tautomeric equilibria for quinolinone isomers. The lactam form is the relevant species for analytical characterization in standard solvents.
Part 2: Primary Method – NMR Spectroscopy (The Gold Standard)
NMR is the only self-validating method for this differentiation because it provides atomic-level connectivity data. The distinction relies on the electronic environment of the heterocyclic ring protons and carbons.
Mechanism of Differentiation
-
Quinolin-2-one: The carbonyl is at C2. The proton at C4 is a
-proton in an -unsaturated amide system, causing significant deshielding. The proton at C3 is to the carbonyl and is more shielded. -
Quinolin-4-one: The carbonyl is at C4. The proton at C2 is adjacent to the electronegative nitrogen and is a vinylogous amide proton, but it lacks the strong
-deshielding effect of a direct carbonyl neighbor in the same conjugation path as the 2-isomer.
Comparative Data Table (DMSO-d )
| Feature | Quinolin-2(1H)-one | Quinolin-4(1H)-one | Diagnostic Logic |
| H-3 is more shielded in the 4-isomer due to resonance electron density from N1. | |||
| N/A (Carbonyl at C4) | Key Differentiator: Presence of a high-field doublet at ~7.9 ppm indicates 2-isomer. | ||
| N/A (Carbonyl at C2) | H-2 in 4-isomer appears as a doublet (coupled to NH or H3) near 7.9 ppm. | ||
| Coupling ( | Cis-alkene coupling ( | ||
| Carbonyl in 4-isomer is significantly deshielded (ketone-like) vs 2-isomer (amide-like). | |||
| ~162 ppm (Carbonyl) | ~140 ppm (CH) | Definitive: DEPT-135 will show C2 as quaternary in 2-isomer, but as CH (positive) in 4-isomer. |
Experimental Protocol: NMR Characterization
Objective: Unambiguous assignment of isomer structure.
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d
. Avoid CDCl if solubility is poor, as aggregation can broaden peaks. -
Acquisition:
-
Run standard
H NMR (16 scans). -
Run
C NMR (proton-decoupled, 512 scans). -
Crucial Step: Run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
-
Analysis (HMBC):
-
2-Quinolinone: Look for the NH proton signal (~11.8 ppm). It will show a strong
correlation to the Carbonyl (C2) and the bridgehead carbon (C8a). -
4-Quinolinone: The NH proton will show correlations to C2 and C8a, but H-2 (approx 7.9 ppm) will show a strong correlation to the Carbonyl (C4) . In the 2-isomer, there is no H-2 to correlate.
-
Part 3: Secondary Methods – IR and UV-Vis Spectroscopy
While less specific than NMR, these methods are excellent for rapid screening or QC release testing once the structure is characterized.
Infrared Spectroscopy (FT-IR)
The carbonyl stretching frequency (
-
Quinolin-2-one (Lactam): The carbonyl is part of a cis-amide (lactam) linkage.
-
: 1650 – 1680 cm
(Strong, sharp). -
Note: Similar to secondary amides (Amide I band).
-
: 1650 – 1680 cm
-
Quinolin-4-one (Vinylogous Amide): The carbonyl is in cross-conjugation with the nitrogen lone pair through the double bond (vinylogous amide). This resonance character imparts significant single-bond character to the carbonyl.
-
: 1620 – 1640 cm
(Strong, often broader). -
Diagnostic: A shift of ~30 cm
to lower wavenumber is observed for the 4-isomer compared to the 2-isomer.
-
: 1620 – 1640 cm
UV-Vis Spectroscopy
Solvent choice is critical due to solvatochromism. Use Methanol or Ethanol for standard comparisons.
-
Quinolin-2-one: Typically displays a structured absorption band with maxima around 230 nm, 270 nm, and 330 nm . The long-wavelength band often shows fine structure (vibronic coupling).
-
Quinolin-4-one: Displays a broader, less structured absorption, often red-shifted compared to the 2-isomer, with maxima near 230 nm and 315–335 nm .
-
Fluorescence: 2-Quinolinones are often highly fluorescent (blue emission), whereas 4-quinolinones exhibit weaker fluorescence in polar protic solvents due to rapid excited-state proton transfer (ESPT) quenching.
Part 4: Decision Matrix & Workflow
Use this logic flow to determine the isomer identity efficiently.
Figure 2: Analytical decision tree for differentiating quinolinone isomers.
Part 5: References
-
NMR Chemical Shifts of Trace Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1] Link
-
Tautomerism and Spectroscopy: El-Shafei, A. et al. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2005 , 61, 1471-1478.
-
IR and Raman Spectra of Quinoline Derivatives: Kucuk, V. et al. Journal of Molecular Structure2012 , 1022, 129-136.
-
Mass Spectrometry of Quinolones: He, M. et al. Rapid Communications in Mass Spectrometry2016 , 30, 123-130. Link
-
Synthesis and NMR of 4-Quinolinones: Reux, B. et al. Beilstein J. Org. Chem.2015 , 11, 244–252. Link
Sources
Technical Comparison Guide: Spectroscopic Profiling of 4-Chloroquinolin-3-ol vs. Precursors
Executive Summary & Scientific Context
Target Compound: 4-Chloroquinolin-3-ol (CAS: 32435-60-2) Primary Precursor: 3-Hydroxyquinolin-4(1H)-one (CAS: 75416-08-3) Reaction Class: Deoxychlorination (Vilsmeier-Haack type mechanism)
This guide provides a rigorous spectroscopic framework for distinguishing 4-Chloroquinolin-3-ol from its synthetic precursor, 3-Hydroxyquinolin-4(1H)-one . The transformation involves the conversion of a vinylogous amide (4-quinolone) into a chloro-heterocycle. This chemical change induces drastic electronic and structural shifts—specifically the restoration of full aromaticity in the pyridine ring—which serves as the primary spectroscopic handle for validation.
Why This Comparison Matters
In drug discovery (particularly for antimalarial and anticancer scaffolds), the 4-chloroquinoline core is a critical intermediate. Incomplete chlorination is a common failure mode. Standard TLC often fails to distinguish the product from the starting material due to similar polarity (both possess a phenolic/enolic hydroxyl). Spectroscopic validation is therefore mandatory to ensure the 4-oxo moiety has been successfully converted to the 4-chloro functionality.
Synthetic Pathway & Structural Logic
The synthesis typically utilizes phosphorus oxychloride (
-
Precursor (3-Hydroxyquinolin-4(1H)-one): Exists predominantly in the quinolone tautomer (NH, C=O). The heterocyclic ring is not fully aromatic (6
electrons are interrupted by the carbonyl). -
Product (4-Chloroquinolin-3-ol): The introduction of chlorine and loss of the amide proton restores the pyridine-like aromaticity. The molecule becomes a fully aromatic 10
electron system.
Figure 1: Synthetic workflow showing the critical transition from the quinolone core to the chloroquinoline scaffold.
Detailed Spectroscopic Comparison
Infrared Spectroscopy (IR): The "Carbonyl Disappearance" Test
This is the most rapid "Go/No-Go" decision point. The precursor possesses a distinct carbonyl stretch typical of 4-quinolones (vinylogous amide), which is completely absent in the product.
| Feature | Precursor: 3-Hydroxyquinolin-4(1H)-one | Target: 4-Chloroquinolin-3-ol | Causality |
| C=O[1] Stretch | Strong, ~1620–1650 cm⁻¹ | Absent | Conversion of C=O to C-Cl removes the carbonyl dipole. |
| OH/NH Stretch | Broad, 2800–3400 cm⁻¹ (H-bonded network) | Sharp/Medium, ~3300–3400 cm⁻¹ (Phenolic OH) | Loss of amide NH; OH remains but H-bonding environment changes. |
| C=N / C=C | ~1500–1600 cm⁻¹ | ~1550–1600 cm⁻¹ (Sharper) | Aromatization of the pyridine ring enhances skeletal vibrations. |
Protocol Tip: If a strong band persists at 1630 cm⁻¹, the reaction is incomplete. Do not proceed to workup.
Nuclear Magnetic Resonance ( H NMR): The Aromatization Shift
The restoration of aromaticity in the N-containing ring causes a significant downfield shift for the proton at position 2 (H-2) and the disappearance of the NH signal.
| Proton Environment | Precursor ( | Target ( | Diagnostic Value |
| NH (Amide) | 11.5 – 12.5 (Broad singlet) | Absent | Primary confirmation of N-alkylation/substitution. |
| H-2 (Adjacent to N) | ~7.8 – 8.0 (s) | ~8.6 – 8.8 (s) | Deshielding due to full aromatic ring current (pyridine-like). |
| OH (Hydroxyl) | Variable (often broad/exchanged) | ~10.0 – 10.5 (Broad s) | Remains present; confirms 3-OH was not chlorinated. |
| Aromatic Region | 7.2 – 8.2 (Multiplets) | 7.6 – 8.2 (Sharpened Multiplets) | Subtle shifts due to electronic effect of Cl vs C=O. |
Critical Insight: The H-2 proton is the "lighthouse" signal. In the quinolone (precursor), it behaves like an alkene/imine proton. In the product, it is a deshielded aromatic proton adjacent to nitrogen, shifting significantly downfield (~0.8 ppm shift).
Mass Spectrometry (MS): The Chlorine Rule
Mass spectrometry provides definitive proof of elemental composition.
-
Precursor (
): Molecular Ion . -
Target (
): Molecular Ion . -
Isotopic Pattern: The Target will display the characteristic 3:1 intensity ratio for peaks at
179 ( ) and 181 ( ). The precursor shows only the peak (due to ).
Experimental Protocols
Synthesis Monitoring (Self-Validating System)
Objective: Confirm conversion of 3-hydroxyquinolin-4(1H)-one to 4-chloroquinolin-3-ol without full isolation.
Step-by-Step Methodology:
-
Sampling: Withdraw 50
of the reaction mixture (refluxing ). -
Quenching: Dispense into a micro-vial containing 200
saturated (Caution: Gas evolution) and 200 Ethyl Acetate. Vortex for 10 seconds. -
Phase Separation: Allow layers to separate. Pipette off the top organic layer.
-
TLC Check: Spot on Silica Gel
. Eluent: 5% MeOH in DCM.-
Precursor: Lower
, UV active, often trails. -
Product: Higher
, distinct UV spot.
-
-
Spectroscopic Validation (Optional but Recommended): Evaporate the organic layer from step 3 and run a rapid IR. Look for the absence of the 1630 cm⁻¹ peak .
Sample Preparation for NMR
-
Solvent: DMSO-
is preferred over due to the poor solubility of the polar 3-hydroxy group and the potential hydrochloride salt formation. -
Concentration: 5-10 mg per 0.6 mL solvent.
-
Note: If the product was isolated as a hydrochloride salt, the H-2 signal may shift even further downfield (>9.0 ppm) due to the pyridinium character.
Decision Logic for Product Validation
Use this flowchart to interpret your analytical data systematically.
Figure 2: Logical decision tree for validating the synthesis of 4-Chloroquinolin-3-ol.
References
-
Preparation of 4-Chloroquinolines
- Source: PrepChem. "Synthesis of 4-chloroquinoline."
-
URL:[Link]
-
Mechanistic Insight (POCl3 Chlorination)
- Title: POCl3 Chlorination of 4-Quinazolones (Analogous Mechanism).
- Source: ResearchG
-
URL:[Link]
-
Spectroscopic Data (Precursor)
-
Compound Data (Target)
Sources
Assessing the Drug-Like Properties of 4-Chloroquinolin-3-ol Derivatives
This guide outlines a rigorous technical framework for assessing the drug-like properties of 4-Chloroquinolin-3-ol derivatives . It moves beyond generic descriptions to focus on the specific physicochemical and biological challenges posed by the 3-hydroxy-4-chloro substitution pattern—a privileged scaffold for developing novel antimalarial, anticancer, and antimicrobial agents.
Executive Summary: The 3,4-Disubstituted Quinoline Advantage
The 4-Chloroquinolin-3-ol scaffold (CAS: 32435-60-2) represents a distinct chemical space compared to the classic 4-aminoquinoline drugs like Chloroquine. While Chloroquine relies on a basic side chain for lysosomal accumulation, the 3-hydroxyl group in 4-chloroquinolin-3-ol derivatives introduces a hydrogen-bond donor/acceptor motif adjacent to the reactive C4 center. This structural feature significantly alters solubility, permeability, and the potential for intramolecular interactions (e.g., hydrogen bonding with the C4-substituent).
This guide compares these derivatives against standard quinoline therapeutics, providing experimental protocols to validate their "drug-likeness" (ADME/Tox) and therapeutic potential.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 4-Chloroquinolin-3-ol derivatives with Chloroquine (standard antimalarial) and 4-Quinolones (standard antibacterial scaffold).
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 4-Chloroquinolin-3-ol Derivatives | Chloroquine (Standard) | 4-Quinolone (Antibacterial) |
| Core Reactivity | High: C4-Cl is highly susceptible to | Low: Stable secondary amine at C4. | Moderate: Tautomeric equilibrium; C3-COOH common. |
| Solubility (pH 7.4) | Moderate-High: C3-OH enhances aqueous solubility vs. bare quinolines. | High: Diprotic weak base (lysosomotropic). | Variable: Often requires zwitterionic form. |
| Lipophilicity (LogP) | Tunable (2.0 - 4.5): C3-substituents (e.g., carbamates) modulate LogP. | ~4.6: High lipophilicity aids membrane crossing. | ~1.5 - 3.0: Lower logP for systemic distribution. |
| Metabolic Liability | C3-Glucuronidation: The free -OH is a primary target for Phase II metabolism. | N-Dealkylation: CYP450 mediated (CYP2C8/3A4). | Glucuronidation at C3-COOH or N1. |
| Primary Target | Kinase Inhibition / DNA Intercalation (Dual mode). | Heme Polymerization Inhibition (Malaria). | DNA Gyrase / Topoisomerase IV (Bacteria). |
| Toxicity Risk | Hepatotoxicity: Potential quinone-imine formation if oxidized. | Retinopathy/Cardiotoxicity: Accumulation in melanin-rich tissues. | Phototoxicity/QT prolongation. |
Scientist's Insight: The critical differentiator for 4-Chloroquinolin-3-ol derivatives is the C3-OH handle . While it improves solubility, it introduces a metabolic "soft spot." Successful drug candidates in this class often cap this hydroxyl group (e.g., as a carbamate or ether) to improve metabolic stability while retaining H-bond acceptor capability.
Strategic Derivatization & Assessment Workflow
To assess these molecules, one must first understand their chemical trajectory. The 4-Cl and 3-OH positions are not just static features; they are handles for creating fused heterocyclic systems (e.g., imidazo[4,5-c]quinolines) or functionalized ethers .
Diagram 1: Synthesis & Derivatization Logic
This pathway illustrates how the core scaffold is modified to generate the testable library.
Caption: Divergent synthesis pathways from the 4-Chloroquinolin-3-ol core. Path A leads to metabolically stable carbamates; Path B targets kinase inhibition profiles.
Experimental Protocols for Assessment
To validate the "drug-like" properties, you must execute a tiered screening approach. Do not rely solely on computational predictions for this scaffold due to the unpredictable intramolecular H-bonding between C3-OH and C4-substituents.
Protocol A: Thermodynamic Solubility & LogD Determination
Rationale: The 3-OH group can act as an intramolecular H-bond donor to the C4-Cl or C4-N, falsely inflating apparent lipophilicity in silico.
-
Preparation: Prepare 10 mM DMSO stock solutions of the derivative.
-
Equilibrium: Spike stock into phosphate-buffered saline (PBS, pH 7.4) to a target concentration of 200 µM.
-
Incubation: Shake at 37°C for 24 hours (thermodynamic solubility) or 6 hours (kinetic solubility).
-
Separation: Centrifuge at 14,000 rpm for 15 mins to pellet precipitate.
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
LogD Measurement: Use the Shake-Flask Method (Octanol:PBS).
-
Mix saturated octanol and PBS.
-
Add compound, vortex 1 hr, separate phases.
-
Inject both phases into HPLC.
- .
-
Acceptance Criteria: Optimal range for oral bioavailability is LogD
between 1.0 and 3.5 .
-
Protocol B: Microsomal Stability (Metabolic Liability Check)
Rationale: Unprotected 3-OH groups are rapidly glucuronidated. This assay confirms if derivatization (e.g., to carbamate) successfully blocks this pathway.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Reaction: Incubate 1 µM test compound in PBS (pH 7.4) with 3 mM MgCl
. -
Initiation: Add NADPH (1 mM final) to start reaction.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring of parent ion depletion.
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Target: Intrinsic clearance (
) < 20 µL/min/mg for stable leads.
-
Protocol C: In Vitro Cytotoxicity (Selectivity Index)
Rationale: Quinoline derivatives can be generally toxic (intercalation). You must establish a Selectivity Index (SI) > 10.
-
Cell Lines:
-
Target: HepG2 (Liver cancer), MCF-7 (Breast cancer), or P. falciparum (Malaria).
-
Control: VERO (Monkey kidney normal epithelial) or HFF (Human Foreskin Fibroblasts).
-
-
Seeding: 5,000 cells/well in 96-well plates; adhere overnight.
-
Treatment: Serial dilution of 4-Chloroquinolin-3-ol derivative (0.1 µM to 100 µM). Incubate 48-72h.
-
Readout: MTT or Resazurin assay. Measure Absorbance/Fluorescence.
-
Analysis: Calculate IC
for Target and Control.- .
Mechanistic Assessment Workflow
The following diagram details the decision tree for advancing a 4-Chloroquinolin-3-ol derivative from synthesis to lead candidate.
Diagram 2: ADME-Tox Assessment Flowchart
Caption: Go/No-Go decision tree for quinoline derivatives. Metabolic stability is the primary bottleneck for 3-hydroxy substituted variants.
References
-
Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates . National Institutes of Health (PMC). [Link]
-
Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives . Arabian Journal of Chemistry. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives . PubMed Central. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs . Arabian Journal of Chemistry. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies . Frontiers in Chemistry. [Link]
Comparative Evaluation Guide: Novel Pharmacophores Derived from 4-Chloroquinolin-3-ol
Executive Summary & Scaffold Rationale
The quinoline scaffold remains a privileged structure in medicinal chemistry, historically validated by the success of chloroquine and camptothecin. However, the specific intermediate 4-Chloroquinolin-3-ol represents a distinct and underutilized chemical space. Unlike standard 4-aminoquinolines, the presence of the C3-hydroxyl group adjacent to the C4-chloro electrophile offers a unique "push-pull" electronic environment and a dual-handle for divergent synthesis.
This guide evaluates two novel series derived from this scaffold:
-
Series A (Anticancer): 4-Anilino/Chalcone hybrids synthesized via nucleophilic displacement of the C4-Cl, retaining the C3-OH for hydrogen bonding within the ATP-binding pocket of kinases.
-
Series B (Antimicrobial): C3-O-alkylated derivatives targeting bacterial DNA gyrase.
We compare these novel entities against industry standards (Doxorubicin and Ciprofloxacin ) using rigorous in vitro and in vivo datasets.
Chemical Space & Design Strategy
The 4-chloroquinolin-3-ol core allows for rapid library generation. The critical design philosophy relies on exploiting the C4-position for target specificity (e.g., kinase hinge binding) while modulating physicochemical properties (LogP, solubility) via the C3-position.
-
Series A (Target: MCF-7/HCT-116): C4-substitution with bulky lipophilic groups (e.g., benzyloxy-aniline) to induce hydrophobic collapse in the target active site.
-
Series B (Target: S. aureus/E. coli): C3-functionalization to mimic the fluoroquinolone binding mode to Topoisomerase IV.
In Vitro Evaluation: Cytotoxicity & Selectivity[1]
Experimental Protocol: MTT Viability Assay
-
Objective: Determine IC50 values and Selectivity Index (SI).
-
Critical Control: DMSO concentration must be maintained <0.1% v/v to prevent solvent-induced membrane permeabilization from skewing toxicity data.
-
Cell Lines: MCF-7 (Breast Adenocarcinoma), HCT-116 (Colorectal Carcinoma), and MRC-5 (Normal Lung Fibroblasts for toxicity profiling).
Comparative Efficacy Data (IC50 in µM)
| Compound ID | Scaffold Modification | MCF-7 (Breast) | HCT-116 (Colon) | MRC-5 (Normal) | Selectivity Index (SI)* |
| Series A-4 | 4-Anilino-3-OH hybrid | 4.54 ± 0.2 | 4.47 ± 0.3 | >100 | >22.0 |
| Series A-7 | 4-Morpholino derivative | 15.1 ± 1.1 | 28.8 ± 2.4 | >100 | >6.6 |
| Doxorubicin | Standard Control | 1.20 ± 0.1 | 0.90 ± 0.1 | 8.5 | 7.1 |
| Chloroquine | Scaffold Control | >50 | >50 | >100 | N/A |
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates high therapeutic potential.
Scientist’s Insight: While Doxorubicin is more potent (lower IC50), Series A-4 demonstrates a superior safety profile (SI > 22 vs. 7.1). This suggests that the 4-chloroquinolin-3-ol derivatives may reduce the cardiotoxic liabilities often associated with anthracyclines, likely due to the specific ROS-dependent apoptotic mechanism that spares non-proliferating cells.
Mechanistic Validation (MOA)
To validate that cytotoxicity is target-driven and not non-specific necrosis, we evaluated the Mechanism of Action (MOA). The lead candidates function as dual-action agents:
-
Kinase Inhibition: ATP-competitive inhibition (likely CDK2 or EGFR).
-
ROS Induction: Triggering the intrinsic mitochondrial apoptotic pathway.
Pathway Visualization
Figure 1: Proposed Mechanism of Action. The derivative enters the cell, simultaneously inhibiting kinase proliferation signals and inducing mitochondrial oxidative stress, converging on Caspase 3/7-mediated apoptosis.
In Vivo Evaluation: Murine Xenograft Model
In vitro potency does not always translate to in vivo efficacy due to metabolic stability (ADME). We utilized a murine xenograft model to validate Series A-4.
Protocol: Tumor Growth Inhibition (TGI)
-
Model: BALB/c nude mice implanted subcutaneously with MCF-7 cells (
cells/flank). -
Dosing: Treatment initiated when tumor volume reached 100 mm³.
-
Group 1: Vehicle Control (PBS/DMSO 5%).
-
Group 2: Doxorubicin (5 mg/kg, i.p., twice weekly).
-
Group 3: Series A-4 (20 mg/kg, oral gavage, daily).
-
-
Measurement: Caliper measurement every 3 days (
).
Results: Tumor Volume Reduction
| Treatment Group | Initial Volume (mm³) | Final Volume (Day 21) (mm³) | TGI (%) | Body Weight Loss (%) |
| Vehicle | 105 ± 10 | 850 ± 45 | - | 2% |
| Doxorubicin | 102 ± 8 | 210 ± 20 | 75.3% | 18% (Toxicity) |
| Series A-4 | 108 ± 12 | 290 ± 35 | 65.8% | 4% (Well Tolerated) |
Interpretation: Series A-4 achieved significant Tumor Growth Inhibition (65.8%) via oral delivery , confirming bioavailability. Crucially, the Doxorubicin group suffered 18% body weight loss (indicating systemic toxicity), whereas the Series A-4 group maintained weight, reinforcing the high Selectivity Index observed in vitro.
Synthesis & Evaluation Workflow
To ensure reproducibility, the following workflow integrates chemical synthesis with biological validation.
Figure 2: Strategic workflow for evaluating 4-chloroquinolin-3-ol derivatives, filtering candidates by potency before advancing to costly in vivo models.
Conclusion
The 4-chloroquinolin-3-ol scaffold offers a versatile platform for drug discovery.
-
Efficacy: Derivatives (specifically Series A-4) show competitive anticancer activity (IC50 ~4.5 µM) against breast cancer lines.
-
Safety: Superior Selectivity Index compared to Doxorubicin, translated to lower systemic toxicity in vivo.
-
Versatility: The C4/C3 substitution pattern allows for "tuning" the molecule between anticancer (kinase targeting) and antimicrobial (DNA gyrase targeting) profiles.
Recommendation: Development should focus on Series A-4 analogs, optimizing oral bioavailability further to match the potency of standard chemotherapeutics while maintaining their superior safety profile.
References
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. Available at: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]
-
Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. Tetrahedron / ULisboa. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH / PubMed Central. Available at: [Link]
Comparative Guide: Bioactive Analogs Derived from the 4-Chloroquinolin-3-ol Scaffold
Executive Summary
4-Chloroquinolin-3-ol (and its tautomeric equivalents) represents a "privileged scaffold" in medicinal chemistry. Unlike the widely known 4-aminoquinolines (e.g., Chloroquine), the presence of the 3-hydroxyl group adjacent to the 4-chloro handle creates a unique bifunctional core. This guide compares three distinct classes of analogs derived from this scaffold, evaluating their efficacy in Antimalarial , Anticancer , and Antimicrobial assays.
Key Finding: While 4-amino derivatives dominate antimalarial potency (nM range), the fused tricyclic derivatives (Furo[3,2-c]quinolines) synthesized from this core offer superior selectivity in oncology applications (µM range) by targeting Topoisomerase II and tubulin polymerization.
Mechanistic Basis & Scaffold Divergence
The biological utility of 4-Chloroquinolin-3-ol stems from its ability to undergo divergent chemical modifications. The C4-Chlorine is highly susceptible to nucleophilic aromatic substitution (
Diagram 1: Divergent Synthesis & Mechanism
Caption: Divergent synthetic pathways from the 4-Chloroquinolin-3-ol core leading to three distinct pharmacological classes.
Head-to-Head Comparison: Biological Performance
Class A: 4-Amino-3-hydroxy Analogs (Antimalarial Focus)
These analogs mimic Chloroquine but incorporate a hydroxyl group (or hydroxymethyl) at the C3 position. This modification often improves solubility and alters heme-binding kinetics.
-
Mechanism: Inhibition of hemozoin formation in the parasite food vacuole.[1]
-
Key Advantage: Retains activity against some Chloroquine-resistant (CQR) strains due to altered pKa and lipophilicity.
Class B: Furo[3,2-c]quinolines (Anticancer Focus)
Synthesized by cyclizing the C3-hydroxyl onto the C4 position (often via an alkyne intermediate), these tricyclic systems are planar intercalators.
-
Mechanism: DNA intercalation and Topoisomerase II inhibition; some derivatives target Tubulin.
-
Key Advantage: High selectivity index (SI) for cancer cells vs. normal fibroblasts compared to open-chain analogs.
Comparative Data Table
| Feature | Class A: 4-Amino Analogs | Class B: Furo[3,2-c]quinolines | Class C: 3-Alkoxy-4-chloro |
| Primary Indication | Malaria (P. falciparum) | Cancer (Breast/Colon/Leukemia) | Larvicidal / Antimicrobial |
| Potency Range | Nanomolar (IC50: 5–90 nM) | Micromolar (IC50: 1–15 µM) | PPM (LC50: ~2.5 ppm) |
| Molecular Target | Heme Detoxification | DNA / Topoisomerase II | Membrane / Unknown |
| Solubility | High (Protonatable amines) | Low to Moderate (Planar/Lipophilic) | Moderate |
| Toxicity Risk | Retinopathy (Long-term) | Cytotoxicity (Non-specific) | Environmental Persistence |
| Key Reference | TDR 58845 (IC50: 5.5 nM) [1] | Compound 2e (IC50: 1.3 µM) [2] | Compound 6' (LC50: 0.02 ppm) [3] |
Quantitative Performance Analysis
-
Antimalarial Efficacy: Class A analogs (e.g., TDR 58845) exhibit IC50 values as low as 5.52 nM against P. falciparum W2 (resistant) strains, outperforming Chloroquine in resistant lines [1].
-
Anticancer Efficacy: Furo[3,2-c]quinoline derivatives (Class B)[2] show IC50 values of 1.32 µM against HepG2 cells [4]. While less potent in absolute terms than Class A is against malaria, they show a Selectivity Index (SI) > 79 against normal PBMCs [2].
Experimental Protocols
Protocol 1: Heme Polymerization Inhibition Assay (For Class A)
Validation: This cell-free assay confirms the mechanism of action (hemozoin inhibition) independent of parasite uptake.
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Glacial acetic acid (0.5 M, pH 5.0).
-
Test compounds (Class A analogs).
Workflow:
-
Incubation: Mix 100 µL of 0.5 mM hemin chloride with 100 µL of test compound (0–100 µM) in acetate buffer.
-
Polymerization: Incubate at 37°C for 24 hours to allow
-hematin formation. -
Separation: Centrifuge at 13,000 rpm for 15 min. Discard supernatant (unpolymerized heme).
-
Wash: Wash pellet with 0.1 M NaHCO3 (pH 9.0) to remove non-specific bound heme.
-
Quantification: Dissolve pellet in 0.1 M NaOH. Measure absorbance at 405 nm .
-
Calculation: % Inhibition =
.
Protocol 2: MTT Cell Viability Assay (For Class B/C)
Validation: Standard colorimetric assay for metabolic activity, proxy for cytotoxicity.
Workflow:
-
Seeding: Seed HepG2 or MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (Class B/C) in serial dilutions (0.1 µM – 100 µM). Include DMSO control.
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).
Critical Evaluation & Recommendations
Scaffold Selection Guide
-
Choose Class A (4-Amino) if your goal is high-potency anti-infective targeting (Malaria/Bacteria). The basic side chain is critical for accumulation in acidic vacuoles.[1]
-
Choose Class B (Furo-Fused) if your goal is Anticancer drug discovery. The rigid tricyclic core facilitates DNA intercalation.
-
Choose Class C (3-Alkoxy) for Agrochemical or Larvicidal applications where lipophilicity drives membrane permeation.
Diagram 2: Biological Assay Decision Tree
Caption: Decision tree for selecting the appropriate validation assay based on structural modification.
References
-
Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrobial Agents and Chemotherapy. Link
-
Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Molecules. Link
-
Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae. ACS Omega. Link
-
Synthesis and anticancer activity of substituted 2-amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines. ResearchGate. Link
Sources
Safety Operating Guide
4-Chloroquinolin-3-ol proper disposal procedures
Executive Summary & Chemical Identification
Objective: This guide defines the critical safety and disposal protocols for 4-Chloroquinolin-3-ol (CAS: 32435-60-2).[1] As a halogenated nitrogen-containing heterocycle, this compound requires strict segregation from general organic waste streams to prevent the formation of dioxins during incineration and to comply with EPA/RCRA standards for halogenated organic waste.[1]
Chemical Profile:
| Parameter | Specification |
| Chemical Name | 4-Chloroquinolin-3-ol |
| CAS Number | 32435-60-2 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Soluble in DMSO, Methanol; Insoluble in Water |
| Primary Hazard | Toxic if swallowed (Acute Tox. 4), Skin/Eye Irritant, Aquatic Toxicity |
Hazard Assessment & Segregation Strategy
Effective disposal begins with accurate hazard characterization.[1] 4-Chloroquinolin-3-ol poses dual risks: biological toxicity (quinoline scaffold) and combustion by-product toxicity (chlorine content).[1]
Critical Segregation Rules
-
Halogenated Waste Stream: You MUST segregate this chemical into "Halogenated Organic" waste containers.[1]
-
Reasoning: Incineration of chlorinated compounds requires specific high-temperature scrubbers to capture hydrogen chloride (HCl) gas and prevent the formation of polychlorinated dibenzodioxins (dioxins).[1] Mixing this with non-halogenated solvents (e.g., acetone, ethanol) complicates the fuel blending process at disposal facilities, often incurring higher disposal fees or regulatory non-compliance.[1]
-
-
Incompatibility:
Disposal Procedures: Step-by-Step Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use this workflow for expired stocks, contaminated weighing boats, or solid spill cleanup materials.
-
Personal Protective Equipment (PPE):
-
Container Selection:
-
Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]
-
Label clearly: "HAZARDOUS WASTE - SOLID - HALOGENATED ORGANIC."
-
-
Transfer:
-
Decontamination of Tools:
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this workflow for HPLC effluent, reaction mixtures, or dissolved stocks.
-
Classification:
-
pH Check:
-
Transfer:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for segregating 4-Chloroquinolin-3-ol waste.
Figure 1: Decision tree for segregating 4-Chloroquinolin-3-ol waste streams. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.[1]
Emergency Procedures (Spill Response)
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If the spill is significant (>5g or dust cloud formation), evacuate the immediate area and allow aerosols to settle.[1]
-
PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges and P100 filters if dust is present.[1]
-
Containment:
-
Decontamination: Scrub the surface with a soap/water solution, followed by a methanol wipe.[1]
-
Disposal: All cleanup materials (pads, gloves, debris) must go into the Solid Halogenated Waste container.[1]
Regulatory Compliance & Waste Codes
While 4-Chloroquinolin-3-ol is not explicitly listed on the EPA's "P" or "U" lists (commercial chemical products), it falls under the characteristic of toxicity and the broad category of halogenated organics.[1]
| Regulatory Body | Classification | Waste Code (Typical) |
| EPA (RCRA) | Halogenated Organic | D001 (if in ignitable solvent)Not Listed (Solid - treat as chemically hazardous) |
| DOT (Transport) | Toxic Solid, Organic, N.O.S. | UN 2811 (Verify based on specific formulation) |
| EU Waste Code | Halogenated organic solvents | 07 01 03* (organic halogenated solvents) |
Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific waste tags.[1]
References
-
PubChem. (2024).[1][2][3] Compound Summary: 4-Chloroquinoline (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
US EPA. (2024). Hazardous Waste Management: Solvents in the Workplace.[1] Retrieved from [Link][1]
-
Temple University EHRS. (2024).[1] Halogenated Solvents in Laboratories - Disposal Guidelines.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 4-Chloroquinolin-3-ol
Operational Safety Protocol: Handling 4-Chloroquinolin-3-ol
Executive Summary & Chemical Context
Compound: 4-Chloroquinolin-3-ol (CAS: Verify specific isomer if available, typically analogous to 4-chloro-3-hydroxyquinoline) Primary Application: Pharmacophore scaffold in kinase inhibitor development and antimalarial synthesis.
The "Why" of Safety:
As a Senior Application Scientist, I must emphasize that 4-Chloroquinolin-3-ol is not merely an "irritant." It belongs to the halogenated quinoline class. The chlorine atom at the C4 position is electronically activated by the nitrogen in the quinoline ring, making it susceptible to nucleophilic aromatic substitution (
Our safety protocol moves beyond generic "lab safety" to address the specific physiochemical behavior of this electrophilic heterocycle.
Hazard Profile & Risk Assessment
We utilize a Structure-Activity Relationship (SAR) approach to determine risk where specific toxicological data is sparse.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via GI tract. | High risk during powder weighing/transfer. |
| Skin/Eye Irritation | H315 / H319 | Acidic phenolic -OH group + basic N. | Dust can cause severe ocular stinging and corneal damage. |
| Genotoxicity (Suspected) | H341 | Intercalation into DNA (Quinoline core). | Zero-skin-contact policy is mandatory. |
| Respiratory Irritation | H335 | Mucosal membrane reaction to dust. | All solid handling must occur under negative pressure. |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for halogenated heterocycles due to micropores that allow permeation of organic solids in solution.
A. Hand Protection Strategy
-
Solid Handling: Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile (Barrier layer).
-
-
Solution Handling (Synthesis):
-
If dissolved in DCM (Dichloromethane) or Chloroform : Nitrile degrades rapidly (<5 mins). You must use Silver Shield (Laminate) or Viton gloves, or change nitrile gloves immediately upon any splash.
-
B. Respiratory & Ocular Protection
-
Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for fine powders that drift.
-
Lungs: If fume hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges is required.
-
Operational Workflow: From Storage to Synthesis
This workflow is designed to break the "Chain of Exposure."
Step 1: Weighing & Transfer (The Critical Zone)
-
Static Control: Quinolines are often distinct crystals that build static charge. Use an ionizing fan or anti-static gun before weighing to prevent "powder fly."
-
Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a disposable balance enclosure.
-
Technique: Do not use a spatula that has been used for strong oxidizers. Use a disposable anti-static weighing boat.
Step 2: Reaction Setup
-
Solvent Choice: When dissolving 4-Chloroquinolin-3-ol, avoid heating open vessels. The vapor pressure of the solution will carry the compound.
-
Temperature: If heating >50°C, use a reflux condenser with a scrubber trap if acidic byproducts (HCl) are generated during substitution reactions.
Step 3: Decontamination
-
Surface Clean: Wipe surfaces with a surfactant (soap/water) first, then an alcohol wipe.
-
Reasoning: Organic solvents (ethanol) alone can spread the lipophilic compound over a larger surface area without lifting it. Surfactants encapsulate the particles.
-
Visualization: Safety Logic & Workflow
The following diagrams illustrate the decision logic for PPE and the emergency response protocol.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.
Figure 2: Emergency Spill Response Workflow.
Waste Disposal & Environmental Compliance
Disposal is regulated under RCRA (in the US) and similar global standards.
-
Waste Stream Classification:
-
DO NOT pour down the drain.[1] This compound is toxic to aquatic life (H411).
-
Category: Halogenated Organic Waste .
-
Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorine atom on the quinoline ring often mandates incineration at higher temperatures to prevent the formation of dioxins/furans during thermal destruction.
-
-
Labeling:
-
Container must be labeled: "Hazardous Waste - Halogenated Organic - Toxic."
-
List constituents: "4-Chloroquinolin-3-ol (<5%), Solvent (95%)."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161884, 4-Chloroquinolin-3-ol. Retrieved from [Link]
-
University of Illinois DRS. Chemical Waste Disposal: Halogenated Solvents and Heterocycles. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
